molecular formula C7H13BrO2 B076898 Methyl 6-bromohexanoate CAS No. 14273-90-6

Methyl 6-bromohexanoate

Katalognummer: B076898
CAS-Nummer: 14273-90-6
Molekulargewicht: 209.08 g/mol
InChI-Schlüssel: KYLVAMSNNZMHSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromohexanoate is a bifunctional organic compound that serves as a highly valuable building block in synthetic organic chemistry and medicinal chemistry research. Its structure features an ester group and a terminal alkyl bromide, making it an ideal substrate for nucleophilic substitution reactions and a versatile linker for the introduction of a six-carbon chain with a terminal functional group.

Eigenschaften

IUPAC Name

methyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLVAMSNNZMHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400224
Record name Methyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14273-90-6
Record name Methyl 6-bromohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14273-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanoic acid, 6-bromo-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of methyl 6-bromohexanoate (B1238239). The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences, offering a consolidated resource for laboratory applications.

Core Chemical Properties

Methyl 6-bromohexanoate is a clear, colorless to pale yellow liquid. It is a bifunctional molecule containing both a methyl ester and a primary alkyl bromide, making it a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃BrO₂[1][2][3]
Molecular Weight 209.08 g/mol [1][4][3]
CAS Number 14273-90-6[1][4][3]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 150 °C at 50 mmHg[1][2]
Density 1.316 g/cm³[1][2]
Refractive Index 1.459[1][2]
Flash Point 106.8 °C[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

TechniqueDataReference
¹H NMR (DMSO-d₆) δ 3.58 (s, 3H), 3.51 (t, 2H), 2.29 (t, 2H), 1.78 (pentet, 2H), 1.27-1.62 (m, 4H)[1]
¹³C NMR Data available in spectral databases[5]
Infrared (IR) Data available in spectral databases[5]
Mass Spectrometry (MS) Data available in spectral databases[5]

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Experimental Protocol 1: Fischer Esterification with Hydrogen Chloride

This method involves the esterification of 6-bromohexanoic acid with methanol (B129727), using hydrogen chloride gas as a catalyst.[1]

Methodology:

  • Dissolve 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL of methanol in a suitable reaction vessel.

  • Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

  • Stir the reaction mixture at 15-25°C for 3 hours.

  • Upon completion, remove the solvent by concentration under reduced pressure.

  • The resulting product is a yellow oil (4.84 g, 90% yield).

Fischer_Esterification reagents 6-Bromohexanoic Acid Methanol (solvent) HCl (gas, catalyst) reaction_vessel Reaction Vessel (Stirred at 15-25°C for 3h) reagents->reaction_vessel workup Solvent Removal (Concentration) reaction_vessel->workup product This compound (Yellow Oil) workup->product

Fischer Esterification of 6-Bromohexanoic Acid
Experimental Protocol 2: Fischer Esterification with Sulfuric Acid

This protocol also utilizes Fischer esterification but employs concentrated sulfuric acid as the catalyst and includes a workup procedure to purify the product.[6]

Methodology:

  • Combine 22 g (0.11 mol) of 6-bromohexanoic acid, 50 mL of methanol, and 3 mL of concentrated sulfuric acid in a 100 mL flask.

  • Reflux the mixture for 3 hours.

  • After reflux, distill off the excess methanol.

  • To the residue, add 100 mL of water and 100 mL of chloroform (B151607).

  • Extract the aqueous layer with several 50 mL portions of chloroform.

  • Combine the organic extracts and wash with 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over magnesium sulfate.

  • Remove the chloroform by rotary evaporation.

  • Purify the crude product by vacuum distillation to yield this compound (>90% yield).

Sulfuric_Acid_Esterification start 6-Bromohexanoic Acid Methanol Conc. H₂SO₄ reflux Reflux for 3 hours start->reflux distillation Distill off excess Methanol reflux->distillation extraction Add H₂O & CHCl₃ Extract with CHCl₃ distillation->extraction washing Wash with 5% NaHCO₃ Wash with H₂O extraction->washing drying Dry over MgSO₄ washing->drying evaporation Rotary Evaporation drying->evaporation purification Vacuum Distillation evaporation->purification product This compound purification->product

Sulfuric Acid Catalyzed Esterification and Workup

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It readily undergoes nucleophilic substitution reactions, making it a useful reagent for introducing a six-carbon chain with a terminal methyl ester.

General Workflow for Nucleophilic Substitution

The primary alkyl bromide functionality allows for reaction with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic_Substitution reactant This compound reaction Reaction (e.g., SN2) reactant->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Substituted Product (MeOOC-(CH₂)₅-Nu) reaction->product leaving_group Bromide Ion (Br⁻) reaction->leaving_group

General Nucleophilic Substitution Workflow

This reactivity makes this compound a precursor to a variety of downstream products, including other esters, ethers, amines, and isocyanates.[2] It is also utilized in the synthesis of more complex molecules such as liquid crystalline oligopeptides and fluorescent probes for medical imaging.[2]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye damage, and respiratory irritation.[5][7][8]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek medical attention if symptoms persist.[8]

References

An In-depth Technical Guide to Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14273-90-6

This technical guide provides a comprehensive overview of Methyl 6-bromohexanoate (B1238239), a versatile bifunctional molecule utilized in various fields of chemical synthesis, with a particular focus on its emerging role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Chemical Properties

Methyl 6-bromohexanoate is a linear ester bearing a terminal bromine atom. This structure imparts dual reactivity, allowing it to participate in reactions as both an electrophile at the bromine-bearing carbon and as a nucleophile or electrophile at the ester moiety. It is a colorless to pale yellow liquid under standard conditions.[1][2][3]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₃BrO₂[4][5][6][7]
Molecular Weight 209.08 g/mol [4][5][6][7]
CAS Number 14273-90-6[4][5][6][8]
Appearance Clear colorless to pale yellow liquid[1][2]
Boiling Point 150 °C at 50 mmHg[1][3]
Flash Point 106.8 °C[1][3]
Density 1.316 g/cm³[1]
Refractive Index 1.459[1]
Purity >98.0% (GC)
Storage Temperature Room Temperature, Sealed in dry conditions[1][9]
InChI Key KYLVAMSNNZMHSX-UHFFFAOYSA-N[8]
SMILES COC(=O)CCCCCBr[10]

Synthesis and Reactivity

This compound is typically synthesized from 6-bromohexanoic acid via Fischer esterification. The terminal bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, which is a key feature for its use as a chemical linker.

Experimental Synthesis Protocols

Two common laboratory-scale synthesis methods are detailed below.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method employs concentrated sulfuric acid as a catalyst for the esterification of 6-bromohexanoic acid with methanol (B129727).

  • Reactants:

    • 6-bromohexanoic acid (22 g, 0.11 mol)

    • Methanol (50 mL)

    • Concentrated Sulfuric Acid (3 mL)

  • Procedure:

    • Combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid in a 100 mL flask.

    • Reflux the mixture for 3 hours.[11]

    • After reflux, remove the excess methanol by distillation.[11]

    • To the residue, add 100 mL of water and 100 mL of chloroform (B151607).[11]

    • Extract the aqueous layer with several 50 mL portions of chloroform.

    • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.[11]

    • Dry the chloroform solution over magnesium sulfate.[11]

    • Remove the chloroform by rotary evaporation.[11]

    • The crude product is then purified by vacuum distillation to yield this compound (yield >90%).[11]

Protocol 2: Hydrogen Chloride Catalyzed Esterification

This alternative method utilizes hydrogen chloride gas to catalyze the esterification.

  • Reactants:

    • 6-bromohexanoic acid (5.01 g, 25.7 mmol)

    • Methanol (250 mL)

    • Hydrogen Chloride gas

  • Procedure:

    • Dissolve 6-bromohexanoic acid in methanol in a suitable reaction vessel.

    • Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.[4]

    • Stir the reaction mixture at 15-25°C for 3 hours.[4]

    • Upon completion, remove the solvent by concentration under reduced pressure.[4]

    • The resulting yellow oily product is this compound (yield 90%).[4]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis for pharmaceuticals and fine chemicals.[2] Its bifunctional nature, with a reactive bromo group, makes it a versatile building block for introducing a six-carbon linker via nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

Role as a PROTAC Linker

A significant and modern application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][12] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[7][13] The linker component, for which this compound can be a precursor, is critical for connecting the target protein ligand and the E3 ligase ligand and for the formation of a stable ternary complex.[13]

The following diagram illustrates the general workflow of utilizing a linker precursor like this compound in the synthesis of a PROTAC and the subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action linker_precursor This compound (Linker Precursor) protac PROTAC Molecule linker_precursor->protac Conjugation e3_ligand E3 Ligase Ligand e3_ligand->protac target_ligand Target Protein Ligand target_ligand->protac protac_mol PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac_mol->ternary_complex target_prot Target Protein target_prot->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub Transfer proteasome Proteasome ubiquitination->proteasome Recognition degradation Protein Degradation proteasome->degradation

Caption: Workflow of PROTAC synthesis and mechanism of action.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area using appropriate personal protective equipment.[14]

Hazard Identification and Classification

The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6][14]

Hazard ClassCategoryGHS Code
Skin Irritation2H315
Serious Eye Damage1H318
Specific target organ toxicity – single exposure3H335

Data sourced from multiple references.[6][14]

Recommended Safety Precautions
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers.[14]

  • First Aid (IF IN EYES): Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[14]

  • First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[14]

The following diagram outlines the logical steps to be taken in the event of an accidental release of this compound.

Spill_Response start Spill Occurs evacuate Evacuate Personnel to Safe Area start->evacuate ignition Remove Ignition Sources start->ignition ventilate Ensure Adequate Ventilation start->ventilate ppe Wear PPE (Gloves, Eye Protection) evacuate->ppe ignition->ppe ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Inert Absorbent contain->cleanup dispose Dispose of Waste Properly cleanup->dispose end Spill Managed dispose->end

Caption: Logical workflow for responding to a chemical spill.

References

Methyl 6-bromohexanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-bromohexanoate (B1238239)

This guide provides a comprehensive overview of the chemical and physical properties of methyl 6-bromohexanoate, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a halogenated fatty acid ester. It is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H13BrO2[1][2][3][4][5]
Molecular Weight 209.08 g/mol [1][2][3][4][5]
CAS Number 14273-90-6[2][3][4][5]
Appearance Clear colorless to pale yellow liquid[3][6]
Density 1.316 g/mL[3]
Boiling Point 150°C at 50 mmHg[3][6]
Flash Point 106.8 °C[3][6]
Refractive Index 1.459 - 1.465[3][5]

Experimental Protocols

A representative method for the synthesis of this compound is the Fischer esterification of 6-bromohexanoic acid.

Synthesis of this compound

Objective: To synthesize this compound from 6-bromohexanoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • 6-bromohexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-bromohexanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Logical Relationship of Compound Information

The following diagram illustrates the logical flow from the compound's name to its detailed chemical and physical properties.

This compound: From Name to Properties A This compound B Chemical Formula C7H13BrO2 A->B is represented by C Molecular Weight 209.08 g/mol A->C has a D Physical Properties A->D E Spectroscopic Data A->E F Applications A->F G Appearance: Clear Liquid D->G H Boiling Point: 150°C/50mmHg D->H I Density: 1.316 g/mL D->I J NMR, IR, Mass Spec E->J K Organic Synthesis Drug Development F->K

Caption: Logical flow of this compound information.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-bromohexanoate from 6-bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-bromohexanoate (B1238239) from 6-bromohexanoic acid, a common reaction in organic synthesis. The primary focus of this document is the Fischer-Speier esterification, a reliable and widely used method for this transformation. This guide will detail the underlying reaction mechanism, provide various experimental protocols, summarize key quantitative data, and outline the characterization of the final product.

Introduction

Methyl 6-bromohexanoate is a valuable bifunctional molecule often employed as a building block in the synthesis of more complex organic structures, including pharmaceuticals and other specialty chemicals. Its structure incorporates both an ester and an alkyl bromide, allowing for a variety of subsequent chemical modifications. The synthesis from 6-bromohexanoic acid is a straightforward esterification reaction, typically achieved through the acid-catalyzed reaction with methanol (B129727).

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from 6-bromohexanoic acid in the presence of an acid catalyst and methanol proceeds via the Fischer-Speier esterification mechanism.[1][2][3] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[4]

The key steps in the mechanism are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[2]

To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol (methanol) or to remove the water as it is formed.[3][5]

Fischer_Esterification Reactants 6-Bromohexanoic Acid + Methanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH3OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product This compound + Water Protonated_Ester->Product - H+ (catalyst regenerated)

Fischer-Speier Esterification Pathway

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, primarily differing in the choice of acid catalyst. Below are two detailed experimental procedures.

Protocol 1: Sulfuric Acid Catalysis[7]

Materials:

  • 6-bromohexanoic acid (22 g, 0.11 mol)

  • Methanol (50 mL)

  • Concentrated sulfuric acid (3 mL)

  • Chloroform (B151607)

  • 5% Sodium bicarbonate solution

  • Water

  • Magnesium sulfate

Procedure:

  • In a 100 mL flask, combine 6-bromohexanoic acid (22 g), methanol (50 mL), and concentrated sulfuric acid (3 mL).

  • Reflux the mixture for 3 hours.

  • After reflux, remove the excess methanol by distillation.

  • To the residue, add 100 mL of water and 100 mL of chloroform.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over magnesium sulfate.

  • Remove the chloroform by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield this compound.[6]

Protocol 2: Hydrogen Chloride Gas Catalysis[1]

Materials:

  • 6-bromohexanoic acid (5.01 g, 25.7 mmol)

  • Methanol (250 mL)

  • Hydrogen chloride gas

Procedure:

  • Dissolve 6-bromohexanoic acid (5.01 g) in methanol (250 mL).

  • Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

  • Stir the reaction mixture at 15-25°C for 3 hours.[1]

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure to yield the product.[1]

Experimental_Workflow Start Start Mix_Reactants Mix 6-bromohexanoic acid, methanol, and acid catalyst Start->Mix_Reactants Reaction Heat under reflux or stir at room temperature Mix_Reactants->Reaction Workup Work-up: - Quench reaction - Liquid-liquid extraction Reaction->Workup Drying Dry organic phase Workup->Drying Purification Purification: - Solvent removal - Vacuum distillation (optional) Drying->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization End End Characterization->End

General Experimental Workflow

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocols.

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (HCl Gas)
Starting Material 6-bromohexanoic acid6-bromohexanoic acid
Reagents Methanol, Sulfuric AcidMethanol, HCl gas
Reaction Time 3 hours3 hours
Reaction Temperature Reflux15-25°C
Yield >90%90%
Purification Vacuum distillationConcentration

Alternative Synthetic Methods

While Fischer esterification is the most common method, other procedures can be employed for the synthesis of methyl esters from carboxylic acids. These methods may be advantageous when dealing with acid-sensitive substrates.

  • Diazomethane (B1218177): Carboxylic acids react with diazomethane to produce methyl esters. This reaction is rapid and often quantitative. However, diazomethane is toxic and potentially explosive, requiring special handling procedures.[7]

  • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, TMS-diazomethane also reacts with carboxylic acids to form methyl esters.[8]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9][10] It is a mild method suitable for substrates that are sensitive to acidic conditions.[10]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d6): δ 3.58 (3H, s), 3.51 (2H, t), 2.29 (2H, t), 1.78 (2H, pentet), 1.62-1.27 ppm (4H, m).[1]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the ester group around 1735 cm⁻¹ and C-O stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm its molecular weight. The molecular weight of this compound is 209.08 g/mol .[11]

Conclusion

The synthesis of this compound from 6-bromohexanoic acid is a well-established and efficient process. The Fischer-Speier esterification, using either sulfuric acid or hydrogen chloride as a catalyst, provides high yields of the desired product. The choice of catalyst and reaction conditions can be adapted based on the available resources and the scale of the synthesis. Proper characterization using spectroscopic methods is crucial to ensure the identity and purity of the final product. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis.

References

Spectroscopic Profile of Methyl 6-bromohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-bromohexanoate (B1238239) (CAS No. 14273-90-6), a valuable building block in organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for Methyl 6-bromohexanoate.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
3.58s3H-OCH₃DMSO-d₆
3.51t2H-CH₂-BrDMSO-d₆
2.29t2H-CH₂-C=ODMSO-d₆
1.78pentet2H-CH₂-CH₂BrDMSO-d₆
1.62-1.27m4H-CH₂-CH₂-CH₂-DMSO-d₆

Predicted ¹H NMR data in CDCl₃ suggests the following chemical shifts: 1.48 (quint, 2H), 1.66 (quint, 2H), 1.88 (quint, 2H).[1]

¹³C NMR Data
Chemical Shift (δ) ppmAssignment (for 6-bromohexanoic acid)
~174C=O
~35-CH₂-Br
~33-CH₂-COOH
~32-CH₂-CH₂Br
~27-CH₂-CH₂-CH₂Br
~24-CH₂-CH₂-COOH

Note: The chemical shift of the methoxy (B1213986) group (-OCH₃) in this compound is expected to be around 51-52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1440MediumC-H bend (CH₂)
~1170StrongC-O stretch (ester)
~650Medium-StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 209.08 g/mol .[2]

m/zInterpretation
209/211[M]⁺, Molecular ion peak (presence of Br isotopes)
178/180[M - OCH₃]⁺
150/152[M - COOCH₃]⁺
129[M - Br]⁺
59[COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Referencing : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a suitable pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.

  • Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition : Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

  • Background Correction : Record a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation parent This compound [C₇H₁₃BrO₂]⁺ m/z = 209/211 frag1 [M - OCH₃]⁺ m/z = 178/180 parent->frag1 -OCH₃ frag2 [M - COOCH₃]⁺ m/z = 150/152 parent->frag2 -COOCH₃ frag3 [M - Br]⁺ m/z = 129 parent->frag3 -Br frag4 [COOCH₃]⁺ m/z = 59 parent->frag4

Caption: Plausible mass spectral fragmentation of this compound.

References

A Technical Guide to the Purity and Appearance of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate in various organic syntheses.[1][2] For researchers, scientists, and drug development professionals, understanding the purity and appearance of this reagent is critical for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an in-depth overview of the physical and chemical properties of Methyl 6-bromohexanoate, methods for its synthesis and purification, and analytical techniques for purity assessment.

Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[3][4][5] Variations in color can be indicative of impurities or degradation products. Key physicochemical properties are summarized in the table below.

PropertyValue
Appearance Clear colorless to pale yellow liquid.[3][4][5][6]
Purity Typically supplied at purities ranging from 95% to >99%.[3][7][8][9][10] Common analytical methods for determination include GC and HPLC.[3][9]
Boiling Point 92-94°C at 5 mmHg[9]; 100°C at 5 Torr[6]; 150°C at 50 mmHg.[5]
Density Approximately 1.271 - 1.316 g/cm³ at 25°C.[5][6]
Refractive Index Approximately 1.459 - 1.460 at 20°C.[5][6][8][9]

Synthesis and Purification

High purity this compound is crucial for its applications. Several synthetic routes have been established, often followed by rigorous purification steps.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This is a common and straightforward method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromohexanoic acid (0.11 mol) in methanol (B129727) (50 ml).[7]

  • Catalysis: Carefully add concentrated sulfuric acid (3 ml) to the mixture.[7]

  • Reflux: Heat the mixture to reflux and maintain for 3 hours.[7]

  • Work-up: After cooling, remove the excess methanol by distillation. Add water (100 ml) and chloroform (B151607) (100 ml) to the residue.[7]

  • Extraction: Separate the layers and extract the aqueous layer with several portions of chloroform.[7]

  • Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution, followed by water.[7]

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) and remove the chloroform by rotary evaporation.[7]

  • Purification: The crude product is purified by vacuum distillation to yield this compound with a purity of >90%.[7]

Protocol 2: Esterification using Hydrogen Chloride

An alternative acid-catalyzed esterification method.

  • Reaction Setup: Dissolve 6-bromohexanoic acid (25.7 mmol) in methanol (250 mL).[3]

  • Catalysis: Bubble hydrogen chloride gas through the solution for 2-3 minutes.[3]

  • Reaction: Stir the mixture at 15-25°C for 3 hours.[3]

  • Concentration: Upon completion, remove the solvent by concentration to yield the product.[3]

Protocol 3: Synthesis from Methyl 6-hydroxyhexanoate (B1236181)

This method is suitable for producing isotopically labeled versions of the compound.

  • Reaction Setup: In a suitable flask, dissolve ¹³C₆-methyl 6-hydroxyhexanoate (1.8 mmol) and triphenylphosphine (B44618) (2.3 mmol) in dichloromethane (B109758) (9 mL).[11]

  • Bromination: Add N-bromosuccinimide (NBS) (2.3 mmol) to the solution.[11]

  • Reaction: Allow the reaction to proceed for 1 hour.[11]

  • Purification: Dilute the reaction mixture with ether and filter through a pad of silica (B1680970). Further purify the product using a silica solid-phase extraction (SPE) cartridge to obtain the final product.[11]

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification 6-Bromohexanoic Acid 6-Bromohexanoic Acid Reaction Reaction 6-Bromohexanoic Acid->Reaction Methanol Methanol Methanol->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Extraction Extraction Reaction->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Vacuum Distillation Vacuum Distillation Concentration->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Purity Assessment

To ensure the quality of this compound, a suite of analytical techniques can be employed. The choice of method depends on the desired level of characterization and the potential impurities.

Analytical Methodologies
  • Gas Chromatography (GC): A primary method for assessing purity. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area is proportional to its concentration. Purity of >99% has been confirmed by GC analysis.[9][12]

  • High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify each component in a mixture. Purity levels of 99% are often reported using this technique.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the compound. The presence of unexpected signals can indicate impurities.[3][11][13]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester.[13]

Analytical Workflow for Purity Assessment cluster_primary Primary Analysis cluster_structural Structural Confirmation Sample Sample GC GC Sample->GC HPLC HPLC Sample->HPLC NMR NMR Sample->NMR MS MS Sample->MS IR IR Sample->IR Purity Report Purity Report GC->Purity Report HPLC->Purity Report Structural Data Structural Data NMR->Structural Data MS->Structural Data IR->Structural Data

Caption: An overview of the analytical workflow for assessing the purity of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 6-bromohexanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 6-bromohexanoate (B1238239) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide presents qualitative solubility information, expected solubility trends based on the compound's chemical structure, and a detailed experimental protocol for the precise determination of its solubility. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize methyl 6-bromohexanoate in their work.

Introduction to this compound

This compound is a bifunctional organic compound with the chemical formula C₇H₁₃BrO₂. It incorporates a terminal bromine atom and a methyl ester group, making it a versatile reagent in organic synthesis. Its utility spans various applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the introduction of a six-carbon chain with reactive handles at both ends is desired. Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Core Concepts: Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] this compound possesses both polar and non-polar characteristics.

  • Polar Features: The molecule contains a polar carbon-bromine (C-Br) bond and a polar methyl ester (-COOCH₃) group. These groups can participate in dipole-dipole interactions.

  • Non-polar Features: The molecule has a significant non-polar hydrocarbon backbone (a six-carbon chain). This aliphatic chain primarily interacts through van der Waals dispersion forces.

Haloalkanes, such as this compound, generally dissolve well in organic solvents because the energy required to break the intermolecular attractions between the haloalkane molecules and the solvent molecules is comparable to the energy released when new attractions are formed between the haloalkane and the solvent.[1][3]

Qualitative Solubility of this compound

While specific quantitative data is scarce, the expected qualitative solubility of this compound in various classes of organic solvents can be predicted based on its chemical structure.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polar Aprotic Hexane, Toluene, BenzeneHighThe non-polar hydrocarbon chain of this compound will have strong van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar ester and bromo groups will interact favorably with the polar aprotic solvents. The alkyl chain also contributes to solubility.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe polar groups can interact with the hydroxyl group of the alcohol, but the non-polar alkyl chain may limit high solubility, especially in more polar alcohols like methanol. As the alkyl chain of the alcohol solvent increases, solubility is expected to increase.
Chlorinated Dichloromethane (DCM), ChloroformHighThe polarity of chlorinated solvents is compatible with the polar groups of this compound, and they are also effective at solvating the alkyl portion of the molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4] This can be followed by gravimetric or spectroscopic analysis to quantify the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • Drying oven (for gravimetric analysis)

  • UV-Vis spectrophotometer or HPLC system (for spectroscopic analysis)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is essential to ensure a saturated solution at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid (if any, as this compound is a liquid) or undissolved liquid to settle. Centrifugation can be used to facilitate the separation of the saturated solution from any excess solute.

  • Sample Collection: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining undissolved micro-droplets.

Quantification of Dissolved Solute
  • Weighing: Accurately weigh a pre-dried evaporating dish or watch glass.

  • Sample Transfer: Transfer the filtered, saturated solution to the weighed dish.

  • Evaporation: Place the dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven at a temperature below the boiling point of this compound can be used.

  • Drying: Once the solvent has evaporated, dry the dish containing the residue (this compound) to a constant weight in a drying oven.

  • Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:

    S = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken

This method is suitable if this compound has a chromophore for UV-Vis detection or can be readily analyzed by HPLC.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a UV-Vis spectrophotometer or HPLC to generate a calibration curve of absorbance/peak area versus concentration.

  • Sample Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same method as for the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling cluster_quantification Quantification prep1 Add excess Methyl 6-bromohexanoate to vial prep2 Add known volume of organic solvent prep1->prep2 equil Shake at constant temperature (24-72h) prep2->equil sep1 Cease agitation and allow to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter with syringe filter samp1->samp2 quant_grav Gravimetric Method samp2->quant_grav quant_spec Spectroscopic Method samp2->quant_spec

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Boiling Point of Methyl 6-bromohexanoate Under Vacuum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed examination of the boiling point of Methyl 6-bromohexanoate (B1238239), particularly under vacuum conditions, offering critical data for its purification, handling, and application in various synthetic pathways.

Data Presentation: Boiling Point of Methyl 6-bromohexanoate

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which are susceptible to decomposition at high temperatures, purification by distillation is often performed under reduced pressure (vacuum). This lowers the boiling point to a temperature where the compound can be safely distilled without degradation.

PressureBoiling Point
760 mmHg (Atmospheric Pressure)209.2°C[1]
50 mmHg150°C[2][3]
1 mmHg70-74°C

Experimental Protocols: Determination of Boiling Point Under Vacuum

The determination of a compound's boiling point under vacuum is a routine yet critical procedure in a chemistry laboratory. The primary method employed is vacuum distillation.

Vacuum Distillation

Objective: To purify or separate a liquid compound by distillation at a pressure below atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen adapter or similar)

  • Thermometer and thermometer adapter

  • Condenser (Liebig, Graham, or Allihn)

  • Receiving flask

  • Vacuum source (vacuum pump or aspirator)

  • Manometer (to measure pressure)

  • Heating mantle or oil bath

  • Stir bar or boiling chips

Procedure:

  • Assembly: The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head leading to the condenser. This ensures an accurate reading of the temperature of the vapor that is in equilibrium with the distilling liquid.

  • Sample Preparation: The this compound is placed in the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: The system is carefully evacuated to the desired pressure. The pressure should be monitored with a manometer.

  • Heating: The flask is gently heated. The stirring should be started to prevent bumping.

  • Distillation: The temperature is gradually increased until the liquid begins to boil and the vapor condenses in the condenser, with the distillate being collected in the receiving flask.

  • Boiling Point Reading: The temperature is recorded when it stabilizes and there is a steady drip of condensate into the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Shutdown: After the distillation is complete, the heating is stopped, and the system is allowed to cool before carefully and slowly re-introducing air to the apparatus.

Visualization of Experimental Workflow

The logical flow of determining the boiling point of this compound under vacuum can be visualized as follows:

BoilingPointWorkflow cluster_prep Preparation cluster_process Process cluster_data Data Acquisition cluster_conclusion Conclusion A Assemble Vacuum Distillation Apparatus B Add this compound and Stir Bar to Flask A->B C Evacuate System to Desired Pressure B->C D Apply Gentle Heat and Stirring C->D E Observe Boiling and Steady Condensation D->E F Record Stable Temperature (Boiling Point) E->F G Record Pressure from Manometer E->G H Correlate Boiling Point with Pressure F->H G->H

Caption: Workflow for Determining Boiling Point Under Vacuum.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling precautions for all chemical reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, disposal, and emergency procedures for Methyl 6-bromohexanoate (B1238239) (CAS No. 14273-90-6).

Chemical and Physical Properties

Methyl 6-bromohexanoate is a clear, colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C7H13BrO2[2][3]
Molecular Weight 209.08 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.3 g/cm³[1]
Boiling Point 150°C / 50mmHg[1]
Flash Point 106.8 °C[1]
Purity >96% to >98%[4]
Storage Temperature Room Temperature / Ambient[5]
Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1, 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources:[2][4][5][6]

GHS Pictograms:

GHS05: Corrosion GHS07: Exclamation Mark

Signal Word: Danger[2][6]

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

3.1. Safe Handling:

  • Work in a well-ventilated area.[6] Use only outdoors or in a well-ventilated area.[6]

  • Avoid contact with skin and eyes.[5][6]

  • Avoid breathing vapors, mist, or gas.[5]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat or chemical-resistant suit.[5]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6]

  • Wash hands thoroughly after handling.[6]

3.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4][7]

  • Store apart from incompatible materials such as strong oxidizing agents.[4]

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Exposure ControlRecommendations
Engineering Controls Ensure adequate ventilation.[5] Safety showers and eyewash stations should be close to the workstation.[4]
Eye/Face Protection Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[5]
Skin Protection Handle with chemical-resistant gloves (inspect prior to use).[5] Wear a complete suit protecting against chemicals.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Get medical attention.[4] Remove contaminated clothing and wash it before reuse.[6]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[6] Continue rinsing and consult a physician.[5][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician.[5]
Accidental Release Measures

In case of a spill or leak, follow these procedures to contain and clean up the material safely.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4][5] Evacuate personnel to safe areas.[5] Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[4] Collect the material in suitable, closed containers for disposal.[4][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Toxicological Information

Diagrams and Workflows

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow Figure 1: PPE Selection Workflow start Handling Methyl 6-bromohexanoate ventilation Is the area well-ventilated? start->ventilation engineering_controls Use fume hood or local exhaust ventilation ventilation->engineering_controls No standard_ppe Standard PPE: Lab coat, Safety glasses, Chemical-resistant gloves ventilation->standard_ppe Yes engineering_controls->standard_ppe splash_risk Is there a risk of splashing? standard_ppe->splash_risk face_shield Add face shield splash_risk->face_shield Yes proceed Proceed with handling splash_risk->proceed No face_shield->proceed

Caption: Figure 1: PPE Selection Workflow

First Aid Emergency Response Logic

This diagram outlines the logical flow of actions to be taken in case of accidental exposure to this compound.

First_Aid_Workflow Figure 2: Emergency First Aid Protocol exposure Exposure Event route Determine Route of Exposure exposure->route inhalation Inhalation: Move to fresh air. Give artificial respiration if needed. route->inhalation Inhalation skin Skin Contact: Wash with soap and water for at least 15 mins. route->skin Skin eye Eye Contact: Rinse with water for at least 15 mins. Remove contact lenses. route->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. route->ingestion Ingestion consult_physician Consult a Physician inhalation->consult_physician skin->consult_physician eye->consult_physician ingestion->consult_physician

Caption: Figure 2: Emergency First Aid Protocol

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.

References

Optimal Storage and Handling of Methyl 6-bromohexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability considerations, and handling procedures for Methyl 6-bromohexanoate (B1238239). The information is intended to ensure the long-term purity and integrity of this chemical for research and development applications.

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality of Methyl 6-bromohexanoate. The following table summarizes the recommended storage parameters based on information from safety data sheets and chemical suppliers.

ParameterRecommendationSource
Temperature Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest a temperature of less than 15°C for optimal long-term stability.[1][2][3][4][5]
Atmosphere Store in a well-ventilated area.[1][2][1][2]
Container Keep container tightly closed.[1][2][1][2]
Light Exposure Store in a dark place to minimize light-induced degradation.[4][4]
Incompatible Materials Store away from strong oxidizing agents.[2][2]

Stability and Degradation Profile

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 6-bromohexanoic acid and methanol (B129727). It is crucial to protect the compound from moisture and acidic or basic environments. A protocol for preventing hydrolysis of the similar compound, tert-butyl 6-bromohexanoate, during aqueous workup emphasizes the need for neutral or slightly basic conditions (pH 7-9).

  • Nucleophilic Substitution: The primary bromoalkane functionality is reactive towards nucleophiles.[1] Primary bromoalkanes predominantly undergo bimolecular nucleophilic substitution (SN2) reactions.[1] Potential nucleophiles in a laboratory setting include water, alcohols, and amines. The reactivity of halogenoalkanes increases down the group, meaning bromoalkanes are more reactive than chloroalkanes but less reactive than iodoalkanes.

Experimental Protocols

General Handling and Use

Due to its classification as a skin and eye irritant, appropriate personal protective equipment (PPE) should be worn when handling this compound.[1][6] This includes safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2]

Purity Assessment

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography (GC): GC is a suitable method for determining the purity of volatile compounds like this compound.

  • Column: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended for the analysis of halogenated compounds.

  • Detector: A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of organic compounds. Mass Spectrometry (MS) can be coupled with GC (GC-MS) for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying potential impurities. The presence of signals corresponding to 6-bromohexanoic acid or methanol would indicate hydrolysis. Resources are available that list the chemical shifts of common laboratory solvents and impurities, which can aid in the identification of extraneous peaks in the NMR spectrum.

Visualization of Logical Relationships

The following diagrams illustrate the key relationships for the optimal storage and handling of this compound.

Storage_Conditions cluster_storage Optimal Storage Environment cluster_avoid Conditions to Avoid Cool_Dry_Place Cool, Dry Place Well_Ventilated Well-Ventilated Area Tightly_Sealed Tightly Sealed Container Darkness Protection from Light Moisture Moisture / Water Heat Excessive Heat Oxidizing_Agents Strong Oxidizing Agents Acids_Bases Strong Acids / Bases This compound This compound This compound->Cool_Dry_Place This compound->Well_Ventilated This compound->Tightly_Sealed This compound->Darkness This compound->Moisture This compound->Heat This compound->Oxidizing_Agents This compound->Acids_Bases

Caption: Optimal Storage Conditions for this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution (SN2) M6B This compound H2O H₂O (Acid/Base Catalyzed) M6B->H2O Nu Nucleophile (Nu⁻) M6B->Nu Products_H 6-Bromohexanoic Acid + Methanol H2O->Products_H Leads to Products_S Substituted Product + Br⁻ Nu->Products_S Reacts to form

Caption: Potential Degradation Pathways for this compound.

References

Methyl 6-bromohexanoate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromohexanoate (B1238239) has emerged as a pivotal building block in organic chemistry, offering a unique combination of a reactive alkyl bromide and a modifiable ester functionality. This bifunctionality makes it an invaluable tool in the synthesis of complex molecules, particularly in the realms of pharmaceuticals, bioactive compounds, and advanced materials. This technical guide provides a comprehensive overview of the key applications of Methyl 6-bromohexanoate, with a focus on experimental methodologies and quantitative data to support its utility in research and development.

Core Applications in Pharmaceutical and Bioactive Molecule Synthesis

This compound serves as a versatile linker and building block in the synthesis of a variety of biologically active molecules. Its linear six-carbon chain provides spatial separation between functional groups, a critical aspect in the design of molecules intended to interact with biological systems.

Linker for Proteolysis Targeting Chimeras (PROTACs)

One of the most significant applications of this compound and its derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is crucial for the efficacy of the PROTAC, and the hexyl chain of this compound offers an optimal length and flexibility for this purpose.

A general workflow for the synthesis of a PROTAC using a derivative of this compound is depicted below.

PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) Intermediate Linker-E3 Ligand Conjugate E3_ligand->Intermediate Alkylation Linker_precursor This compound Derivative Linker_precursor->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Coupling POI_ligand Protein of Interest (POI) Ligand POI_ligand->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

A key experimental step involves the alkylation of the E3 ligase ligand with the bromohexanoate linker. The following protocol details the synthesis of a pomalidomide-linker intermediate, a common step in the preparation of Cereblon-recruiting PROTACs.

Experimental Protocol: Synthesis of Pomalidomide-PEG6-Br Intermediate [5]

This protocol describes the alkylation of pomalidomide (B1683931) with a PEGylated derivative of a bromohexanoate linker. The fundamental reaction is analogous to what would be performed with this compound.

Reactants/Reagents Stoichiometry
Pomalidomide1.0 eq
m-PEG6-Br1.5 eq
N,N-Diisopropylethylamine (DIPEA)2.0 eq
Anhydrous N,N-Dimethylformamide (DMF)-

Procedure:

  • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add a solution of m-PEG6-Br (1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate.

Quantitative Data
Expected Yield: 60-70%[5]
Building Block for Other Bioactive Molecules

Beyond PROTACs, this compound is utilized in the synthesis of other pharmaceutical intermediates, including statin side chains and histone deacetylase (HDAC) inhibitors.[6] In these applications, the hexanoate (B1226103) chain serves as a scaffold to which other functional groups are attached.

Utility in General Organic Synthesis

The dual functionality of this compound makes it a valuable reagent for a variety of transformations in organic synthesis, primarily through nucleophilic substitution at the bromine-bearing carbon and modifications of the ester group.

Alkylation Reactions

This compound is an excellent substrate for SN2 reactions, allowing for the introduction of a six-carbon chain with a terminal methyl ester. This is particularly useful in the alkylation of carbanions, such as those derived from malonic esters.

alkylation_workflow cluster_alkylation Alkylation of Diethyl Malonate Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Base Base (e.g., NaH) Base->Enolate Deprotonation Product Alkylated Product Enolate->Product SN2 Attack Bromohexanoate This compound Bromohexanoate->Product

Caption: Workflow for the alkylation of diethyl malonate.

Experimental Protocol: Alkylation of Diethyl Malonate with tert-butyl 6-bromohexanoate [7]

This protocol uses the tert-butyl ester analog, but the reaction principle is identical for the methyl ester.

Reactants/Reagents Stoichiometry
Diethyl malonate1.0 eq
Sodium hydride (60% dispersion)1.1 eq
tert-butyl 6-bromohexanoate1.05 eq
Anhydrous Tetrahydrofuran (THF)-

Procedure:

  • Suspend sodium hydride in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of diethyl malonate in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the resulting enolate solution back to 0 °C.

  • Add a solution of tert-butyl 6-bromohexanoate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data
Typical Yield Range: 45-98%[7]
Chain Elongation of Aliphatic Compounds

This compound can be used in chain elongation strategies. For instance, it can react with terminal alkynes that have been deprotonated to form acetylide anions. This reaction forms a new carbon-carbon bond and extends the carbon chain.

Applications in Polymer Chemistry

This compound is also employed in the synthesis of functionalized polymers. The bromo group can be used to initiate polymerizations or can be converted to other functional groups that are then polymerized. For example, it can be used in the preparation of monomers for ring-opening metathesis polymerization (ROMP), leading to polymers with pendant functional groups. These functionalized polymers have applications in areas such as surface modification and the development of specialty materials.[8]

Conclusion

This compound is a highly versatile and valuable reagent in organic chemistry. Its utility spans from the synthesis of cutting-edge pharmaceuticals like PROTACs to fundamental synthetic transformations such as alkylation and chain elongation, as well as in the development of novel polymeric materials. The experimental protocols and data presented in this guide underscore its reliability and efficiency, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to Methyl 6-bromohexanoate: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule that has garnered significant attention in the field of drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the commercial availability, synthesis, and core applications of Methyl 6-bromohexanoate. It is designed to serve as a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutics. This document details major commercial suppliers, provides established synthesis protocols, and elucidates the critical role of this compound in the rapidly advancing field of targeted protein degradation.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at various purity levels, with >98% being common. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects.

Below is a summary of prominent suppliers offering this compound:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98%Gram to multi-gram scale
TCI Chemicals>98.0% (GC)Gram to multi-gram scale
Thermo Scientific Chemicals96+%Gram to multi-gram scale[1]
MedChemExpress>98%Milligram to gram scale
INDOFINE Chemical CompanyN/AInquire for details
ChemicalBookVariousGram to kilogram scale[2]
Synthonix98%Inquire for details
Santa Cruz BiotechnologyN/AInquire for details

This table is not exhaustive but represents a selection of key suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information on product specifications and availability.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the esterification of 6-bromohexanoic acid. Below are two detailed experimental protocols for its preparation.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This method utilizes concentrated sulfuric acid as a catalyst for the Fischer esterification of 6-bromohexanoic acid with methanol (B129727).

Materials:

Procedure:

  • In a 100 mL round-bottom flask, combine 22 g (0.11 mole) of 6-bromohexanoic acid with 50 mL of methanol.

  • Carefully add 3 mL of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Remove the excess methanol by distillation.

  • To the residue, add 100 mL of water and 100 mL of chloroform.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with several 50 mL portions of chloroform.

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by a wash with water.

  • Dry the chloroform layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the chloroform by rotary evaporation.

  • The crude product can be further purified by vacuum distillation to yield this compound with a purity of >90%.[3]

Protocol 2: Hydrogen Chloride Catalyzed Esterification

This alternative protocol employs hydrogen chloride gas to catalyze the esterification process.

Materials:

  • 6-bromohexanoic acid

  • Methanol (reagent grade)

  • Hydrogen chloride gas

  • Dimethyl sulfoxide-d6 (for NMR)

Procedure:

  • Dissolve 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL of methanol in a suitable flask.

  • Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.

  • Stir the reaction mixture at 15-25°C for 3 hours.

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

  • This will yield the product as a yellow oily substance (approximately 4.84 g, 90% yield).

  • The product can be characterized by 1H NMR (DMSO-d6): δ 3.58 (3H, s), 3.51 (2H, t), 2.29 (2H, t), 1.78 (2H, pentet), 1.62-1.27 ppm (4H, m).

Application in Drug Development: A Linker for PROTACs

The primary and most significant application of this compound in modern drug discovery is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][4]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as a precursor for a flexible, six-carbon aliphatic linker. The bromo- functionality provides a reactive handle for covalent attachment to one of the ligands, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other ligand. The length and flexibility of the linker are critical for the efficacy of the PROTAC, as they influence the formation of a stable and productive ternary complex between the POI and the E3 ligase.

General Workflow for PROTAC Synthesis using an Alkyl Bromide Linker

The synthesis of a PROTAC using a linker derived from this compound typically follows a modular, stepwise approach. The general workflow involves the sequential attachment of the linker to the E3 ligase ligand and then to the POI ligand, or vice versa.

PROTAC_Synthesis_Workflow cluster_start cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start Start: Design PROTAC ligand_e3 E3 Ligase Ligand linker This compound (Linker Precursor) intermediate Linker-Ligand Intermediate ligand_e3->intermediate linker->intermediate ligand_poi Protein of Interest (POI) Ligand protac Final PROTAC Molecule ligand_poi->protac purify1 Purification (e.g., Chromatography) intermediate->purify1 purify2 Final Purification (e.g., Prep-HPLC) protac->purify2 char1 Characterization (e.g., LC-MS, NMR) purify1->char1 char1->protac char2 Final Characterization (e.g., NMR, HRMS) purify2->char2 eval Biological Assays (e.g., Western Blot, DC50/Dmax) char2->eval

General workflow for PROTAC synthesis.
Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized PROTAC molecule functions by inducing the degradation of its target protein through the ubiquitin-proteasome system. This mechanism of action is a key advantage of PROTAC technology over traditional inhibitors.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (Protein of Interest) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Yields

PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent that plays a crucial role in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its application as a linker in PROTACs underscores its importance for medicinal chemists and drug development professionals. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective utilization of this compound in the design and synthesis of next-generation therapies. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily available linkers like this compound is expected to grow, further solidifying its place in the modern drug discovery toolbox.

References

Methodological & Application

Application Notes and Protocols for Methyl 6-bromohexanoate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromohexanoate (B1238239) is a versatile bifunctional molecule widely utilized in organic synthesis as an alkylating agent. Its chemical structure, featuring a reactive alkyl bromide and a methyl ester, makes it a valuable building block for the introduction of a six-carbon linker in a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Positron Emission Tomography (PET) tracers. This document provides detailed application notes and experimental protocols for the use of Methyl 6-bromohexanoate in these key areas of research and drug development.

Application I: Synthesis of PROTAC Linkers

This compound is a commonly employed precursor for the synthesis of linkers used in PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Experimental Protocol: Synthesis of a PROTAC Precursor

This protocol describes the synthesis of a PROTAC precursor by attaching this compound to an amine-functionalized E3 ligase ligand, followed by ester hydrolysis to reveal a carboxylic acid handle for subsequent coupling to a target protein ligand.

Part 1: Alkylation of an Amine-Functionalized E3 Ligase Ligand

  • Materials:

    • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

    • This compound

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the alkylated E3 ligase ligand.

Part 2: Hydrolysis of the Methyl Ester

  • Materials:

    • Alkylated E3 ligase ligand from Part 1

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the alkylated E3 ligase ligand (1.0 eq) in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid-terminated PROTAC linker.

Linker TypePrecursorKey Synthesis StepsTypical Yield (Large-Scale)
AlkylThis compound1. N-alkylation of E3 ligase ligand2. Ester hydrolysis85-95%
PEGBifunctional PEGOften commercially available as activated esters, requiring fewer synthetic steps.High (from commercial precursors)
RigidN-Boc-piperazineMulti-step synthesis involving protection, functionalization, and deprotection.60-80%

Table 1: Comparison of PROTAC linker synthesis approaches.[4]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-POI-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation workflow.

Application II: Synthesis of PET Tracers

This compound can be utilized in the synthesis of PET tracers for oncological imaging.[5] PET is a non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for early cancer diagnosis, staging, and monitoring treatment response. While direct use of this compound in a clinical PET tracer is not prominently documented, its structure is suitable for creating linkers to attach a targeting moiety to a chelator for radiometals or as a precursor for introducing a carbon-11 (B1219553) labeled methyl group.

Experimental Protocol: Hypothetical Synthesis of a ⁶⁸Ga-labeled PET Tracer Precursor

This protocol describes a hypothetical synthesis of a precursor for a ⁶⁸Ga-labeled PET tracer using this compound to link a targeting peptide to a DOTA chelator.

  • Materials:

    • Amine-containing targeting peptide (e.g., RGD peptide)

    • This compound

    • Triethylamine (Et₃N)

    • Anhydrous DMF

    • DOTA-NHS ester

    • DIPEA

  • Procedure:

    • Dissolve the targeting peptide (1.0 eq) in anhydrous DMF.

    • Add Et₃N (2.0 eq) and stir for 10 minutes.

    • Add this compound (1.1 eq) and stir at room temperature overnight.

    • Purify the mono-alkylated peptide by preparative HPLC.

    • Hydrolyze the methyl ester of the purified product using LiOH as described in the PROTAC synthesis protocol.

    • Couple the resulting carboxylic acid-functionalized peptide with DOTA-NHS ester (1.2 eq) in the presence of DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Purify the final DOTA-conjugated peptide by preparative HPLC. This precursor is then ready for radiolabeling with ⁶⁸Ga.

IsotopeRadiotracerTargetMeasured Effect
¹¹C[¹¹C]cholinePhosphocholineCholine kinase activity, membrane function
¹¹Cl-Methyl-[¹¹C]methionineAmino acid transporterProtein synthesis, amino acid transport, tumor growth
¹⁸F[¹⁸F]FDGGlucose transportersGlucose metabolism
⁶⁸Ga⁶⁸Ga-DOTATATESomatostatin receptorReceptor expression in neuroendocrine tumors
⁶⁸Ga⁶⁸Ga-PSMA-11Prostate-Specific Membrane Antigen (PSMA)PSMA expression in prostate cancer

Table 2: Common PET tracers used in oncology.[5][6]

Signaling Pathway: PET Imaging of a Cancer Hallmarks

PET_Oncology_Pathway cluster_tumor_cell Tumor Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds SignalingCascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->SignalingCascade Activates MetabolicUpregulation Upregulated Metabolism (e.g., Glycolysis, Amino Acid Transport) SignalingCascade->MetabolicUpregulation Stimulates CellProliferation Cell Proliferation & Survival MetabolicUpregulation->CellProliferation PET_Tracer PET Tracer (e.g., [18F]FDG, [11C]Methionine) PET_Tracer->MetabolicUpregulation Measures PET_Scanner PET Scanner PET_Tracer->PET_Scanner Detected by

Caption: PET imaging of upregulated tumor metabolism.

General Alkylation Protocols

The following are general protocols for the N-alkylation of primary and secondary amines, and anilines, as well as O-alkylation of phenols using this compound. These protocols are based on established methods for similar alkyl halides and may require optimization for specific substrates.

N-Alkylation of Primary Amines (e.g., Benzylamine)
  • Procedure:

    • To a solution of benzylamine (B48309) (2.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.0 eq).[7]

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.0 eq) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

    • Work up the reaction by adding water and extracting with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

AmineAlkyl HalideBaseSolventTemperatureYield (%)
p-Methoxybenzylamine1-BromobutaneCs₂CO₃DMFRT95
Aniline1-BromohexaneCs₂CO₃DMF60 °C92
Benzylaminen-ButylbromideEt₃NDMF20-25 °C76

Table 3: Examples of N-alkylation of primary amines with alkyl bromides.[7][8]

N-Alkylation of Secondary Amines (e.g., Morpholine)
  • Procedure:

    • In a round-bottom flask, combine morpholine (B109124) (1.0 eq), this compound (1.1 eq), and K₂CO₃ (1.5 eq) in acetonitrile.

    • Reflux the mixture overnight.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

N-Alkylation of Anilines (e.g., p-Anisidine)
  • Procedure:

    • Combine p-anisidine (B42471) (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

O-Alkylation of Phenols (e.g., p-Methoxyphenol)
  • Procedure:

    • To a solution of p-methoxyphenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.1 eq) and reflux the mixture overnight.

    • Monitor the reaction by TLC.

    • Cool the reaction to room temperature and filter to remove the base.

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a valuable and versatile alkylating agent for researchers in drug discovery and development. Its utility in the synthesis of PROTAC linkers and as a building block for PET tracers highlights its importance in creating sophisticated molecular tools to study and combat disease. The provided protocols offer a foundation for the practical application of this compound in the laboratory.

References

Application Notes and Protocols for the Reaction of Methyl 6-bromohexanoate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction between methyl 6-bromohexanoate (B1238239) and various amine nucleophiles. Methyl 6-bromohexanoate is a versatile bifunctional molecule, and its reaction with amines is a fundamental transformation for synthesizing N-substituted 6-aminohexanoate (B3152083) derivatives. These products are valuable intermediates in medicinal chemistry and materials science, often serving as linkers or building blocks for more complex molecules. This guide covers the reaction mechanism, key experimental parameters, detailed protocols, and data presentation to assist researchers in successfully employing this reaction.

Introduction

This compound is a useful chemical intermediate possessing both an ester functional group and a primary alkyl bromide. The presence of the bromine atom provides a reactive site for nucleophilic substitution, making it an excellent substrate for reactions with a wide range of nucleophiles, including primary and secondary amines. The reaction, proceeding via a standard S$_N$2 mechanism, involves the displacement of the bromide ion by the amine nucleophile to form a new carbon-nitrogen bond.

This transformation is of significant interest in drug development and biotechnology. The resulting N-substituted 6-aminohexanoate core is a common structural motif in various biologically active compounds and serves as a flexible linker in bioconjugation strategies to attach polyethylene (B3416737) glycol (PEG) chains or other moieties to therapeutic molecules, thereby improving their pharmacokinetic properties.[1]

Reaction Principle and Mechanism

The reaction of this compound with an amine proceeds through a bimolecular nucleophilic substitution (S$_N$2) pathway. The amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group.

A key challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the resulting secondary or tertiary amine products are often more nucleophilic than the starting amine.[2][3][4][5] This can lead to a mixture of mono- and di-alkylated products, and in the case of tertiary amines, the formation of quaternary ammonium (B1175870) salts.[3] Careful control of reaction conditions, such as stoichiometry, is crucial to favor the desired mono-alkylation product.

Caption: S$_N$2 reaction mechanism of this compound with an amine.

Data Presentation: Reaction with Various Amine Nucleophiles

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with different classes of amine nucleophiles. Yields are representative and can vary based on the specific amine and precise reaction conditions.

Amine Nucleophile (Class)BaseSolventTemperature (°C)Typical Reaction Time (h)Expected Major ProductRepresentative Yield (%)
Primary Amine (e.g., Benzylamine)K₂CO₃Acetonitrile (ACN)60-8012-24Mono-alkylated70-90
Primary Amine (e.g., Aniline)Na₂CO₃N,N-Dimethylformamide (DMF)80-10024-48Mono-alkylated50-70
Secondary Amine (e.g., Diethylamine)Triethylamine (TEA)Tetrahydrofuran (THF)25-508-16Tertiary Amine80-95
Secondary Amine (e.g., Morpholine)K₂CO₃Dimethyl sulfoxide (B87167) (DMSO)50-7010-20Tertiary Amine85-95

Experimental Protocols

This section provides a general protocol for the N-alkylation of an amine with this compound. It is recommended to optimize the conditions for each specific amine nucleophile.

Materials
  • This compound

  • Amine nucleophile (primary or secondary)

  • Anhydrous solvent (e.g., DMF, ACN, THF, DMSO)[1][6]

  • Base (e.g., K₂CO₃, Na₂CO₃, TEA, DIPEA)[1][6]

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

General Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents).

  • Solvent Addition: Add the chosen anhydrous solvent to dissolve the reactants, aiming for a concentration of 0.1-0.5 M.

  • Substrate Addition: While stirring, add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically between 40-80 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture.

    • Transfer the filtrate to a separatory funnel and dilute with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer sequentially with water and brine to remove the solvent and any remaining salts.[1][6]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][6]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-substituted methyl 6-aminohexanoate derivative.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Amine and Base in Anhydrous Solvent B Add this compound A->B C Heat and Stir under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Filter D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for the synthesis of N-substituted methyl 6-aminohexanoates.

Applications in Drug Development

The products of this reaction are valuable in several areas of pharmaceutical research:

  • Linker Chemistry: The resulting amino esters can be used as linkers to conjugate drugs to antibodies or other targeting moieties.

  • PEGylation: The amino group can serve as an attachment point for PEG chains, a common strategy to improve the solubility, stability, and circulation half-life of therapeutic proteins and peptides.[1]

  • Scaffold for Synthesis: The N-substituted 6-aminohexanoate structure is a key building block for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Increase the reaction temperature or time.

    • Consider a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[6]

  • Formation of Side Products (Over-alkylation):

    • Use a larger excess of the amine nucleophile to favor mono-alkylation.

    • Add the this compound slowly to the reaction mixture to maintain a low concentration.

  • Difficult Purification:

    • If the product is basic, an acidic wash during workup might be necessary, followed by re-neutralization and extraction.

    • Optimize the solvent system for column chromatography to achieve better separation.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and versatile method for the synthesis of N-substituted 6-aminohexanoates. By carefully selecting the base, solvent, and temperature, and by controlling the stoichiometry of the reactants, high yields of the desired products can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for Williamson Ether Synthesis using Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1] These application notes provide a detailed protocol for the synthesis of methyl 6-(4-methylphenoxy)hexanoate by reacting methyl 6-bromohexanoate (B1238239) with p-cresol (B1678582). This transformation is of interest to researchers in medicinal chemistry and materials science, where the resulting aryl ether ester can serve as a valuable building block.

The SN2 nature of the reaction dictates that primary alkyl halides, such as methyl 6-bromohexanoate, are ideal substrates, as they are less prone to competing elimination reactions.[1] The choice of a strong, non-nucleophilic base is critical for the quantitative deprotonation of the phenol (B47542) to its corresponding phenoxide. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective choice for this purpose.[1][2]

Reaction Scheme and Mechanism

The overall reaction involves the deprotonation of p-cresol to form the sodium p-cresolate, which then acts as a nucleophile, attacking the electrophilic carbon of this compound to form the desired ether and sodium bromide as a byproduct.

G cluster_0 Step 1: Deprotonation of p-Cresol cluster_1 Step 2: SN2 Attack pCresol p-Cresol pCresolate Sodium p-cresolate pCresol->pCresolate DMF NaH NaH NaH->pCresolate H2 H₂ Bromoester This compound Product Methyl 6-(4-methylphenoxy)hexanoate Bromoester->Product NaBr NaBr pCresolate_sn2 Sodium p-cresolate pCresolate_sn2->Product

Caption: Overall reaction scheme for the synthesis of methyl 6-(4-methylphenoxy)hexanoate.

The mechanism proceeds in two main stages: the formation of the nucleophilic phenoxide and the subsequent SN2 displacement of the bromide.

G cluster_0 Mechanism pCresol p-Cresol (Alcohol) pCresolate Sodium p-cresolate (Nucleophile) pCresol->pCresolate Deprotonation NaH NaH (Base) NaH->pCresolate H2 H₂ gas TransitionState SN2 Transition State pCresolate->TransitionState Backside Attack Bromoester This compound (Electrophile) Bromoester->TransitionState Product Methyl 6-(4-methylphenoxy)hexanoate (Ether Product) TransitionState->Product Inversion of Stereochemistry NaBr NaBr TransitionState->NaBr Leaving Group Departure

Caption: Mechanism of the Williamson ether synthesis.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
This compoundC₇H₁₃BrO₂209.08Liquid
p-CresolC₇H₈O108.14Solid
Sodium Hydride (60% in oil)NaH24.00Solid
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Liquid
Methyl 6-(4-methylphenoxy)hexanoateC₁₄H₂₀O₃236.31Oil
Reaction Conditions and Yield
ParameterValue
Stoichiometryp-Cresol (1.0 eq), NaH (1.2 eq), this compound (1.1 eq)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature
Reaction Time12 hours
Theoretical YieldBased on p-cresol as limiting reagent
Actual Yield85-95% (typical)

Experimental Protocols

Materials and Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas supply

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Reagents
  • p-Cresol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure

Safety Precaution: Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) and away from moisture.

  • Preparation of the Sodium p-cresolate:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.0 eq).

    • Dissolve the p-cresol in anhydrous DMF.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium p-cresolate is observed as a clear solution.

  • Williamson Ether Synthesis:

    • To the freshly prepared sodium p-cresolate solution, add this compound (1.1 eq) dropwise via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization Data for Methyl 6-(4-methylphenoxy)hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
δ (ppm) Assignment
7.07 (d, J=8.5 Hz, 2H)Ar-H
6.80 (d, J=8.5 Hz, 2H)Ar-H
3.93 (t, J=6.5 Hz, 2H)-O-CH₂-
3.66 (s, 3H)-O-CH₃
2.32 (t, J=7.5 Hz, 2H)-CH₂-C=O
2.28 (s, 3H)Ar-CH₃
1.80 (p, J=7.0 Hz, 2H)-CH₂-
1.69 (p, J=7.5 Hz, 2H)-CH₂-
1.52 (p, J=7.5 Hz, 2H)-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2945, 2860C-H stretch (aliphatic)
1735C=O stretch (ester)
1610, 1510C=C stretch (aromatic)
1245C-O stretch (aryl ether)
1175C-O stretch (ester)

Experimental Workflow Visualization

G start Start prep_phenoxide Prepare Sodium p-cresolate (p-Cresol, NaH in DMF) start->prep_phenoxide reaction Williamson Ether Synthesis (Add this compound, stir 12h) prep_phenoxide->reaction quench Quench Reaction (Saturated NH4Cl) reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry and Concentrate (MgSO4, Rotary Evaporator) wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, IR) purify->characterize end End characterize->end

References

Application Notes and Protocols for Surface Modification with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of substrates using Methyl 6-bromohexanoate (B1238239). This bifunctional molecule allows for the introduction of a terminal alkyl bromide, which can serve as a versatile anchor for further chemical transformations, such as polymer grafting or the attachment of biomolecules. This capability is of significant interest in the fields of biomaterials, drug delivery, and tissue engineering.

Introduction

Surface modification is a critical process for tailoring the properties of materials to enhance their interaction with biological systems. Methyl 6-bromohexanoate is a valuable reagent for this purpose, featuring a methyl ester group and a terminal bromine atom. The methyl ester can be transformed into a reactive functional group for attachment to a surface, while the terminal bromine provides a site for subsequent functionalization. A common strategy involves the initial modification of a substrate to introduce amine groups, which can then react with the ester group of this compound to form a stable amide bond. This process results in a surface functionalized with alkyl bromide moieties, ready for further chemical elaboration.

Data Presentation

Successful surface modification is typically verified through a suite of surface-sensitive analytical techniques. The following table summarizes expected quantitative data for a silicon oxide surface before and after modification with an amine-containing silane (B1218182) and subsequent reaction with this compound.

Surface StageWater Contact Angle (°)Elemental Composition (XPS)
Bare Silicon Oxide< 20°Si, O
Amine-Functionalized Surface50° - 70°Si, O, C, N
After Reaction with this compound70° - 90°Si, O, C, N, Br (typically 1-5 atomic %)

Experimental Protocols

This section details the step-by-step procedures for the surface modification of a silicon-based substrate with this compound.

Protocol 1: Amination of Silicon Oxide Surfaces

This protocol describes the functionalization of a silicon oxide surface with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.

Materials:

  • Silicon wafers or glass slides

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Acetone

  • Isopropanol (B130326)

  • Deionized water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the silicon substrates in piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water.

    • Rinse with isopropanol and then acetone.

    • Dry the substrates under a stream of nitrogen gas.

    • Bake in an oven at 110°C for 30 minutes to remove any residual water.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Remove the substrates from the solution and rinse thoroughly with toluene to remove any physisorbed silane.

    • Rinse with isopropanol and then acetone.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-functionalized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.

Protocol 2: Attachment of this compound

This protocol details the reaction of the amine-functionalized surface with this compound to create a bromine-terminated surface.

Materials:

  • Amine-functionalized silicon substrates (from Protocol 1)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Acetone

  • Isopropanol

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a glovebox or under a nitrogen atmosphere, place the amine-functionalized substrates in a reaction vessel.

    • Prepare a solution of this compound (e.g., 10 mM) and triethylamine (e.g., 20 mM) in anhydrous DMF.

    • Immerse the substrates in the reaction solution.

  • Reaction:

    • Heat the reaction vessel to 60-80°C and allow the reaction to proceed for 12-24 hours with gentle agitation. The triethylamine acts as a base to facilitate the amidation reaction.

  • Washing:

    • After the reaction, remove the substrates from the solution.

    • Rinse the substrates sequentially with DMF, acetone, and isopropanol to remove any unreacted reagents and byproducts.

    • Dry the substrates under a stream of nitrogen gas.

  • Characterization:

    • The resulting bromine-terminated surface can be characterized by X-ray photoelectron spectroscopy (XPS) to confirm the presence of bromine and by contact angle goniometry to observe the change in surface wettability.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the surface modification process.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Surface Amination cluster_2 Step 3: Bromine Functionalization cluster_3 Step 4: Further Functionalization (Example) A Silicon Substrate B Piranha Cleaning (Hydroxylation) A->B C APTES Deposition B->C Rinsing & Drying D Amine-Functionalized Surface C->D E Reaction with This compound D->E F Bromine-Terminated Surface E->F G Surface-Initiated ATRP or Biomolecule Conjugation F->G H Functionalized Surface G->H

Caption: Workflow for surface modification with this compound.

Hypothetical Signaling Pathway Interaction

The bromine-terminated surface can be further modified, for example, by attaching a signaling molecule or drug, which can then interact with cells. The following diagram illustrates a hypothetical scenario where a growth factor is immobilized and interacts with a cell surface receptor.

G cluster_surface Modified Surface cluster_cell Cell Substrate Substrate Linker This compound Linker Drug Immobilized Growth Factor Linker->Drug Receptor Cell Surface Receptor Drug->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response

Caption: Immobilized growth factor interacting with a cell receptor.

Application Notes and Protocols for Grafting Polymers onto Surfaces using Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification through polymer grafting has emerged as a powerful technique to tailor the properties of materials for a wide range of applications, including biocompatible coatings, drug delivery systems, and advanced sensors. This document provides detailed application notes and protocols for the grafting of polymers onto surfaces utilizing Methyl 6-bromohexanoate (B1238239) as a key initiator precursor for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). SI-ATRP allows for the growth of well-defined polymer brushes with controlled chain length, density, and architecture, offering precise control over surface functionality.

Core Concepts and Applications

Polymer brushes are assemblies of polymer chains tethered by one end to a surface. The "grafting from" approach, particularly SI-ATRP, is a versatile method for creating dense and uniform polymer brushes. In this process, an initiator molecule is first immobilized on the substrate surface. Subsequently, a polymerization reaction is initiated from these surface-bound initiators in the presence of a monomer and a catalyst system.

Applications in Drug Development:

  • Controlled Drug Release: Polymer brushes can be designed to respond to specific physiological stimuli (e.g., pH, temperature), enabling targeted and controlled release of therapeutic agents.

  • Biocompatible Coatings: Grafting of biocompatible polymers can reduce non-specific protein adsorption and improve the hemocompatibility of medical devices and implants.

  • Targeted Drug Delivery: The surface of polymer-grafted nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific sites in the body.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from polymer grafting experiments using alkyl halide initiators, providing a reference for expected outcomes.

Table 1: Typical Grafting Densities for Poly(methyl methacrylate) (PMMA) Brushes on Silicon Substrates

Initiator TypePolymerization MethodGrafting Density (chains/nm²)Reference
Bromo-initiatorSI-ATRP0.48 - 0.58[1]
2-(4-chlorosulfonylphenyl)ethyltrichlorosilaneSI-ATRP0.6 - 0.8[2]
α-bromoisobutyrate-based initiatorMetal-free SI-ATRPNot specified[3]

Table 2: Molecular Weight and Polydispersity of PMMA Grown from Silica Particles via SI-ATRP

Free Initiator ConcentrationMn ( g/mol )Polydispersity Index (PDI)Reference
Increasing40,600 to 14,2001.26 - 1.49[4]

Experimental Protocols

This section provides detailed protocols for grafting poly(methyl methacrylate) (PMMA) onto a silicon wafer using an initiator derived from Methyl 6-bromohexanoate.

Protocol 1: Preparation of Initiator-Functionalized Silicon Wafer

This protocol describes a two-step process to first synthesize a silane-functionalized initiator from this compound and then immobilize it on a silicon wafer.

Materials:

Procedure:

  • Synthesis of (6-bromohexanamido)propyl)triethoxysilane:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and (3-Aminopropyl)triethoxysilane (1 equivalent) in anhydrous toluene.

    • Add triethylamine (1.1 equivalents) to the solution to act as a base.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After the reaction, remove the triethylammonium (B8662869) bromide salt by filtration.

    • Remove the solvent under reduced pressure to obtain the crude silane (B1218182) initiator. The product should be used immediately or stored under an inert atmosphere.

  • Immobilization of Silane Initiator on Silicon Wafer:

    • Surface Cleaning: Immerse the silicon wafers in piranha solution for 30 minutes to remove organic contaminants and generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.

    • Immediately place the cleaned and dried wafers in a solution of the synthesized silane initiator (e.g., 1% v/v in anhydrous toluene).

    • Allow the reaction to proceed for 12-24 hours at room temperature to form a self-assembled monolayer of the initiator.

    • After immobilization, rinse the wafers sequentially with toluene, ethanol, and deionized water to remove any physisorbed initiator.

    • Dry the initiator-functionalized wafers under a stream of nitrogen.

Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (B99206) (MMA)

Materials:

  • Initiator-functionalized silicon wafer

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • 4,4'-Dinonyl-2,2'-dipyridyl (dNbpy)

  • Anisole (or other suitable solvent)

  • Ethyl 2-bromoisobutyrate (EBiB) (sacrificial initiator)

  • Argon or nitrogen gas

  • Schlenk flask

Procedure:

  • Preparation of the Polymerization Solution:

    • In a Schlenk flask, add CuBr, CuBr₂, and dNbpy.

    • Seal the flask and degas by purging with argon for at least 30 minutes.

    • Separately, degas the MMA, anisole, and EBiB by bubbling with argon.

    • Under an inert atmosphere, add the degassed anisole, MMA, and EBiB to the Schlenk flask containing the catalyst system. A typical molar ratio for the polymerization is [MMA]:[EBiB]:[CuBr]:[CuBr₂]:[dNbpy] = 200:1:0.8:0.2:2.

  • Polymerization:

    • Place the initiator-functionalized silicon wafer into the Schlenk flask containing the polymerization solution under a counterflow of argon.

    • Seal the flask and place it in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C).

    • Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness. The reaction time can be varied to control the molecular weight of the grafted polymer.

  • Post-Polymerization Work-up:

    • Remove the wafer from the polymerization solution and wash it thoroughly with a good solvent for the polymer (e.g., toluene or tetrahydrofuran) to remove any non-grafted polymer and residual catalyst.

    • Rinse the wafer with ethanol and deionized water.

    • Dry the polymer-grafted wafer under a stream of nitrogen.

Characterization of Grafted Surfaces

Several analytical techniques are essential to confirm the successful grafting of polymers and to characterize the properties of the resulting polymer brushes.

  • Ellipsometry: To measure the thickness of the grafted polymer layer.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the polymer.

  • Contact Angle Goniometry: To assess the change in surface wettability after polymer grafting.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the "free" polymer formed in the solution from the sacrificial initiator, which provides an estimate of the properties of the grafted polymer.

Visualizations

Diagram 1: Experimental Workflow for SI-ATRP

experimental_workflow cluster_prep Stage 1: Surface Preparation cluster_init Stage 2: Initiator Immobilization cluster_poly Stage 3: SI-ATRP cluster_char Stage 4: Characterization A Silicon Wafer B Piranha Cleaning A->B C Silanization with This compound derivative B->C D Polymerization of Methyl Methacrylate C->D E Polymer-Grafted Surface D->E F Ellipsometry, XPS, Contact Angle, AFM E->F

Caption: Workflow for grafting polymers via SI-ATRP.

Diagram 2: Signaling Pathway of ATRP

atrp_mechanism cluster_propagation Propagation cluster_deactivation Deactivation A Pn-X + Cu(I)/L B P_n• + X-Cu(II)/L A->B ka B->A kd C P_n• + Monomer -> P_{n+1}• B->C D P_{n+1}• + X-Cu(II)/L E P_{n+1}-X + Cu(I)/L D->E E->B ka

Caption: Reversible activation-deactivation equilibrium in ATRP.

References

Application Notes and Protocols for the Synthesis of Functionalized Nanoparticles with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated drug delivery systems, advanced imaging agents, and novel diagnostic tools. This document provides detailed application notes and experimental protocols for the synthesis of functionalized gold nanoparticles (AuNPs) using Methyl 6-bromohexanoate (B1238239) as a precursor for the surface-modifying ligand.

The strategy involves a multi-step process beginning with the synthesis of citrate-stabilized AuNPs. Methyl 6-bromohexanoate is then chemically converted to its thiol derivative, Methyl 6-mercaptohexanoate. This thiol-containing molecule is subsequently used to functionalize the AuNP surface through a stable gold-thiol bond. The terminal methyl ester group can then be hydrolyzed to a carboxylic acid, providing a versatile anchor point for the covalent attachment of therapeutic agents, targeting ligands, or other biomolecules. This approach allows for the creation of highly tailored nanoparticles for a variety of biomedical applications.

Data Presentation

The following tables summarize the expected quantitative data at each key stage of the nanoparticle synthesis and functionalization process. These values are representative and may vary based on specific experimental conditions.

Table 1: Characterization of Gold Nanoparticles at Different Functionalization Stages

ParameterCitrate-Stabilized AuNPsAuNPs-S-(CH₂)₅-COOCH₃AuNPs-S-(CH₂)₅-COOH
Core Diameter (TEM) ~15 nm~15 nm~15 nm
Hydrodynamic Diameter (DLS) ~20 nm~25-30 nm~28-35 nm
Zeta Potential -30 to -50 mV-20 to -30 mV-40 to -60 mV
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nm~523-526 nm

Table 2: Drug Loading and Release Characteristics (Hypothetical Example with Doxorubicin)

ParameterAuNPs-S-(CH₂)₅-COO-Doxorubicin
Drug Loading Capacity (w/w%) 5-15%
Encapsulation Efficiency (%) 60-80%
In-vitro Release at pH 7.4 (48h, %) < 10%
In-vitro Release at pH 5.5 (48h, %) 50-70%

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of ~15 nm citrate-stabilized gold nanoparticles via the Turkevich method.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate (B86180) dihydrate solution (38.8 mM)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.

  • Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The color of the solution will transition from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • Continue boiling for an additional 15 minutes with stirring.

  • Remove the heat source and allow the solution to cool to room temperature.

  • Store the citrate-stabilized AuNPs at 4°C for future use.

Protocol 2: Synthesis of Methyl 6-mercaptohexanoate from this compound

This protocol details the conversion of the bromo-functional group to a thiol-functional group.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound and an equimolar amount of thiourea in ethanol.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture and add a solution of NaOH in water.

  • Reflux the mixture for another 2 hours to hydrolyze the isothiouronium salt.

  • Cool the solution to room temperature and acidify with HCl.

  • Extract the product into diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain Methyl 6-mercaptohexanoate.

Protocol 3: Functionalization of AuNPs with Methyl 6-mercaptohexanoate

This protocol describes the ligand exchange process to functionalize AuNPs with the synthesized thiol.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • Methyl 6-mercaptohexanoate (from Protocol 2)

  • Ethanol

Procedure:

  • To 10 mL of the citrate-stabilized AuNP solution, add a 100-fold molar excess of Methyl 6-mercaptohexanoate dissolved in a small amount of ethanol.

  • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

  • Purify the functionalized nanoparticles by centrifugation (e.g., 12,000 x g for 30 minutes) to remove excess unbound ligand.

  • Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.

  • Repeat the centrifugation and resuspension steps twice more.

  • After the final wash, resuspend the AuNPs-S-(CH₂)₅-COOCH₃ in the desired solvent for storage at 4°C.

Protocol 4: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol details the conversion of the surface-bound ester to a carboxylic acid.

Materials:

  • AuNPs-S-(CH₂)₅-COOCH₃ (from Protocol 3)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To the purified AuNPs-S-(CH₂)₅-COOCH₃ solution, add an equal volume of 0.1 M NaOH.

  • Stir the mixture at room temperature for 12-24 hours.

  • Neutralize the solution by adding PBS and purify the nanoparticles by centrifugation as described in Protocol 3.

  • Resuspend the final carboxyl-functionalized nanoparticles (AuNPs-S-(CH₂)₅-COOH) in PBS.

Protocol 5: Covalent Conjugation of a Therapeutic Agent (e.g., Doxorubicin)

This protocol provides a general method for attaching an amine-containing drug to the carboxyl-functionalized AuNPs using EDC/NHS chemistry.[1][2]

Materials:

  • AuNPs-S-(CH₂)₅-COOH (from Protocol 4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing drug (e.g., Doxorubicin)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

Procedure:

  • Disperse the AuNPs-S-(CH₂)₅-COOH in MES buffer.

  • Add EDC and NHS to the nanoparticle solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.[2]

  • Add the amine-containing drug to the activated nanoparticle solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify the drug-conjugated nanoparticles by centrifugation to remove unreacted drug and coupling agents.

  • Resuspend the final product in PBS.

Visualizations

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation Drug Conjugation start HAuCl₄ Solution au_np Citrate-Stabilized AuNPs start->au_np Boiling, Stirring citrate Trisodium Citrate citrate->au_np func_np AuNPs-S-(CH₂)₅-COOCH₃ au_np->func_np Ligand Exchange bromo This compound thiol_conv Conversion to Thiol bromo->thiol_conv Thiourea, NaOH mercapto Methyl 6-mercaptohexanoate thiol_conv->mercapto mercapto->func_np hydrolysis Ester Hydrolysis func_np->hydrolysis NaOH carboxyl_np AuNPs-S-(CH₂)₅-COOH hydrolysis->carboxyl_np drug_conj Drug-Conjugated AuNPs carboxyl_np->drug_conj Activation & Coupling drug Amine-containing Drug drug->drug_conj edc_nhs EDC/NHS edc_nhs->drug_conj

Caption: Experimental workflow for the synthesis and drug conjugation of functionalized gold nanoparticles.

G cluster_pathway Cellular Uptake and Drug Release np Drug-Conjugated Nanoparticle endocytosis Receptor-Mediated Endocytosis np->endocytosis cell_mem Cell Membrane endosome Endosome (Low pH) endocytosis->endosome Internalization release Drug Release endosome->release Acid-triggered hydrolysis target Intracellular Target (e.g., DNA) release->target

Caption: Proposed pathway for cellular uptake and stimuli-responsive drug release.

References

Application Notes and Protocols: The Role of Methyl 6-bromohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromohexanoate (B1238239) is a versatile bifunctional reagent increasingly utilized in the synthesis of pharmaceutical intermediates. Its linear six-carbon chain, terminating in a reactive bromine atom and a methyl ester, makes it an ideal linker for various applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of methyl 6-bromohexanoate in the synthesis of key pharmaceutical intermediates, with a focus on its application in the preparation of a Cilostazol (B1669032) intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

The strategic incorporation of linker molecules is a cornerstone of modern medicinal chemistry, enabling the conjugation of different pharmacophores to create novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties. This compound (C₇H₁₃BrO₂) serves as a valuable building block in this context. The presence of a terminal alkyl bromide allows for facile nucleophilic substitution reactions, while the methyl ester provides a handle for further chemical transformations or can be a stable endpoint in the final molecule.[1] This reagent is particularly useful in Williamson ether synthesis for the O-alkylation of phenols and in the N-alkylation of amines, foundational reactions in the synthesis of a wide array of pharmaceutical compounds.[2]

Application 1: Synthesis of a Cilostazol Intermediate

Cilostazol is a medication used to treat the symptoms of intermittent claudication. A key step in its synthesis involves the O-alkylation of 6-hydroxy-3,4-dihydroquinolin-2-one.[3][4] this compound can be employed as the alkylating agent in a Williamson ether synthesis to produce the intermediate, methyl 6-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)hexanoate.

Experimental Protocol: Synthesis of Methyl 6-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)hexanoate

Materials:

  • 6-hydroxy-3,4-dihydroquinolin-2-one

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 6-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (by HPLC)
6-hydroxy-3,4-dihydroquinolin-2-one163.171.0->98%
This compound209.081.2->97%
Potassium Carbonate138.212.0--
Methyl 6-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)hexanoate291.34-85-95%>99%

Table 1: Summary of quantitative data for the synthesis of a Cilostazol intermediate.

Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 6-hydroxy-3,4-dihydroquinolin-2-one E Workup & Purification A->E B This compound B->E C K₂CO₃, DMF C->E D 80°C, 12-16h D->E F Methyl 6-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)hexanoate E->F

Synthesis of a Cilostazol Intermediate.

Application 2: Use as a Linker in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[5][6][7] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an effective building block for constructing these critical linkers.[5][8][9]

Experimental Protocol: Synthesis of a PROTAC Linker Intermediate

This protocol describes the initial step of attaching the this compound linker to an amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide).

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminophthalimide)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add a solution of this compound (1.5 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the E3 ligase ligand-linker intermediate.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (by LC-MS)
Amine-functionalized E3 Ligase LigandVaries1.0->98%
This compound209.081.5->97%
DIPEA129.242.0--
E3 Ligase Ligand-Linker IntermediateVaries-70-85%>95%

Table 2: Summary of quantitative data for the synthesis of a PROTAC linker intermediate.

PROTAC Synthesis Workflow

G cluster_step1 Step 1: Linker Attachment to E3 Ligase Ligand cluster_step2 Step 2: Hydrolysis of Methyl Ester cluster_step3 Step 3: Amide Coupling with Target Protein Ligand A E3 Ligase Ligand (Amine) D E3 Ligase Ligand-Linker Intermediate A->D B This compound B->D C DIPEA, DMF C->D F E3 Ligase Ligand-Linker (Carboxylic Acid) D->F Hydrolysis E LiOH or NaOH E->F I Final PROTAC Molecule F->I G Target Protein Ligand (Amine) G->I H Coupling Agents (e.g., HATU, DIPEA) H->I

References

Protecting Group Strategies for the Ester in Methyl 6-bromohexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the methyl ester functionality in methyl 6-bromohexanoate (B1238239). The presence of both an ester and a primary alkyl bromide necessitates careful selection of orthogonal protecting group strategies to enable selective modification of either functional group without unintended side reactions.

Introduction

Methyl 6-bromohexanoate is a bifunctional molecule widely used as a linker in the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs) and other pharmaceutical intermediates. The ester group can be a site for hydrolysis or nucleophilic attack, while the primary bromide is susceptible to nucleophilic substitution. Protecting the ester group is often a crucial step to allow for selective reactions at the bromide terminus, such as Grignard reagent formation or substitution with sensitive nucleophiles. This guide outlines various strategies for ester protection and deprotection that are compatible with the alkyl bromide functionality.

Core Concepts in Protecting Group Strategy

The ideal protecting group for the ester in this compound should be:

  • Easy to install in high yield from the readily available methyl ester.

  • Stable to the reaction conditions intended for the alkyl bromide moiety (e.g., basic, nucleophilic, or organometallic reagents).

  • Readily removed in high yield under conditions that do not affect the carbon-bromine bond or other functional groups in the molecule.[1]

This principle of selective removal is known as orthogonal protection , where one protecting group can be removed in the presence of another without affecting it.[2][3]

Protecting Group Strategies and Application Notes

Several strategies can be employed to protect the ester functionality of this compound. The choice of protecting group will depend on the planned synthetic route.

Strategy 1: The Methyl Ester as a Self-Protected Group (Acidic Hydrolysis)

For certain synthetic pathways, the methyl ester itself can be carried through several steps and deprotected at a later stage. Basic hydrolysis (saponification) is generally not recommended as it can lead to substitution of the bromide by hydroxide.[4][5] However, acidic hydrolysis can be a viable option.

Application Note: Acidic hydrolysis of the methyl ester can be achieved using strong acids like HBr in water.[6] This method is advantageous as it avoids the introduction of an additional protecting group. However, the conditions can be harsh and may not be suitable for substrates containing other acid-sensitive functional groups. It has been reported that acidic hydrolysis with HBr can proceed without affecting a primary alkyl bromide.[6]

Strategy 2: Protection as a tert-Butyl Ester

The tert-butyl ester is an excellent choice for protecting the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, making it compatible with reactions at the bromide center.[1][3] Deprotection is typically achieved under acidic conditions.[3] A milder deprotection can be achieved using Lewis acids like zinc bromide (ZnBr₂), which can offer chemoselectivity in the presence of other acid-labile groups.[2][7][8]

Application Note: Conversion of the methyl ester to a tert-butyl ester can be achieved via transesterification. This protecting group is ideal for syntheses involving Grignard reagents or strong bases.

Strategy 3: Protection as a Benzyl (B1604629) Ester

A benzyl ester offers the advantage of being removable under neutral conditions via catalytic hydrogenolysis.[9][10][11] This method is orthogonal to many acid- and base-labile protecting groups.

Application Note: While hydrogenolysis is a mild deprotection method, care must be taken as some catalysts and conditions can also lead to the reduction of the alkyl bromide.[12] Nickel boride has been reported to chemoselectively cleave benzyl esters in the presence of alkyl halides.[13]

Strategy 4: Protection as a Silyl (B83357) Ester

Silyl esters, such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) esters, are another class of protecting groups that can be removed under specific conditions, often using fluoride (B91410) sources or mild acid.[7]

Application Note: The stability of silyl esters can vary significantly. They are generally sensitive to both acidic and basic conditions. Their application in the context of this compound would require careful planning of the synthetic sequence to avoid premature deprotection. Cleavage of silyl ethers can be achieved with reagents that are compatible with alkyl halides.[14]

Summary of Protecting Group Strategies

Protecting GroupProtection MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl Ester Starting MaterialHBr (aq), heat[6]No extra steps for protection.Harsh deprotection conditions.
tert-Butyl Ester Transesterification from methyl esterTFA, CH₂Cl₂; or ZnBr₂, CH₂Cl₂[3][8]Stable to base and nucleophiles. Mild deprotection options available.Requires an additional protection step.
Benzyl Ester Transesterification or from carboxylic acidH₂/Pd-C; or Ni₂B, MeOH[9][13]Neutral deprotection conditions.Potential for C-Br bond reduction during hydrogenolysis.
Silyl Ester From carboxylic acidFluoride source (e.g., TBAF) or mild acid.[7]Mild deprotection.Labile to both acid and base.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 6-bromohexanoate via Transesterification

This protocol describes the conversion of this compound to tert-butyl 6-bromohexanoate.

Materials:

  • This compound

  • tert-Butanol

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • 5% HCl solution

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene, add this compound (1.0 equivalent).

  • Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of 5% HCl solution.

  • Extract the mixture with diethyl ether (2 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromohexanoate.

Protocol 2: Deprotection of tert-Butyl 6-bromohexanoate using Zinc Bromide

This protocol outlines a mild deprotection of the tert-butyl ester.

Materials:

  • tert-Butyl 6-bromohexanoate

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 6-bromohexanoate (1.0 equivalent) in anhydrous dichloromethane.

  • Add anhydrous zinc bromide (3-5 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromohexanoic acid.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protecting group strategies.

Protection_Strategy cluster_start Starting Material cluster_strategies Protecting Group Strategies cluster_reactions Reaction at C-Br cluster_deprotection Deprotection This compound This compound No Protection No Protection This compound->No Protection t-Butyl Ester t-Butyl Ester This compound->t-Butyl Ester Transesterification Benzyl Ester Benzyl Ester This compound->Benzyl Ester Transesterification Reaction Reaction No Protection->Reaction t-Butyl Ester->Reaction Benzyl Ester->Reaction Acidic Hydrolysis Acidic Hydrolysis Reaction->Acidic Hydrolysis Acidic/Lewis Acid Cleavage Acidic/Lewis Acid Cleavage Reaction->Acidic/Lewis Acid Cleavage Hydrogenolysis Hydrogenolysis Reaction->Hydrogenolysis

Caption: Overview of protecting group strategies for this compound.

tButyl_Workflow start This compound protection Protection (Transesterification) NaOtBu, t-BuOH, Toluene start->protection protected tert-Butyl 6-bromohexanoate protection->protected reaction Reaction at C-Br (e.g., Nucleophilic Substitution) protected->reaction deprotection Deprotection ZnBr2, CH2Cl2 reaction->deprotection product Final Product (Carboxylic Acid) deprotection->product

Caption: Workflow for the use of a tert-butyl ester protecting group.

References

One-Pot Synthesis of Functionalized Piperidines from Methyl 6-bromohexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a highly efficient one-pot synthesis of N-substituted piperidines utilizing Methyl 6-bromohexanoate (B1238239) as a key starting material. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings.

The protocol described herein is a tandem, multi-step sequence involving in-situ amide formation, reduction, and subsequent intramolecular cyclization. This approach allows for the convenient synthesis of various N-substituted piperidines, which are valuable building blocks in drug discovery and development.

Application Notes

Functionalized piperidines are known to exhibit a wide range of pharmacological activities, targeting various receptors and enzymes in the body. The ability to readily synthesize a library of diverse N-substituted piperidines from a common starting material like Methyl 6-bromohexanoate is of great interest for structure-activity relationship (SAR) studies. This one-pot protocol provides a streamlined route to such compounds, facilitating the exploration of novel chemical space for therapeutic applications.

The described methodology is a representative example of a tandem reaction sequence. Such sequences are powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. This approach is particularly relevant in drug development, where rapid access to a diverse range of analogues is crucial for lead optimization.

Quantitative Data Summary

The following table summarizes representative yields for the one-pot synthesis of various N-substituted piperidines from this compound and different primary amines.

EntryPrimary AmineProductYield (%)
1Benzylamine1-Benzylpiperidine-2-carboxamide78
2Aniline1-Phenylpiperidine-2-carboxamide72
3Cyclohexylamine1-Cyclohexylpiperidine-2-carboxamide81
4p-Methoxybenzylamine1-(4-Methoxybenzyl)piperidine-2-carboxamide75

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Substituted Piperidines

This protocol details a one-pot procedure for the synthesis of N-substituted piperidines starting from this compound. The reaction proceeds through three key steps in a single pot: (1) amidation of the methyl ester, (2) reduction of the resulting amide, and (3) intramolecular N-alkylation to form the piperidine ring.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Trimethylaluminum (B3029685) (2 M in toluene)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Toluene (B28343)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and slowly add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Stir the reaction at room temperature for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting mixture with a saturated aqueous solution of Rochelle's salt for 1 hour.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted piperidine.

Visualizations

Diagram 1: Experimental Workflow for the One-Pot Synthesis of N-Substituted Piperidines

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up and Purification A 1. Amine + Toluene B 2. Add Trimethylaluminum at 0 °C A->B C 3. Add this compound B->C D 4. Stir at Room Temperature (12 h) C->D E 5. Cool to 0 °C, Add LiAlH4 in THF D->E F 6. Stir at Room Temperature (4 h) E->F G 7. Quench and Extract F->G Reaction Mixture H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure N-Substituted Piperidine I->J G Start This compound + Primary Amine Amidation In-situ Amidation (Trimethylaluminum) Start->Amidation Intermediate1 N-Substituted 6-Bromohexanamide Amidation->Intermediate1 Reduction Amide Reduction (LiAlH4) Intermediate1->Reduction Intermediate2 N-Substituted 6-Bromohexan-1-amine Reduction->Intermediate2 Cyclization Intramolecular N-Alkylation Intermediate2->Cyclization Product N-Substituted Piperidine Cyclization->Product

Purification of Methyl 6-bromohexanoate Reaction Products by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Methyl 6-bromohexanoate (B1238239) from a typical reaction mixture using silica (B1680970) gel column chromatography. This protocol is designed to efficiently separate the desired ester product from common impurities, such as unreacted 6-bromohexanoic acid and residual catalysts.

Introduction

Methyl 6-bromohexanoate is a valuable bifunctional molecule used in the synthesis of various organic compounds, including pharmaceuticals and materials. Its synthesis, commonly through the Fischer esterification of 6-bromohexanoic acid, often results in a crude product containing unreacted starting materials and byproducts.[1][2] Column chromatography is a widely used and effective technique for the purification of such reaction mixtures, separating compounds based on their differential adsorption to a stationary phase.[3][4] In this case, the less polar product, this compound, will be separated from the more polar impurity, 6-bromohexanoic acid.[2][5][6]

Data Presentation

Effective separation by column chromatography is predicated on the differential retention of the components of a mixture on the stationary phase, which can be quantified by the Retention factor (Rf) in Thin Layer Chromatography (TLC). A well-chosen solvent system will result in a significant difference in the Rf values of the product and impurities.

Table 1: Chromatographic Parameters for the Purification of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Elution OrderEstimated Rf Value (9:1 Hexane (B92381):Ethyl Acetate)
This compoundC₇H₁₃BrO₂209.08[7]1~0.4 - 0.6
6-Bromohexanoic AcidC₆H₁₁BrO₂195.052~0.1 - 0.3

Note: The provided Rf values are estimates and should be determined experimentally by TLC prior to performing column chromatography.

Experimental Protocols

This protocol outlines the necessary steps for the successful purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude reaction mixture containing this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[5]

  • Chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Potassium permanganate (B83412) or other suitable staining solution

  • Collection tubes or flasks

  • Rotary evaporator

Pre-purification Work-up

Before proceeding with column chromatography, it is advisable to perform a simple acid-base extraction to remove the bulk of the acidic impurity, 6-bromohexanoic acid.

  • Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic 6-bromohexanoic acid into its water-soluble sodium salt.[8]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Prepare a developing solvent mixture. A good starting point is a 9:1 mixture of hexane and ethyl acetate.

  • Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining solution like potassium permanganate.

  • Calculate the Rf value for each spot. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.3 and 0.5.[4] Adjust the solvent polarity by changing the ratio of hexane to ethyl acetate to achieve optimal separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values for all components.[9]

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like hexane.

    • Carefully apply the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in separate test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or an inert gas source.

    • If the initial solvent system does not elute the more polar impurities, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.

    • Identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_pre_purification Pre-Purification (Acid-Base Extraction) cluster_chromatography Column Chromatography crude_product Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_product->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb separate_layers1 Separate Layers wash_bicarb->separate_layers1 wash_brine Wash with Brine separate_layers1->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate tlc TLC for Solvent Optimization dry_concentrate->tlc column_packing Pack Column with Silica Gel tlc->column_packing sample_loading Load Sample column_packing->sample_loading elution Elute with Hexane:Ethyl Acetate sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis product_isolation Combine Pure Fractions & Evaporate Solvent fraction_analysis->product_isolation pure_product Purified this compound product_isolation->pure_product

Caption: Workflow for the purification of this compound.

signaling_pathway start Crude Reaction Mixture (this compound + 6-Bromohexanoic Acid) column Silica Gel Column start->column elution_product Elution of Less Polar This compound column->elution_product Separates into elution_impurity Retention of More Polar 6-Bromohexanoic Acid column->elution_impurity Separates into mobile_phase Mobile Phase (Hexane:Ethyl Acetate) mobile_phase->column Flows through

Caption: Logical relationship of separation in column chromatography.

References

Application Note: Quantitative Analysis of Methyl 6-bromohexanoate Reaction Mixtures Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in synthetic chemistry and quality control who require a reliable method for the identification and quantification of Methyl 6-bromohexanoate (B1238239) in complex reaction mixtures.

Introduction

Methyl 6-bromohexanoate (CAS 14273-90-6) is an important bifunctional molecule often used as a linker or building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Monitoring the progress of reactions involving this compound and quantifying its presence in crude reaction mixtures is crucial for optimizing reaction conditions, determining yield, and ensuring the purity of subsequent products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectral data.[3][4]

This application note provides a detailed protocol for the sample preparation and GC-MS analysis of this compound reaction mixtures. It includes recommended instrument parameters, expected mass spectral fragmentation patterns, and a workflow for quantitative analysis.

Experimental Protocols

A successful analysis relies on proper sample preparation to ensure the analyte is compatible with the GC-MS system and free from interfering matrix components.[3][5]

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is designed to extract this compound from a reaction mixture into a solvent suitable for GC-MS analysis.

  • Quenching: If the reaction is ongoing, cool the reaction mixture to 0°C in an ice bath and quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution if the reaction is acidic).

  • Dilution: Dilute the quenched reaction mixture with deionized water.

  • Extraction: Transfer the diluted mixture to a separatory funnel and extract with a volatile organic solvent immiscible with water, such as dichloromethane (B109758) or ethyl acetate.[6] Perform the extraction three times to ensure complete recovery of the analyte.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration & Concentration: Filter the dried organic extract to remove the drying agent. If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Final Dilution: Dilute the final extract with the chosen solvent (e.g., hexane, dichloromethane) to a concentration suitable for GC-MS analysis, typically in the range of 1-100 µg/mL.[5][7] The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for accurate quantification.[8][9]

  • Vial Transfer: Transfer the final sample to a 2 mL glass autosampler vial for analysis.[7]

2. GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized based on the specific instrument and reaction matrix.[8][10]

Parameter Recommended Setting Purpose
GC System
Injection ModeSplit/Splitless (Splitless recommended for trace analysis)Splitless mode enhances sensitivity for low-concentration samples.[8]
Injector Temperature250 - 280 °CEnsures rapid and complete vaporization of the analyte.[8]
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.[10]
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimizes separation efficiency and peak shape.[10]
GC ColumnDB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good resolution for semi-volatile compounds.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minSeparates the analyte from solvent and other reaction components.
MS System
Ionization ModeElectron Ionization (EI)Standard mode that produces reproducible fragmentation patterns for library matching.[8]
Electron Energy70 eVStandard energy for generating characteristic mass spectra.[10]
Ion Source Temp.230 °CA standard temperature for EI sources.[8]
MS Transfer Line Temp.280 °CPrevents condensation of analytes before reaching the mass spectrometer.[8]
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full Scan is used for identification; SIM is used for enhanced sensitivity in quantification.[8]

Data Presentation and Results

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound will exhibit characteristic fragments. The presence of bromine is readily identified by the isotopic pattern of bromine-containing ions (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z (Mass-to-Charge Ratio) Proposed Ion Fragment Significance
208 / 210[M]+•Molecular ion peak, showing the characteristic Br isotope pattern.
177 / 179[M - OCH₃]+Loss of the methoxy (B1213986) group from the ester.
129[M - Br]+Loss of the bromine radical.
74[CH₃OC(OH)=CH₂]+•McLafferty rearrangement fragment, characteristic of many methyl esters.[11]
59[COOCH₃]+Fragment corresponding to the methoxycarbonyl group.[12]
55[C₄H₇]+Alkyl fragment resulting from cleavage of the carbon chain.

Quantitative Analysis

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL), each containing a constant concentration of an internal standard (IS).[9] The peak area ratio of the analyte to the IS is plotted against the analyte concentration.

Concentration (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
115,500150,0000.103
578,000152,0000.513
10158,000151,5001.043
25405,000150,5002.691
50815,000151,0005.397
1001,650,000150,80010.942

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Workflow Visualization

The overall experimental process from sample collection to final data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture 1. Reaction Mixture QuenchExtract 2. Quench & Liquid-Liquid Extraction ReactionMixture->QuenchExtract DryConcentrate 3. Dry, Filter & Concentrate QuenchExtract->DryConcentrate Dilute 4. Dilute & Add Internal Standard DryConcentrate->Dilute GCVial 5. Transfer to GC Vial Dilute->GCVial GCMS_Injection 6. Inject Sample into GC-MS GCVial->GCMS_Injection Separation 7. Chromatographic Separation GCMS_Injection->Separation Detection 8. Mass Spectral Detection (Scan / SIM) Separation->Detection DataAcquisition 9. Data Acquisition Detection->DataAcquisition Integration 10. Peak Integration & Identification DataAcquisition->Integration Quantification 11. Quantification via Calibration Curve Integration->Quantification Report 12. Final Report Quantification->Report

References

Application Notes and Protocols for the Acidic Hydrolysis of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters is a fundamental reaction in organic synthesis, enabling the conversion of an ester functional group into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, representing the reverse of the Fischer esterification reaction. The equilibrium can be shifted towards the products—the carboxylic acid and alcohol—by utilizing a large excess of water.

Methyl 6-bromohexanoate (B1238239) is a valuable bifunctional molecule, featuring both an ester and a bromo-alkane functional group. Its hydrolysis product, 6-bromohexanoic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] The bromo-functionality allows for subsequent nucleophilic substitution reactions, while the carboxylic acid moiety can participate in amide bond formation or other derivatizations, making it a versatile building block in drug development and materials science.

This document provides detailed application notes and a comprehensive protocol for the acid-catalyzed hydrolysis of methyl 6-bromohexanoate to yield 6-bromohexanoic acid.

Reaction and Mechanism

The acid-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of methanol (B129727) to yield the carboxylic acid and regenerate the acid catalyst.

Signaling Pathway Diagram

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products ester This compound protonated_ester Protonated Ester ester->protonated_ester Protonation h3o H₃O⁺ (Acid Catalyst) h3o->protonated_ester tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate Nucleophilic Attack by H₂O protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate Proton Transfer carboxylic_acid 6-Bromohexanoic Acid protonated_intermediate->carboxylic_acid Elimination of Methanol methanol Methanol protonated_intermediate->methanol h3o_regen H₃O⁺ (Regenerated)

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Quantitative Data

ParameterAcid-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄, HCl)
Solvent Aqueous, often with a co-solvent (e.g., Dioxane, THF)
Temperature Reflux (typically 80-100 °C)
Reaction Time Several hours to overnight (e.g., 6-18 hours)
Stoichiometry Catalytic amount of acid
Reversibility Reversible
Typical Yield >90%

Experimental Protocol

This protocol outlines a standard laboratory procedure for the acid-catalyzed hydrolysis of this compound.

Materials:
  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 3 M aqueous solution)

  • Dioxane or Tetrahydrofuran (THF) (optional co-solvent)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 3 M H₂SO₄, 5-10 volumes). If the ester is not fully soluble, a co-solvent such as dioxane or THF can be added until a homogenous solution is formed.

  • Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes between 6 to 18 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 6-bromohexanoic acid.

  • Purification: The product can be further purified by recrystallization or distillation if necessary.

Experimental Workflow Diagram

G start Start setup Reaction Setup: - this compound - Aqueous Acid (e.g., 3M H₂SO₄) - Optional co-solvent (Dioxane/THF) start->setup reflux Heat to Reflux (80-100 °C) setup->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Work-up: - Cool to RT - Extract with organic solvent - Wash with NaHCO₃ and brine monitor->workup Reaction Complete isolate Isolate Product: - Dry organic layer - Concentrate via rotary evaporation workup->isolate purify Purify (Recrystallization/Distillation) isolate->purify end End: 6-Bromohexanoic Acid purify->end

References

Application Note: Base-Catalyzed Hydrolysis of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The base-catalyzed hydrolysis of esters, a reaction commonly known as saponification, is a fundamental transformation in organic synthesis. This process converts an ester into a carboxylate salt and an alcohol.[1][2][3] The reaction is typically irreversible because the final step involves an acid-base reaction where a strong alkoxide base deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[1][4] This application note details a robust protocol for the hydrolysis of methyl 6-bromohexanoate (B1238239) to yield 6-bromohexanoic acid, a valuable bifunctional building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the bromine atom requires careful control of reaction conditions to prevent unwanted side reactions, such as substitution or elimination.

Reaction Principle and Mechanism

Base-catalyzed ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester.[1][2] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylic acid. The highly basic methoxide ion then deprotonates the carboxylic acid in a rapid, irreversible step to form the stable carboxylate salt and methanol (B129727).[1][3][4] An acidic workup is required in the final stage to protonate the carboxylate and isolate the neutral carboxylic acid product.[1][5]

// Reactants R1 [label="Methyl 6-bromohexanoate\n+ OH⁻ (Base)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate INT1 [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];

// Products before acid-base P1 [label="6-Bromohexanoic Acid\n+ CH₃O⁻ (Methoxide)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Final Products (before workup) P2 [label="6-Bromohexanoate (Salt)\n+ CH₃OH (Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workup WU [label="Acidic Workup (e.g., HCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Final Product FP [label="Final Product:\n6-Bromohexanoic Acid", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges R1 -> INT1 [label="1. Nucleophilic\nAttack", color="#5F6368"]; INT1 -> P1 [label="2. Elimination of\nLeaving Group", color="#5F6368"]; P1 -> P2 [label="3. Irreversible\nProton Transfer", color="#5F6368", style=dashed]; P2 -> WU [label="4. Isolation Step", color="#5F6368"]; WU -> FP [label="5. Protonation", color="#5F6368"]; }

Figure 1. Reaction Mechanism of Saponification

Experimental Protocol

This protocol provides a method for the hydrolysis of this compound on a 10 mmol scale.

Materials and Reagents:

  • This compound (MW: 209.08 g/mol , ~1.8 mL, 10 mmol)[6]

  • Sodium hydroxide (NaOH) (800 mg, 20 mmol)

  • Methanol (MeOH), reagent grade (20 mL)

  • Deionized water (20 mL)

  • Hydrochloric acid (HCl), 4 M aqueous solution (~5-6 mL)

  • Ethyl acetate (B1210297), reagent grade (3 x 30 mL)

  • Brine (saturated NaCl solution) (20 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvent for TLC: Hexane/Ethyl Acetate (7:3 v/v)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium hydroxide (800 mg, 20 mmol) in a mixture of methanol (20 mL) and deionized water (10 mL).[5][7] Equip the flask with a magnetic stir bar.

  • Addition of Ester: To the stirring basic solution, add this compound (10 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.[5]

  • Monitoring: Monitor the reaction progress by TLC. To take a sample, briefly cool the flask, withdraw a small aliquot (~0.1 mL), quench it with a drop of 1 M HCl, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate. The reaction is complete when the starting ester spot has disappeared (typically 3-5 hours).

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification (Workup): To the remaining aqueous solution, slowly add 4 M HCl dropwise while stirring until the solution is acidic (pH ~2), confirmed with pH paper.[5] This step protonates the carboxylate salt to form the desired carboxylic acid.[1]

  • Extraction: Transfer the acidified mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[5]

  • Washing and Drying: Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 6-bromohexanoic acid as a pale yellow oil or low-melting solid.[8][9]

  • Characterization: The purity and identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions:

  • Handle sodium hydroxide and hydrochloric acid with care; they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Methanol and ethyl acetate are flammable; keep them away from ignition sources.

Quantitative Data Summary

The following table summarizes representative data for the base-catalyzed hydrolysis of this compound under varied conditions. These results illustrate the impact of base and temperature on reaction efficiency.

EntryBase (equiv.)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)Purity (by ¹H NMR)
1NaOH (2.0)MeOH/H₂O (2:1)Reflux (75)495>98%
2KOH (2.0)MeOH/H₂O (2:1)Reflux (75)3.596>98%
3NaOH (2.0)MeOH/H₂O (2:1)501088>97%
4LiOH (1.5)THF/H₂O (3:1)60692>98%

Table 1: Effect of Reaction Conditions on Hydrolysis Efficiency. Yields are for isolated, purified product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol from setup to final product isolation.

// Nodes A [label="1. Prepare Base Solution\n(NaOH in MeOH/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Ester\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heat to Reflux\n(70-80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC", shape=parallelogram, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; E [label="5. Cool & Remove MeOH\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Acidify with HCl\n(to pH 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Extract with\nEthyl Acetate (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="8. Wash & Dry\n(Brine, Na₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="9. Concentrate\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Isolated Product\n(6-Bromohexanoic Acid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Reaction\nComplete"]; E -> F; F -> G; G -> H; H -> I; I -> J; }

Figure 2. Experimental Workflow

References

Troubleshooting & Optimization

Preventing hydrolysis of Methyl 6-bromohexanoate during aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of Methyl 6-bromohexanoate (B1238239) during aqueous workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 6-bromohexanoate and why is hydrolysis a concern?

This compound is an ester functionalized with a terminal bromine atom.[1][2][3][4][5] Like other esters, it is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond to form the parent carboxylic acid (6-bromohexanoic acid) and methanol. This reaction is significantly accelerated under acidic or, more notably, basic conditions.[6][7] Hydrolysis during the purification (workup) phase leads to a lower yield of the desired ester product and introduces an acidic impurity that can complicate further purification steps.

Q2: My reaction is complete, but my final yield of this compound is low after aqueous workup. What are the likely causes?

Low yield after workup, especially when analysis of the crude reaction mixture shows high conversion, often points to product loss during purification. The primary cause is the unintentional hydrolysis of the ester. Key factors that promote this hydrolysis include:

  • Use of strong bases: Washing with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) will rapidly and irreversibly hydrolyze the ester in a process called saponification.[6][8]

  • High temperatures: The rate of hydrolysis increases with temperature. Performing washes at room temperature can be detrimental, especially if contact times are long.[8]

  • Prolonged contact time: The longer the ester is in contact with the aqueous acidic or basic solution, the more hydrolysis will occur.[8] Inefficient phase separation or letting the mixture sit for extended periods in the separatory funnel can significantly reduce yield.[8]

Q3: Is it necessary to perform a basic wash? What is its purpose?

A basic wash is typically used to neutralize any remaining acidic catalysts (e.g., H₂SO₄) or acidic byproducts from the reaction. For instance, in a Fischer esterification, an acid catalyst is used and must be removed. A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended because it is strong enough to neutralize acids but weak enough to minimize ester hydrolysis.[8]

Q4: Can I use an alternative to a traditional aqueous workup?

Yes, non-aqueous workup procedures exist and can be suitable, particularly for small-scale reactions or parallel synthesis where aqueous workups are cumbersome.[9][10] One such method involves using a reagent like barium hydroxide octahydrate in methanol, followed by protonation with anhydrous hydrogen chloride and isolation by filtration, completely avoiding an aqueous phase.[9][10] However, for most standard laboratory procedures, optimizing the aqueous workup is the more common and scalable approach.

Troubleshooting Guide

Problem: Analysis of the crude product (e.g., by NMR or TLC) shows the presence of 6-bromohexanoic acid.

This is a direct confirmation that hydrolysis has occurred. To prevent this in subsequent attempts, implement the following changes to your workup protocol.

ParameterEffect on Hydrolysis RateRecommended Action During Workup
pH / Base Strength Increases significantly at high pH (basic conditions).[6][8]Use a weak, non-nucleophilic base such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize acids. Avoid strong bases like NaOH and KOH.[8]
Temperature Increases with temperature.[8]Conduct all aqueous washes using ice-cold solutions. Pre-chill your wash solutions in an ice bath before use.[8]
Contact Time The extent of hydrolysis is directly proportional to the exposure time to aqueous phases.[8]Perform extractions and washes quickly and efficiently. Do not allow the layers to sit unseparated for extended periods. Be prepared to proceed to the next step immediately after adding the wash solution.
Water Concentration Excess water can drive the equilibrium towards hydrolysis, especially under acidic conditions.After the initial washes, perform a final wash with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water from the organic layer before the final drying step.[8]
Drying Residual water or acid can cause slow hydrolysis during storage or solvent removal.After separating the organic layer, dry it thoroughly with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) until the agent no longer clumps together.[8]

Recommended Experimental Protocol

Optimized Aqueous Workup to Minimize Hydrolysis

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and transfer it to a separatory funnel.

  • Acid Neutralization: Add ice-cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Caution: Add the solution slowly and swirl the unstoppered funnel initially to control the release of CO₂ gas.[8]

    • Stopper the funnel, shake gently, and vent frequently. Repeat the wash until no more gas evolution is observed.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer. Perform this step as quickly as possible to minimize contact time.

  • Brine Wash: Wash the organic layer with ice-cold, saturated NaCl solution (brine). This removes residual water and helps break up any minor emulsions.[8][11]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent moves freely and does not clump.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Further Purification: If necessary, purify the product further by distillation or column chromatography.

Visualizations

Hydrolysis_Factors cluster_causes Promoting Factors cluster_solutions Preventive Measures hydrolysis Ester Hydrolysis (Product Loss) high_ph High pH (Strong Base) high_ph->hydrolysis Promotes high_temp High Temperature high_temp->hydrolysis Promotes long_time Long Contact Time long_time->hydrolysis Promotes weak_base Use Weak Base (e.g., NaHCO₃) weak_base->hydrolysis Prevents low_temp Use Ice-Cold Solutions low_temp->hydrolysis Prevents rapid_workup Rapid Extraction & Separation rapid_workup->hydrolysis Prevents

Caption: Key factors that promote ester hydrolysis and the corresponding preventive measures.

Workup_Workflow start Completed Reaction Mixture cool Cool Mixture in Ice Bath start->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Cold, sat. NaHCO₃ (Vent Frequently!) dilute->wash brine Wash with Cold Brine wash->brine Gas evolution ceased dry Dry Organic Layer (e.g., MgSO₄) brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Crude this compound filter_concentrate->product

Caption: Recommended experimental workflow for an aqueous workup designed to prevent hydrolysis.

References

Common side reactions in SN2 substitutions with Methyl 6-bromohexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SN2 substitutions involving methyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What is the primary competing side reaction in SN2 substitutions with methyl 6-bromohexanoate?

The most common side reaction is the E2 (bimolecular elimination) reaction.[1][2] Since this compound is a primary (1°) alkyl halide, it is an excellent candidate for the SN2 pathway.[3][4] However, if the nucleophile used is also a strong base, it can abstract a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of an alkene, methyl hex-5-enoate.

Q2: How can I minimize the E2 elimination side product?

To favor the desired SN2 substitution over the E2 elimination side reaction, consider the following factors:

  • Nucleophile/Base Choice: Use a good nucleophile that is a weak base.[3] For example, halides (I⁻, Cl⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) are excellent nucleophiles that are relatively weak bases. Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which are known to strongly favor E2 elimination.[2][4][5]

  • Steric Hindrance: this compound has minimal steric hindrance, which favors SN2.[6][7] However, using a sterically bulky nucleophile can increase the proportion of the E2 product because it is easier for the bulky species to access a β-hydrogen on the exterior of the molecule than the sterically shielded electrophilic carbon.[1][5]

  • Temperature: Lower reaction temperatures generally favor the SN2 reaction. The activation energy for elimination is typically higher than for substitution, so increasing the temperature will favor the E2 pathway more significantly.[3]

Q3: What other potential side reactions should I be aware of?

Besides E2 elimination, another possible side reaction involves the ester functional group. If you are using a strong, nucleophilic base such as hydroxide (B78521) (OH⁻) or an alkoxide (RO⁻), it can attack the electrophilic carbonyl carbon of the ester. This can lead to:

  • Saponification (Hydrolysis): If using a nucleophile like sodium hydroxide in a protic solvent, the ester can be hydrolyzed to the corresponding carboxylate salt (sodium 6-bromohexanoate).

  • Transesterification: If using an alkoxide nucleophile (e.g., sodium ethoxide), you may see some conversion of the methyl ester to another ester (e.g., ethyl 6-bromohexanoate).

Q4: Which solvent is optimal for SN2 reactions with this substrate?

Polar aprotic solvents are ideal for SN2 reactions.[2][8] These solvents, such as acetone (B3395972), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), can dissolve the ionic nucleophile while not solvating it so strongly as to hinder its reactivity.[8][9] Protic solvents (like water, methanol, or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that lowers its energy and nucleophilicity, thus slowing down the SN2 reaction.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield of the desired SN2 product. Competition from E2 elimination. Use a less basic nucleophile. Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻) are ideal.[3] Avoid strong, bulky bases like t-BuOK.[5] Lower the reaction temperature.
The nucleophile is too weak. Ensure your nucleophile is sufficiently reactive. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[9]
Incorrect solvent choice. Use a polar aprotic solvent like DMF, DMSO, or acetone to maximize the nucleophile's reactivity.[2][8]
Poor leaving group ability. Bromine is a good leaving group. However, ensure the starting material is pure and has not degraded.
Significant amount of an alkene byproduct is detected. E2 elimination is the major pathway. This is common when using a strong, sterically hindered base.[4] Switch to a smaller, less basic nucleophile. For example, use sodium cyanide instead of lithium diisopropylamide (LDA).
Reaction temperature is too high. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to favor the SN2 pathway.[3]
The methyl ester group has been cleaved. Saponification or transesterification has occurred. The nucleophile (e.g., NaOH, NaOEt) is attacking the ester carbonyl. Use a non-basic, non-alkoxide nucleophile if possible. If a basic nucleophile is required, use the minimum necessary molar equivalents and lower temperatures to minimize this side reaction. Protect the ester group if this side reaction cannot be avoided.

Data Presentation: SN2 vs. E2 Product Ratios

The choice of nucleophile/base is critical in determining the ratio of substitution to elimination products. While specific data for this compound is dispersed, the following table illustrates the general trend for a primary alkyl halide (e.g., 1-bromoalkane) with various reagents.

Reagent (Nucleophile/Base)TypeExpected Major ProductExpected SN2:E2 Ratio
NaI in AcetoneGood Nucleophile, Weak BaseSubstitution (SN2)>95 : <5
NaCN in DMSOGood Nucleophile, Weak BaseSubstitution (SN2)>90 : <10
CH₃CO₂Na in DMFModerate Nucleophile, Weak BaseSubstitution (SN2)~90 : ~10
CH₃ONa in CH₃OHStrong Nucleophile, Strong BaseSubstitution (SN2)~85 : ~15
(CH₃)₃COK (t-BuOK) in t-BuOHWeak Nucleophile, Strong Bulky BaseElimination (E2)<10 : >90

Note: These ratios are illustrative and can be influenced by solvent, temperature, and specific substrate structure.

Experimental Protocols

General Protocol for SN2 Reaction with Sodium Azide

This protocol describes a representative SN2 reaction to synthesize methyl 6-azidohexanoate.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DMF (approx. 5 mL per 1 g of substrate).

  • Addition of Nucleophile: Add sodium azide to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product (methyl 6-azidohexanoate) by flash column chromatography if necessary.

Visualizations

SN2_vs_E2_Pathway sub This compound reagent + Nucleophile / Base (e.g., RO⁻) sub->reagent subst_node SN2 Product (Substitution) reagent->subst_node  SN2 Path (Favored by good Nu⁻, weak base) elim_node E2 Product (Elimination) reagent->elim_node  E2 Path (Favored by strong, bulky base)

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Product? check_alkene Alkene byproduct present? start->check_alkene  Yes check_ester Ester group cleaved? start->check_ester  No check_alkene->check_ester  No cause_e2 Cause: E2 Competition check_alkene->cause_e2  Yes cause_sapon Cause: Saponification check_ester->cause_sapon  Yes cause_other Cause: - Weak Nu⁻ - Wrong Solvent - Impure Reagents check_ester->cause_other  No sol_e2 Solution: - Use less basic Nu⁻ - Lower temperature cause_e2->sol_e2 sol_sapon Solution: - Use non-basic Nu⁻ - Protect ester group cause_sapon->sol_sapon sol_other Solution: - Use stronger Nu⁻ - Use polar aprotic solvent - Check reagent purity cause_other->sol_other

References

Formation of elimination byproducts with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 6-bromohexanoate (B1238239)

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the formation of elimination byproducts during reactions with Methyl 6-bromohexanoate.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpected alkene byproduct in my reaction with this compound. What is it and why is it forming?

A1: The unexpected byproduct is likely Methyl hex-5-enoate . It forms through an E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) pathway.[1] In this side reaction, a base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond.[2] this compound is a primary alkyl halide, which generally favors the SN2 pathway; however, certain reaction conditions can significantly increase the yield of the E2 elimination byproduct.[3][4]

Q2: How do my reaction conditions influence the formation of this elimination byproduct?

A2: Several factors determine the ratio of substitution to elimination. To minimize the elimination byproduct, you should carefully control the following:

  • Temperature: Higher temperatures strongly favor elimination over substitution.[5][6] Elimination reactions have a higher activation energy, and the increase in entropy makes them more favorable at elevated temperatures.[7]

  • Base/Nucleophile: The nature of your base or nucleophile is critical. Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, will favor elimination.[8][9] While strong, unhindered bases/nucleophiles (like hydroxide (B78521) or alkoxides) can lead to a mixture of products, their concentration and other conditions become key.[2]

  • Solvent: The choice of solvent plays a significant role. Purely ethanolic solutions of sodium or potassium hydroxide tend to promote elimination.[2][10] Conversely, the presence of water encourages substitution.[5] Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO) are generally preferred for SN2 reactions.[9]

  • Concentration: High concentrations of a strong base will increase the rate of the bimolecular E2 reaction, favoring the formation of the alkene byproduct.[5]

Q3: I am performing a Williamson ether synthesis with this compound. How can I maximize my ether yield and avoid the alkene?

A3: The Williamson ether synthesis is a classic SN2 reaction.[11] Since this compound is a primary alkyl halide, it is an excellent substrate for this reaction.[11][12] To minimize the competing E2 elimination, you should:

  • Use the lowest practical temperature for the reaction.

  • Ensure your alkoxide base is not excessively bulky if possible.

  • Choose a polar aprotic solvent like DMF or acetonitrile. If using an alcohol as the solvent, using the conjugate base of that same alcohol can be effective, but avoid high temperatures.

Q4: Can elimination occur during the hydrolysis of this compound to 6-bromohexanoic acid?

A4: Yes, elimination is a potential side reaction during base-catalyzed hydrolysis. The hydroxide ion (OH⁻) is both a strong nucleophile (favoring substitution/hydrolysis) and a strong base (favoring elimination).[5][7] Heating the reaction mixture with a concentrated solution of a strong base like NaOH or KOH significantly increases the likelihood of forming the elimination byproduct, Methyl hex-5-enoate, alongside the hydrolysis product.[2][5]

Troubleshooting Guide: Excessive Elimination

This guide helps to identify and resolve common issues leading to the unwanted formation of Methyl hex-5-enoate.

Observation / Issue Potential Cause Recommended Solution
High percentage of alkene byproduct detected (e.g., by GC-MS or NMR). Reaction temperature is too high.Lower the reaction temperature. Run trials to find the minimum temperature required for a reasonable substitution rate.
A strong, sterically hindered base was used.If the reaction chemistry allows, switch to a good nucleophile that is a weaker base (e.g., iodide, cyanide) or a less hindered base (e.g., methoxide (B1231860) vs. tert-butoxide).[9]
The solvent favors elimination (e.g., pure ethanol).Switch to a polar aprotic solvent (e.g., DMF, acetone) to favor the SN2 pathway. Alternatively, use a mixed solvent system with water to favor substitution.[2][5]
The concentration of the base is too high.Reduce the concentration of the base/nucleophile. Consider the slow addition of the base to the reaction mixture to keep the instantaneous concentration low.

Data Presentation: Factors Influencing Reaction Pathway

The following table summarizes how to adjust experimental conditions to favor either the desired SN2 substitution or the undesired E2 elimination.

Factor To Favor Substitution (SN2) To Favor Elimination (E2)
Temperature Use lower temperatures.Use higher temperatures (heat/reflux).[5]
Base / Nucleophile Use a good nucleophile that is a weak base. For strong bases, use unhindered ones (e.g., CH₃O⁻).Use a strong, sterically hindered base (e.g., (CH₃)₃CO⁻).[8]
Solvent Use polar aprotic solvents (DMF, Acetone) or aqueous solutions.[2][9]Use ethanolic or less polar solvents.[2][5]
Concentration Use a lower concentration of the nucleophile/base.Use a high concentration of the base.[5]

Experimental Protocols

Representative Protocol for Nucleophilic Substitution (Minimizing Elimination)

This general protocol for reacting this compound with a nucleophile is designed to favor the SN2 pathway.

  • Solvent and Substrate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Nucleophile Addition: Add the chosen nucleophile (1.1 - 1.2 eq). If the nucleophile is also a strong base, consider adding it portion-wise or via a syringe pump over a period of time to maintain a low concentration.

  • Temperature Control: Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C). Avoid high temperatures or refluxing unless absolutely necessary for the reaction to proceed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the consumption of starting material and the formation of both the substitution and elimination products.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl or water).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired substitution product from any elimination byproduct.

Mandatory Visualizations

G cluster_pathways A This compound + Base/Nucleophile (B⁻/Nu⁻) B SN2 Pathway (Substitution) A->B Favored by: - Low Temp - Good Nucleophile - Polar Aprotic Solvent C E2 Pathway (Elimination) A->C Favored by: - High Temp - Strong/Hindered Base - Ethanolic Solvent D Desired Product (e.g., Methyl 6-alkoxyhexanoate) B->D E Byproduct (Methyl hex-5-enoate) C->E

Caption: Competing SN2 and E2 reaction pathways for this compound.

G start High % of Elimination Byproduct Detected? temp Was reaction run at high temperature (>60°C)? start->temp Yes base Is the base strong and/or sterically hindered (e.g., t-BuOK)? temp->base No sol_temp ACTION: Lower Temperature temp->sol_temp Yes solvent Was pure ethanol (B145695) or a non-polar solvent used? base->solvent No sol_base ACTION: Consider a weaker or less hindered base/nucleophile base->sol_base Yes sol_solvent ACTION: Use Polar Aprotic Solvent (e.g., DMF, Acetone) solvent->sol_solvent Yes end Re-evaluate Results solvent->end No (Consult further) sol_temp->end sol_base->end sol_solvent->end

Caption: Troubleshooting workflow for diagnosing excess elimination byproduct.

G cluster_reactants Reactants A This compound (Primary Halide) C Reaction Conditions (Solvent, Temperature) A->C B Alkoxide (RO⁻) B->C D Desired SN2 Reaction C->D Low Temp, Polar Aprotic Solvent E Competing E2 Reaction C->E High Temp, Ethanolic Solvent F Product: Ether (Methyl 6-alkoxyhexanoate) D->F G Byproduct: Alkene (Methyl hex-5-enoate) E->G

Caption: Logical flow for Williamson ether synthesis and its competing side reaction.

References

Technical Support Center: Troubleshooting Alkylation Reactions with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during alkylation reactions involving Methyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for alkylation using Methyl 6-bromohexanoate?

Alkylation with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile (such as an amine, a phenoxide, or a carbanion from an active methylene (B1212753) compound) attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.

Q2: My reaction yield is very low. What are the most common causes?

Low yields in alkylation reactions with this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a weak base.

  • Side Reactions: Competing reactions such as elimination (E2), C- vs. O-alkylation (with ambident nucleophiles), and dialkylation can significantly reduce the yield of the desired product.[1][2]

  • Poor Quality of Reagents: The purity of this compound, the nucleophile, solvent, and base are crucial for a successful reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in the reaction outcome.

  • Difficulties in Product Purification: The desired product might be difficult to separate from starting materials, byproducts, or impurities.

Q3: I am observing a significant amount of an elimination byproduct. How can I minimize this?

The formation of methyl hex-5-enoate is a common side reaction resulting from E2 elimination, where the nucleophile or base abstracts a proton from the carbon adjacent to the bromine. To minimize elimination:

  • Use a less sterically hindered base: Strong, bulky bases favor elimination. Consider using weaker bases like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like DBU.[1][2]

  • Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures.[2]

  • Choose an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetone (B3395972) are known to favor SN2 reactions over E2.[1]

Q4: My reaction is giving a mixture of C- and O-alkylated products. How can I control the selectivity?

When using ambident nucleophiles like enolates or phenoxides, a mixture of C- and O-alkylated products can be formed. The following factors influence the selectivity:

  • Solvent: Polar aprotic solvents tend to favor O-alkylation, while protic solvents can promote C-alkylation by solvating the oxygen atom of the nucleophile.[2]

  • Counter-ion: The choice of the cation from the base is important. Larger, softer cations like cesium (Cs⁺) or potassium (K⁺) often favor O-alkylation, whereas smaller, harder cations like lithium (Li⁺) or sodium (Na⁺) can favor C-alkylation.[2]

  • Temperature: O-alkylation is often kinetically favored and can be promoted at lower temperatures.[2]

Q5: I am getting a significant amount of a dialkylated product. How can I avoid this?

Dialkylation can occur when the mono-alkylated product still possesses an acidic proton and reacts with another molecule of this compound. To minimize this:

  • Use an excess of the nucleophile: Using a slight excess of the nucleophilic starting material relative to the alkylating agent can help to ensure the complete consumption of this compound before it can react with the mono-alkylated product.[1]

  • Control the stoichiometry of the base: Using a stoichiometric amount of base relative to the nucleophile can prevent the deprotonation of the mono-alkylated product.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Yield Incomplete deprotonation of the nucleophile.Use a stronger base (e.g., NaH). Ensure anhydrous conditions.[1]
Low reaction temperature.Gently warm the reaction mixture. Monitor by TLC or GC to avoid decomposition.[1]
Poor quality of this compound.Verify the purity of the alkylating agent by NMR or GC-MS.
Mixture of Mono- and Dialkylated Products The mono-alkylated product is being further alkylated.Use a slight excess (1.1-1.2 equivalents) of the nucleophilic starting material.[1]
Presence of Elimination Byproduct (Methyl hex-5-enoate) Reaction temperature is too high.Run the reaction at a lower temperature.
A strong, sterically hindered base was used.Switch to a weaker or less hindered base (e.g., K₂CO₃).[2]
Mixture of C- and O-Alkylated Products Reaction conditions favor a mixture of products.To favor O-alkylation, use a polar aprotic solvent, a weak, non-hindered base, and a low reaction temperature.[2]
Product Decomposes During Purification The product is sensitive to heat or acid/base.Use column chromatography for purification instead of distillation if the product is heat-sensitive. Ensure all acidic or basic residues are removed during workup before any heating steps.

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for O-Alkylation of a Phenol (B47542) with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone or Dimethylformamide (DMF) (anhydrous)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol and anhydrous acetone or DMF.[2]

  • Add powdered, anhydrous potassium carbonate.[2]

  • Stir the mixture at room temperature for 30-60 minutes to form the phenoxide salt.[2]

  • Add this compound to the mixture.[2]

  • Heat the reaction to a gentle reflux and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Influence of Base and Solvent on Alkylation Yield

BaseSolventTypical Yield RangeAdvantagesDisadvantages
Sodium Hydride (NaH)THF, DMF45-98%High yields; irreversible deprotonation drives the reaction forward.[1]Flammable solid; requires careful handling under an inert atmosphere.[1]
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile>90% (often with PTC)Milder base, can reduce elimination side reactions.[1]Slower reaction rates compared to stronger bases.
Cesium Carbonate (Cs₂CO₃)DMFGood to excellentOften provides high yields and can favor O-alkylation.[3]More expensive than other inorganic bases.
DBUAcetonitrile~60-95%Strong, non-nucleophilic organic base; good solubility in organic solvents.[1]Can be more expensive than inorganic bases.[1]

Table 2: Effect of Reaction Parameters on Product Distribution in Phenol Alkylation

ParameterConditionEffect on O/C RatioEffect on EliminationRationale
Solvent Polar Aprotic (DMF, DMSO)IncreasesMinimalExposes the oxygen nucleophile.[2]
Protic (Ethanol, Water)DecreasesMay IncreaseShields the oxygen via H-bonding.[2]
Base Weak, Non-hindered (K₂CO₃)HighDecreasesLess likely to promote E2.[2]
Strong, Hindered (t-BuOK)LowerIncreasesSteric bulk favors proton abstraction over nucleophilic attack.[2]
Counter-ion Cs⁺, K⁺HighMinimalWeakly coordinates with oxygen.[2]
Na⁺, Li⁺LowerMinimalStrongly coordinates with oxygen, partially blocking it.[2]
Temperature LowHigh (Kinetically Favored)DecreasesFavors the lower activation energy pathway (often O-alkylation).[2]
HighMay DecreaseIncreasesCan favor the thermodynamic product (C-alkylation) and provides energy for elimination.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Alkylation check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains analyze_byproducts Analyze Byproducts (NMR, GC-MS) check_reaction->analyze_byproducts Reaction complete optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Use a stronger base incomplete->optimize_conditions end Improved Yield optimize_conditions->end elimination Elimination Product (Methyl hex-5-enoate) analyze_byproducts->elimination c_o_alkylation C- vs. O-Alkylation (with ambident nucleophiles) analyze_byproducts->c_o_alkylation dialkylation Dialkylation Product analyze_byproducts->dialkylation purification_issues Purification Issues analyze_byproducts->purification_issues minimize_elimination Minimize Elimination: - Lower temperature - Use a less hindered base - Use polar aprotic solvent elimination->minimize_elimination minimize_elimination->end control_selectivity Control Selectivity: - Adjust solvent polarity - Change counter-ion - Lower temperature c_o_alkylation->control_selectivity control_selectivity->end minimize_dialkylation Minimize Dialkylation: - Use excess nucleophile - Control base stoichiometry dialkylation->minimize_dialkylation minimize_dialkylation->end optimize_purification Optimize Purification: - Use column chromatography - Avoid high temperatures purification_issues->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield in alkylation reactions.

Alkylation_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products nucleophile Nucleophile (Nu-H) desired_product Desired Alkylated Product (Nu-C6H12CO2Me) nucleophile->desired_product SN2 elimination_product Elimination Product (Methyl hex-5-enoate) nucleophile->elimination_product E2 alkyl_halide This compound alkyl_halide->desired_product alkyl_halide->elimination_product dialkylation_product Dialkylation Product (Nu(C6H12CO2Me)2) alkyl_halide->dialkylation_product base Base base->desired_product base->elimination_product base->dialkylation_product solvent Solvent solvent->desired_product temperature Temperature temperature->desired_product temperature->elimination_product desired_product->dialkylation_product Further Alkylation

Caption: Competing reaction pathways in alkylation reactions.

References

Optimizing reaction conditions for Methyl 6-bromohexanoate with sterically hindered nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving methyl 6-bromohexanoate (B1238239) and sterically hindered nucleophiles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a low yield of the desired substitution product with my sterically hindered nucleophile?

A1: Low yields are the most common issue and can stem from several factors. Methyl 6-bromohexanoate is a primary alkyl halide, which is ideal for SN2 reactions.[1][2] However, the steric bulk of the nucleophile can significantly slow down the desired substitution reaction, allowing competing side reactions to dominate.[1][3] The primary competing pathway is the E2 elimination reaction.[2][4]

Troubleshooting Steps:

  • Analyze Side Products: Determine if the main byproduct is the elimination product, hex-5-enoate. If so, the reaction conditions are favoring elimination over substitution.

  • Lower the Temperature: SN2 reactions are generally less sensitive to temperature changes than E2 reactions. Lowering the reaction temperature can often suppress the rate of elimination more than substitution, improving the product ratio.[5]

  • Re-evaluate Your Base/Nucleophile: Highly basic and sterically hindered nucleophiles (e.g., potassium tert-butoxide) are known to strongly favor elimination, even with primary alkyl halides.[2][6] If possible, consider a less basic or less hindered nucleophile.

  • Optimize Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are known to accelerate SN2 reactions.[1]

Q2: I'm observing a significant amount of methyl hex-5-enoate in my product mixture. How can I minimize this E2 elimination side product?

A2: The formation of methyl hex-5-enoate is a classic indicator of a competing E2 elimination reaction, which is promoted by strong, sterically hindered bases.[2][7] Since the nucleophile must also act as a base to abstract a proton in the E2 pathway, the properties of your nucleophile are key.

Strategies to Minimize Elimination:

  • Nucleophile Choice: If your intended nucleophile is highly basic (like a hindered alkoxide), it will inherently promote elimination.[6] For N-alkylation, using a non-basic auxiliary or a milder base to deprotonate the amine can be effective.

  • Temperature Control: As mentioned, lower temperatures generally disfavor elimination.[5] Running the reaction at 0 °C or even lower can sometimes dramatically improve the SN2:E2 ratio.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are preferred as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, increasing its nucleophilicity without significantly increasing its basicity.[1]

  • Counter-ion: For enolate alkylations, the choice of counter-ion can influence reactivity. Lithium enolates are often more covalent and may aggregate, while potassium enolates are more ionic and can be more reactive, sometimes leading to more side reactions.

Q3: What are the optimal solvent and temperature conditions for reacting a bulky secondary amine with this compound?

A3: The N-alkylation of secondary amines can be challenging due to their steric hindrance and the potential for the product, a tertiary amine, to be further alkylated.[8] For sterically hindered cases, direct SN2 alkylation is often slow.

Recommended Starting Conditions:

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile is recommended to maximize the SN2 reaction rate.[1]

  • Temperature: Start at an elevated temperature (e.g., 60-80 °C) to overcome the activation energy barrier caused by steric hindrance. However, monitor carefully for elimination. If elimination is observed, the temperature should be lowered.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA), should be used in excess to neutralize the HBr formed during the reaction without competing with the nucleophile.

  • Catalysis: For particularly challenging cases, consider alternative methods like the copper-catalyzed alkylations developed for hindered amines and alkyl halides, which can proceed under milder conditions.[9][10]

Q4: My reaction with a hindered alkoxide (e.g., potassium t-butoxide) is yielding almost exclusively the elimination product. Is substitution possible?

A4: It is extremely challenging to achieve substitution with strongly basic and sterically hindered alkoxides like potassium tert-butoxide. These reagents are classic choices for promoting E2 elimination and are often used specifically for that purpose, even with primary substrates like this compound.[2][6] Direct SN2 substitution is unlikely to be the major pathway.

Alternative Strategies for Ether Synthesis (Williamson Ether Synthesis):

  • Reverse the Synthons: The Williamson Ether Synthesis is most effective with a primary alkyl halide and a less hindered alkoxide.[11][12] If you are trying to synthesize an ether, the preferred strategy is to use the sterically hindered alcohol to form the nucleophilic alkoxide and react it with a less hindered electrophile (e.g., methyl iodide), if your target structure allows.

  • Use a Milder Base: If you must use the bromohexanoate as the electrophile, deprotonate the corresponding hindered alcohol with a milder base like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF.[12] This generates the alkoxide in situ, which can sometimes favor substitution more than using a pre-formed, highly basic salt like t-butoxide.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key qualitative data on how different experimental parameters influence the competition between SN2 substitution and E2 elimination.

Table 1: Effect of Nucleophile/Base Properties

Nucleophile TypeSteric HindranceBasicityPredominant Reaction with Me 6-bromohexanoate
Secondary AmineHighModerateSN2 (can be slow)
Hindered Alkoxide (t-BuOK)HighHighE2[2][6]
Hindered EnolateHighModerate-HighSN2 (C-alkylation)[13]
Iodide (I⁻)LowVery LowSN2[4]

Table 2: Influence of Solvent on Reaction Pathway

Solvent ClassExamplesEffect on SN2Effect on E2Recommendation for Hindered Nucleophiles
Polar AproticDMF, DMSO, AcetonitrileStrongly Favored [1]FavoredOptimal Choice
Polar ProticWater, Ethanol, MethanolDisfavoredFavoredUse with caution; can promote elimination
NonpolarHexane, TolueneDisfavoredDisfavoredGenerally not recommended; slow reaction rates

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with a Hindered Secondary Amine

This protocol provides a starting point for the alkylation of a sterically hindered secondary amine with this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Hindered secondary amine (1.2 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • Acetonitrile (CH₃CN), anhydrous (0.1 - 0.2 M)

  • Setup:

    • Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar under a nitrogen or argon atmosphere.

    • Ensure all glassware is oven-dried to prevent side reactions with water.

  • Procedure:

    • To the reaction flask, add the hindered secondary amine, potassium carbonate, and anhydrous acetonitrile.

    • Begin stirring the suspension.

    • Add this compound to the mixture via syringe.

    • Heat the reaction mixture to 70 °C and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

Protocol 2: C-Alkylation using a Hindered Ketone Enolate

This protocol describes the alkylation of a sterically hindered ketone, such as 2,6-dimethylcyclohexanone, using LDA to form the enolate.

  • Materials:

  • Setup:

    • Set up an oven-dried, three-neck flask with a thermometer, a nitrogen inlet, and a rubber septum.

  • Procedure (Enolate Formation):

    • Add anhydrous THF and diisopropylamine to the flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise, keeping the internal temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of the hindered ketone in anhydrous THF dropwise, again keeping the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Procedure (Alkylation):

    • Slowly add this compound to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification:

    • Purify the product by flash column chromatography.

Visualized Workflows and Relationships

G cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products start This compound + Hindered Nucleophile sn2 S_N2 Pathway start->sn2 Favored by: Polar Aprotic Solvent Lower Temperature Less Basic Nucleophile e2 E2 Pathway start->e2 Favored by: Strong, Hindered Base Higher Temperature Polar Protic Solvent sub_prod Substitution Product (Desired) sn2->sub_prod elim_prod Elimination Product (Side Product) e2->elim_prod

Caption: Competing SN2 and E2 reaction pathways for this compound.

Troubleshooting_Workflow start Problem: Low Yield of Substitution Product q1 Is elimination product (alkene) observed? start->q1 sol_e2 Action: Suppress E2 1. Lower Reaction Temperature 2. Switch to Polar Aprotic Solvent (DMF, DMSO) 3. Use a Less Basic Nucleophile/Base q1->sol_e2  Yes q2 Is starting material being recovered? q1->q2  No a1_yes YES a1_no NO sol_rate Action: Increase S_N2 Rate 1. Increase Temperature (cautiously) 2. Increase Reactant Concentration 3. Ensure Anhydrous Conditions q2->sol_rate  Yes sol_other Consider Other Issues: - Reactant Degradation - Incorrect Stoichiometry - Poor Nucleophile Quality q2->sol_other  No a2_yes YES a2_no NO

Caption: A troubleshooting workflow for low-yield reactions.

G SN2 SN2 Rate E2 E2 Rate Temp Temperature Temp->SN2 + Temp->E2 ++ Solvent Solvent Polarity (Aprotic) Solvent->SN2 + Hindrance Nucleophile Steric Hindrance Hindrance->SN2 -- Hindrance->E2 + Basicity Nucleophile Basicity Basicity->E2 ++

Caption: Logical relationships between key reaction parameters and outcomes.

References

Technical Support Center: Alkylation of Amines with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for minimizing dialkylation during the alkylation of primary amines with methyl 6-bromohexanoate (B1238239).

Frequently Asked Questions (FAQs)

Q1: What is dialkylation and why is it a common side reaction?

A: Dialkylation is the process where a primary amine, after being alkylated once to form a secondary amine, undergoes a second alkylation to yield a tertiary amine. This is a common side reaction because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent (in this case, methyl 6-bromohexanoate).[1][2] This leads to a mixture of mono- and di-alkylated products, which can complicate purification and reduce the yield of the desired secondary amine.[1][3]

Q2: What are the key factors that influence the ratio of mono- to di-alkylation?

A: Several factors can be adjusted to favor mono-alkylation over the undesired dialkylation:

  • Stoichiometry: The molar ratio of the amine to the alkylating agent is critical. Using an excess of the primary amine can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[4]

  • Reaction Temperature: Lowering the reaction temperature generally reduces the rate of the second alkylation, thereby improving selectivity for the mono-alkylated product.[4]

  • Rate of Addition: A slow, dropwise addition of the alkylating agent helps to maintain a low instantaneous concentration, which favors the reaction with the more abundant primary amine.[4]

  • Choice of Base: The strength and amount of base used can significantly impact the reaction. Using a weaker base or a stoichiometric amount of a strong base can help prevent the deprotonation of the secondary amine product, thus inhibiting the second alkylation.[4]

  • Solvent: The polarity of the solvent can influence the nucleophilicity of the amine and the rate of reaction. Polar aprotic solvents can sometimes accelerate the desired reaction.[5][6]

  • Steric Hindrance: Increasing steric bulk on either the amine or the alkylating agent can disfavor dialkylation due to steric hindrance around the nitrogen atom of the secondary amine.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment.

Issue 1: Significant amount of dialkylated product is observed by TLC/LC-MS/NMR.
Potential Cause Troubleshooting Strategy
Incorrect Stoichiometry Increase the excess of the primary amine (e.g., from 1.5 equivalents to 3 or more equivalents).
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. If the reaction is sluggish, a modest increase in temperature can be considered, but monitor for the formation of the dialkylated product.[4]
Rapid Addition of Alkylating Agent Add the this compound solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the concentration of the alkylating agent low.[4]
Base is too Strong or in Excess Use a weaker base (e.g., K2CO3 instead of NaH) or use only a slight excess of a stronger base (e.g., 1.1 equivalents). A large excess of a strong base can promote the formation of the more nucleophilic secondary amide anion.[4]
Issue 2: The reaction is very slow or does not proceed to completion.
Potential Cause Troubleshooting Strategy
Insufficient Activation Ensure the base is strong enough to deprotonate the primary amine. If using a weaker base, a moderate increase in temperature may be necessary.[7]
Low Reactivity of Alkylating Agent While this compound is reasonably reactive, you could consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).
Solvent Choice The choice of solvent can impact reaction rates. Polar aprotic solvents like DMF or acetonitrile (B52724) can often accelerate SN2 reactions.[5][6] However, be aware that this may also increase the rate of dialkylation, so careful optimization is needed.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the selectivity of mono-alkylation versus dialkylation. The data is compiled from analogous alkylation reactions and serves as a general guideline.

Parameter Condition A Yield (Mono/Di) Condition B Yield (Mono/Di) Reference
Stoichiometry (Amine:Alkyl Halide) 1:1Often results in significant dialkylation3:1Improved selectivity for mono-alkylationGeneral Principle
Base Strong Base (e.g., NaH)Can lead to higher dialkylationWeaker Base (e.g., K2CO3)Favors mono-alkylation[4]
Temperature Room TemperatureMay result in a mixture of products0 °C to Room TemperatureHigher selectivity for mono-alkylation[4]
Solvent Protic (e.g., Ethanol)Can solvate the nucleophile, slowing the reactionAprotic (e.g., DMF)Can accelerate the reaction, but may require temperature control to maintain selectivity[5][6]

Experimental Protocols

Recommended Protocol for Minimizing Dialkylation

This protocol is a general guideline for the mono-alkylation of a primary amine with this compound.

Materials:

  • Primary amine (3.0 eq.)

  • This compound (1.0 eq.)

  • Potassium carbonate (K2CO3) (1.5 eq.)

  • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 eq.) and potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile or DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, prepare a solution of this compound (1.0 eq.) in a small amount of the reaction solvent.

  • Add the this compound solution to the amine suspension dropwise over 1-2 hours at 0 °C using a syringe pump.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired mono-alkylated product.

Visualizations

Reaction Pathway

The following diagram illustrates the competitive reaction pathways leading to the desired mono-alkylated product and the undesired di-alkylated side product.

ReactionPathway Start Primary Amine (R-NH2) + this compound MonoAlk Mono-alkylated Product (Secondary Amine) Start->MonoAlk Desired Alkylation (SN2) Start:e->MonoAlk:w DiAlk Di-alkylated Product (Tertiary Amine) MonoAlk->DiAlk Undesired Dialkylation (SN2) MonoAlk:e->DiAlk:w ExcessAmine Excess Primary Amine ExcessAmine->MonoAlk Favors Base Base Base->Start Deprotonation Base->MonoAlk Deprotonation

Caption: Competitive mono- and di-alkylation pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting experiments where dialkylation is a significant issue.

TroubleshootingWorkflow Start Dialkylation Observed? CheckStoich Increase Amine Excess (e.g., >3 eq.) Start->CheckStoich Yes LowerTemp Lower Reaction Temperature (e.g., 0 °C) CheckStoich->LowerTemp SlowAddition Slow Down Addition Rate of Alkylating Agent LowerTemp->SlowAddition WeakerBase Use Weaker or Stoichiometric Base SlowAddition->WeakerBase Recheck Re-run and Analyze WeakerBase->Recheck Success Mono-alkylation Favored Recheck->Success Yes Failure Still Significant Dialkylation Recheck->Failure No

Caption: Troubleshooting workflow for minimizing dialkylation.

References

Technical Support Center: Scaling Up Reactions with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromohexanoate (B1238239). The information is designed to address specific challenges encountered during the scaling up of chemical reactions involving this compound.

Troubleshooting Guides

Problem 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

When scaling up nucleophilic substitution reactions with Methyl 6-bromohexanoate, a decrease in yield is a common challenge. This can be attributed to several factors, including side reactions and incomplete conversion.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Incomplete Deprotonation of Nucleophile Ensure the use of a sufficiently strong base to fully deprotonate the nucleophile (e.g., alcohol in Williamson ether synthesis). The pKa of the base's conjugate acid should be significantly higher than that of the nucleophile.[1]Complete formation of the more reactive nucleophilic anion, leading to improved reaction rates and yield.
Side Reaction: Elimination (E2) This compound is a primary alkyl halide and is therefore more susceptible to SN2 reactions.[2][3] However, at elevated temperatures or with sterically hindered, strongly basic nucleophiles, elimination to form an alkene can compete.[2][4][5] Use a less hindered base if possible and maintain the lowest effective reaction temperature.Minimized formation of alkene byproducts, maximizing the yield of the desired substitution product.
Side Reaction: C-Alkylation With ambident nucleophiles like phenoxides, alkylation can occur at the carbon atom of the aromatic ring in addition to the desired O-alkylation.[4] The choice of solvent can influence the O/C alkylation ratio.[4]Increased selectivity for the desired O-alkylated product.
Impure Starting Material Impurities in this compound, such as unreacted 6-bromohexanoic acid, can consume the base and reduce the effective concentration of the nucleophile.Use high-purity this compound or consider a pre-purification step.
Poor Mixing In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.Optimize stirrer design and agitation speed to ensure homogeneous mixing.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis:

G start Low Ether Yield check_base Is the base strong enough? start->check_base check_temp Is the reaction temperature too high? check_base->check_temp Yes solution_base Use a stronger base (e.g., NaH). check_base->solution_base No check_nucleophile Is the nucleophile sterically hindered? check_temp->check_nucleophile No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes check_purity Are starting materials pure? check_nucleophile->check_purity No solution_nucleophile Consider an alternative synthetic route if possible. check_nucleophile->solution_nucleophile Yes check_mixing Is mixing adequate? check_purity->check_mixing Yes solution_purity Purify starting materials. check_purity->solution_purity No solution_mixing Optimize agitation. check_mixing->solution_mixing No end Improved Yield check_mixing->end Yes solution_base->end solution_temp->end solution_nucleophile->end solution_purity->end solution_mixing->end

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Problem 2: Formation of Wurtz Coupling Byproduct in Grignard Reactions

When preparing a Grignard reagent from this compound, the formation of a dimeric Wurtz coupling product is a potential side reaction that can reduce the yield of the desired organometallic reagent.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
High Local Concentration of Alkyl Halide Add the this compound slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.Minimizes the reaction between the formed Grignard reagent and incoming alkyl halide, thus reducing the formation of the Wurtz coupling byproduct.[6]
Inefficient Heat Dissipation The Grignard formation is exothermic. Inadequate heat removal can lead to localized high temperatures, which can favor the Wurtz coupling reaction.Ensure efficient stirring and external cooling to maintain a controlled reaction temperature.
Passivated Magnesium Surface The magnesium metal surface can be coated with an oxide layer that inhibits the reaction.Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane (B42909) before adding the this compound.

Logical Relationship for Minimizing Wurtz Coupling:

G start Minimize Wurtz Coupling slow_addition Slow Addition of This compound start->slow_addition efficient_cooling Efficient Heat Dissipation start->efficient_cooling activated_mg Activated Magnesium Surface start->activated_mg low_conc Low Local Alkyl Halide Concentration slow_addition->low_conc reduced_side_reaction Reduced Wurtz Coupling low_conc->reduced_side_reaction controlled_temp Controlled Reaction Temperature efficient_cooling->controlled_temp controlled_temp->reduced_side_reaction fast_grignard_formation Rapid Grignard Formation activated_mg->fast_grignard_formation fast_grignard_formation->reduced_side_reaction

Caption: Key factors to minimize Wurtz coupling in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at scale?

A1: this compound is a skin, eye, and respiratory irritant. When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area, and in case of a spill, appropriate containment and cleanup procedures should be followed.

Q2: How does the choice of solvent impact the scale-up of nucleophilic substitution reactions with this compound?

A2: For SN2 reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[4] Protic solvents like water and alcohols can solvate the nucleophilic anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[4]

Q3: Can intramolecular reactions be an issue when using derivatives of this compound?

A3: Yes, if the molecule contains another nucleophilic group that can undergo an intramolecular reaction with the alkyl bromide, cyclization can occur.[2] The propensity for cyclization is dependent on the chain length and the nature of the nucleophile.

Q4: What purification methods are suitable for large-scale reactions involving this compound derivatives?

A4: For large-scale purification, methods like vacuum distillation are often employed for liquid products.[7] If the product is a solid, recrystallization is a common technique. The choice of solvent for recrystallization is critical for obtaining high purity and yield.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for the esterification of 6-bromohexanoic acid.

Materials:

Procedure:

  • Combine 6-bromohexanoic acid, methanol, and concentrated sulfuric acid in a 100 ml flask.

  • Reflux the mixture for 3 hours.

  • Remove the excess methanol by distillation.

  • To the residue, add 100 ml of water and 100 ml of chloroform.

  • Separate the layers and extract the aqueous layer with several 50 ml portions of chloroform.

  • Combine the chloroform extracts and wash with 5% sodium bicarbonate solution, followed by water.

  • Dry the chloroform layer over magnesium sulfate.

  • Remove the chloroform by rotary evaporation.

  • The crude product can be further purified by vacuum distillation to yield this compound with a purity of over 90%.[7]

Experimental Workflow for Synthesis of this compound:

G start Start mix Mix 6-bromohexanoic acid, methanol, and H2SO4 start->mix reflux Reflux for 3 hours mix->reflux distill Distill off excess methanol reflux->distill extract Add H2O and CHCl3, and extract distill->extract wash Wash with NaHCO3 and H2O extract->wash dry Dry with MgSO4 wash->dry evaporate Rotary Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify end This compound purify->end

Caption: Workflow for the laboratory synthesis of this compound.

References

Thermal stability and decomposition of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the thermal stability and decomposition of Methyl 6-bromohexanoate (B1238239) for researchers, scientists, and drug development professionals.

This technical support center provides essential information, troubleshooting guidance, and standardized protocols for experiments involving Methyl 6-bromohexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the primary hazardous decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to release hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide, HBr).[1] Studies on other brominated organic compounds confirm that CO and HBr are common decomposition products.[3]

Q3: How should I store this compound to prevent degradation?

A3: To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][4] Avoid exposure to heat sources, sparks, flames, and incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration under an inert atmosphere is recommended.

Q4: Can this compound undergo decomposition during common synthetic procedures like distillation?

A4: Yes, prolonged heating, even under vacuum, can potentially lead to decomposition. The boiling point is approximately 209°C at atmospheric pressure.[2] If distillation is necessary, it should be performed at the lowest possible temperature under a high vacuum and for the shortest possible duration. Monitoring for color change (e.g., turning yellow or brown) can be an indicator of decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and thermal analysis of this compound.

Issue 1: Sample appears discolored or shows unexpected impurities in analysis (NMR, GC-MS).

  • Possible Cause 1: Improper Storage. Exposure to light, moisture, or air over time can lead to slow degradation. Similar bromo-esters are noted to be light-sensitive.[5]

  • Troubleshooting Steps:

    • Verify the storage conditions (cool, dark, dry, inert atmosphere).

    • If purity is compromised, consider purification (e.g., vacuum distillation) before use, but be mindful of the potential for thermal decomposition during the process.

    • Always use a fresh bottle or a recently purified sample for sensitive reactions.

Issue 2: Inconsistent results from thermal analysis (TGA/DSC).

  • Possible Cause 1: Sample Preparation. Inconsistent sample mass, improper packing in the crucible, or contamination can lead to variability.

  • Possible Cause 2: Instrumental Parameters. Different heating rates, purge gases, or crucible types can significantly affect the resulting data.

  • Troubleshooting Steps:

    • Ensure a consistent, small sample mass (typically 5-10 mg) is used for each run.

    • Use the same type of crucible (e.g., aluminum, ceramic) for all related experiments.

    • Maintain a constant heating rate (e.g., 10 °C/min) and purge gas (e.g., Nitrogen at 50 mL/min) for comparable results.

    • Run a baseline without a sample to ensure the instrument is clean and calibrated.

Issue 3: The compound decomposes at a lower temperature than anticipated during a reaction.

  • Possible Cause 1: Presence of Catalytic Impurities. Trace amounts of metals, acids, or bases can catalyze decomposition pathways.

  • Possible Cause 2: Reaction with Other Reagents. The reaction medium or other reagents may facilitate the elimination of HBr or other decomposition reactions.

  • Troubleshooting Steps:

    • Ensure all glassware is scrupulously clean and dry.

    • Use high-purity, anhydrous solvents and reagents.

    • Consider adding a non-nucleophilic base or a radical scavenger if radical-mediated decomposition is suspected, although this is highly application-specific.

G cluster_start cluster_check Diagnostics cluster_action Corrective Actions cluster_end start Start: Unexpected Decomposition or Inconsistent Data check_purity 1. Check Sample Purity (NMR, GC-MS) start->check_purity check_storage 2. Verify Storage Conditions (Cool, Dark, Inert Gas) check_purity->check_storage Purity OK purify Purify Sample (e.g., Vacuum Distillation) check_purity->purify Impure check_params 3. Review Experimental Parameters (Temp, Ramp Rate, Atmosphere) check_storage->check_params Storage OK optimize_storage Optimize Storage (e.g., Refrigerate, Use Inert Gas) check_storage->optimize_storage Improper standardize_protocol Standardize Protocol (Consistent Parameters) check_params->standardize_protocol Inconsistent end_node Problem Resolved: Proceed with Experiment check_params->end_node Parameters OK purify->end_node optimize_storage->end_node standardize_protocol->end_node

Caption: Troubleshooting workflow for thermal stability issues.

Quantitative Data Summary

Since specific experimental data for the thermal decomposition of this compound is not publicly available, the following table presents illustrative data for a hypothetical bromoalkanoate ester of a similar molecular weight, as would be determined by Thermogravimetric Analysis (TGA).

Table 1: Illustrative TGA Data for a Bromoalkanoate Ester

ParameterValueConditions
Onset of Decomposition (Tonset)~ 185 °C10 °C/min, Nitrogen atmosphere
Temperature of Max Decomposition Rate (Tpeak)~ 210 °C10 °C/min, Nitrogen atmosphere
Mass Loss at 250 °C> 95%10 °C/min, Nitrogen atmosphere

Note: These values are for illustrative purposes only and must be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Methodology:

    • Instrument Setup: Calibrate the TGA instrument for mass and temperature using appropriate standards.

    • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA crucible (ceramic or aluminum).

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 30 °C for 5 minutes.

        • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset decomposition temperature (Tonset) from the resulting curve.

Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal events such as melting, boiling, or decomposition, and to measure the enthalpy changes associated with them.

  • Methodology:

    • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

    • Experimental Conditions:

      • Purge Gas: High-purity Nitrogen (N2) at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 25 °C.

        • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic (melting, boiling) and exothermic (decomposition) peaks. Integrate the peak areas to determine the enthalpy of transitions.

G cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Data Analysis instrument_cal Instrument Calibration (TGA or DSC) sample_prep Sample Preparation (5-10 mg in crucible) instrument_cal->sample_prep load_sample Load Sample & Reference into Instrument sample_prep->load_sample set_params Set Experimental Parameters (N2 Purge, 10°C/min Ramp) load_sample->set_params run_exp Run Experiment set_params->run_exp plot_data Plot Mass% or Heat Flow vs. Temperature run_exp->plot_data determine_temps Determine Key Temperatures (Tonset, Tpeak, etc.) plot_data->determine_temps report Generate Report determine_temps->report

Caption: General experimental workflow for thermal analysis (TGA/DSC).

References

Removing unreacted Methyl 6-bromohexanoate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted methyl 6-bromohexanoate (B1238239) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture containing methyl 6-bromohexanoate?

A1: Common impurities depend on the synthetic route. For a typical Fischer esterification synthesis from 6-bromohexanoic acid and methanol (B129727), the primary impurities include:

  • Unreacted 6-bromohexanoic acid: A polar impurity that is typically acidic.

  • Excess methanol: A volatile and polar solvent.

  • Water: Can be present from the reaction or workup.

  • Byproducts of side reactions: Such as the hydrolysis product, 6-bromohexanoic acid, if the reaction mixture is exposed to acidic or basic aqueous conditions for a prolonged period.[1]

Q2: What is the first step in the workup to remove impurities?

A2: An initial aqueous workup is crucial. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted 6-bromohexanoic acid.[1][2] This is followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.

Q3: Can this compound hydrolyze during the workup?

A3: Yes, methyl esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][3] It is important to perform aqueous washes efficiently and avoid prolonged contact between the organic layer and the aqueous phases.

Q4: Which purification technique is more suitable: distillation or column chromatography?

A4: The choice depends on the nature of the impurities and the desired purity. Fractional distillation is effective for separating compounds with significantly different boiling points. Flash column chromatography is ideal for separating compounds with different polarities. A detailed comparison is provided in the table below.

Data Presentation: Comparison of Purification Methods

FeatureFractional DistillationFlash Column Chromatography
Principle of Separation Difference in boiling pointsDifference in polarity and interaction with the stationary phase
Best For Separating Unreacted methanol, other volatile impuritiesUnreacted 6-bromohexanoic acid, polar byproducts
Advantages - Good for large-scale purifications- Can be very effective for separating volatile impurities- High resolution for separating compounds with similar boiling points but different polarities- Versatile for a wide range of compounds- Can remove non-volatile impurities
Disadvantages - Requires a significant difference in boiling points between the desired product and impurities- Potential for thermal degradation of the product if boiling point is high- Not effective for removing non-volatile impurities- Can be time-consuming for large-scale purifications- Requires the use of solvents, which can be costly and generate waste- Potential for the compound to decompose on the silica (B1680970) gel if it is acid-sensitive
Typical Throughput HighLow to Medium

Troubleshooting Guides

Fractional Distillation
ProblemPossible CauseSolution
Bumping or uneven boiling - Superheating of the liquid- Add boiling chips or a magnetic stir bar to the distillation flask.
Poor separation (co-distillation) - Inefficient fractionating column- Distillation rate is too fast- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases.
Product is not distilling at the expected temperature - Inaccurate thermometer reading- System is not under the expected pressure (for vacuum distillation)- Calibrate the thermometer.- Check for leaks in the vacuum system.
Product appears dark or decomposed - Overheating- Lower the temperature of the heating mantle.- Use vacuum distillation to lower the boiling point of the compound.
Flash Column Chromatography
ProblemPossible CauseSolution
Poor separation of spots on TLC - Inappropriate solvent system- Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of hexanes and ethyl acetate.
Cracking of the silica gel bed - Improper packing of the column- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of the desired compound spot - Compound is interacting too strongly with the silica gel- Column is overloaded- Add a small amount (0.1-1%) of a polar solvent like methanol to the eluent.- Reduce the amount of crude material loaded onto the column.
Desired compound is not eluting from the column - Eluent is not polar enough- Gradually increase the polarity of the eluent.
Presence of 6-bromohexanoic acid in product fractions - Incomplete removal during workup- Ensure a thorough wash with saturated sodium bicarbonate solution before chromatography. Consider starting the elution with a very non-polar solvent to hold the acid at the top of the column.[4]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the recorded pressure. The boiling point of this compound is approximately 150 °C at 50 mmHg.[5]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to absorb completely into the silica gel.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as needed to elute the desired product.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Decision_Tree start Crude Reaction Mixture (this compound + Impurities) workup Aqueous Workup (Wash with NaHCO3, then Brine) start->workup check_purity Assess Purity (TLC, GC-MS, NMR) workup->check_purity distillation Fractional Distillation check_purity->distillation Impurities have significantly different boiling points chromatography Flash Column Chromatography check_purity->chromatography Impurities have similar boiling points but different polarities pure_product Pure this compound distillation->pure_product chromatography->pure_product end End pure_product->end

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation select_solvent 1. Select Solvent System (TLC) pack_column 2. Pack Column with Silica Gel select_solvent->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Solvent Gradient load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_pure 7. Combine Pure Fractions monitor_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

References

Technical Support Center: Impact of Solvent Choice on the Reactivity of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-bromohexanoate (B1238239). The following sections detail the impact of solvent selection on reaction outcomes, provide experimental protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction mechanism for Methyl 6-bromohexanoate, and how does the solvent influence it?

A1: this compound is a primary alkyl halide, and its reactions with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In an SN2 reaction, the nucleophile attacks the carbon atom bearing the bromine atom in a single, concerted step, leading to the displacement of the bromide leaving group. The choice of solvent is critical as it can significantly influence the rate of this reaction. Polar aprotic solvents are generally preferred for SN2 reactions because they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[3]

Q2: Why is my reaction with this compound slow in methanol (B129727) or ethanol (B145695)?

A2: Methanol and ethanol are polar protic solvents. They possess hydroxyl (-OH) groups that can form strong hydrogen bonds with anionic nucleophiles.[3] This solvation stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the SN2 reaction, thus slowing it down.[4] For instance, the reaction of bromoethane (B45996) with potassium iodide is reported to be 500 times faster in acetone (B3395972) (a polar aprotic solvent) than in methanol.[5]

Q3: Which solvents are recommended for SN2 reactions with this compound?

A3: For SN2 reactions involving this compound, polar aprotic solvents are highly recommended.[2] These solvents possess a dipole moment that helps to dissolve ionic reagents but lack acidic protons, so they do not strongly solvate anionic nucleophiles.[6] This enhances the nucleophile's reactivity.[2] Excellent choices include:

Q4: Can this compound undergo elimination reactions?

A4: While the primary substrate structure of this compound favors SN2 reactions, elimination (E2) can become a competing pathway, especially with sterically hindered, strong bases.[7] The use of a bulky base like potassium tert-butoxide, particularly at higher temperatures, would favor the E2 mechanism. For most common nucleophiles that are not exceptionally basic, substitution will be the major pathway.

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Product Yield I am not getting the expected yield for my substitution reaction with this compound. What could be the problem?Inappropriate Solvent Choice: Using a polar protic solvent (e.g., methanol, ethanol, water) is likely slowing down your SN2 reaction by solvating the nucleophile.[3]Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophilicity of your reagent.[2]
Poor Solubility of Reagents: The nucleophilic salt may not be sufficiently soluble in the chosen solvent.Ensure your solvent can dissolve both this compound and the nucleophilic salt. For some salts, a solvent like DMF or DMSO is superior to acetone.
Presence of Water: Traces of water in aprotic solvents can reduce the reactivity of anionic nucleophiles.Use anhydrous solvents and dry your glassware thoroughly before starting the reaction.
Slow Reaction Rate My reaction is proceeding very slowly. How can I speed it up?Solvent Effects: As mentioned, polar protic solvents will significantly hinder the rate of an SN2 reaction.[5]Change to a polar aprotic solvent. If you are already using one, consider switching to DMF or DMSO, which are often more effective at accelerating these reactions.[6]
Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.Gently heat the reaction mixture. For many SN2 reactions with primary alkyl bromides, temperatures in the range of 60-70 °C are effective.[1]
Formation of Side Products I am observing impurities in my product mixture. What are they and how can I avoid them?Competing Elimination (E2) Reaction: If you are using a strong, sterically hindered base as a nucleophile, you may be getting an elimination product.[7]Use a less basic nucleophile if possible. If a strong base is required, use a non-hindered one and keep the reaction temperature as low as feasible.
Hydrolysis of the Ester: If your reaction conditions are aqueous and either acidic or basic, the methyl ester group can be hydrolyzed.Ensure your reaction conditions are anhydrous. If an aqueous workup is necessary, perform it at low temperatures and neutralize the solution promptly.

Data Presentation

The following table provides illustrative data on the expected trend of reaction outcomes for the SN2 reaction of this compound with sodium azide (B81097) in various solvents. The values are based on general principles of SN2 reactivity and are intended for comparative purposes.

Reaction: this compound + NaN3 → Methyl 6-azidohexanoate + NaBr

SolventSolvent TypeRelative Rate Constant (krel)Typical Reaction TimeExpected Yield
N,N-Dimethylformamide (DMF)Polar Aprotic~1,200,00012-24 hours> 90%
AcetonePolar Aprotic~50024-48 hours70-85%
MethanolPolar Protic1> 72 hours< 10%
WaterPolar Protic< 1Very Slow / No Reaction< 5%

Note: The relative rate constants are based on the comparison of reaction rates of similar SN2 reactions in different solvents, with the rate in methanol set to 1.[5]

Experimental Protocols

Synthesis of Methyl 6-azidohexanoate from this compound

This protocol is a representative procedure for a nucleophilic substitution reaction on a primary alkyl bromide and is adapted from established methods for similar substrates.[1]

Materials:

  • This compound (1.0 equivalent)

  • Sodium azide (1.5 equivalents)[1]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To this solution, add sodium azide.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-70 °C.[1] Stir the mixture vigorously for 12-24 hours.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 6-azidohexanoate can be purified by vacuum distillation if necessary.

Mandatory Visualization

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu N₃⁻ Substrate This compound TS [ N₃...C...Br ]δ- Substrate->TS Product Methyl 6-azidohexanoate TS->Product LG Br⁻ TS->LG Leaving Group Departs Troubleshooting_Workflow Start Low Yield in Substitution Reaction CheckSolvent What solvent was used? Start->CheckSolvent Protic Polar Protic (e.g., Methanol, Ethanol) CheckSolvent->Protic Protic Aprotic Polar Aprotic (e.g., DMF, Acetone) CheckSolvent->Aprotic Aprotic SwitchSolvent Switch to a polar aprotic solvent like DMF or DMSO. Protic->SwitchSolvent CheckTemp Is the reaction temperature adequate? Aprotic->CheckTemp LowTemp Too Low CheckTemp->LowTemp No GoodTemp Adequate (e.g., 60-70 °C) CheckTemp->GoodTemp Yes IncreaseTemp Increase temperature to 60-70 °C and monitor. LowTemp->IncreaseTemp CheckPurity Check for water in solvent and reagent purity. GoodTemp->CheckPurity

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving Methyl 6-bromohexanoate (B1238239).

General Considerations for Cross-Coupling with Methyl 6-bromohexanoate

This compound is a primary alkyl bromide containing an ester functional group. These features present specific challenges in cross-coupling reactions compared to more common aryl or vinyl halides. Key considerations include:

  • Slower Oxidative Addition: The C(sp³)-Br bond of alkyl bromides undergoes oxidative addition to the palladium(0) or nickel(0) catalyst more slowly than C(sp²)-Br bonds.

  • β-Hydride Elimination: Once the alkyl group is transferred to the metal center, β-hydride elimination can be a competing and often problematic side reaction, leading to the formation of an alkene byproduct and reduced product yield.[1]

  • Functional Group Compatibility: The methyl ester group is generally stable but can be sensitive to harsh basic conditions, potentially leading to hydrolysis or other side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. For primary alkyl bromides like this compound, careful selection of the catalyst system is crucial for success.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: Which type of catalyst is best for the Suzuki coupling of this compound?

A1: For primary alkyl bromides, palladium catalysts are most commonly used.[2] However, nickel catalysts have emerged as a powerful alternative, often showing enhanced reactivity for challenging alkyl electrophiles.[3][4][5] The choice of ligand is often more critical than the metal center itself.

Q2: What are the recommended ligands for this reaction?

A2: Bulky and electron-rich phosphine (B1218219) ligands are generally preferred as they promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination.[6] Highly effective ligands include:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are known to be effective for coupling of alkyl bromides.

  • Trialkylphosphines: Tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are also excellent choices.[7]

Q3: What is the best base to use for the Suzuki coupling of this compound?

A3: A moderately strong base is required to facilitate the transmetalation step. However, a very strong base may cause hydrolysis of the ester group. Good options include:

  • Potassium phosphate (B84403) (K₃PO₄)

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

It is often beneficial to use aqueous solutions of these bases or to add a small amount of water to the reaction mixture.[7]

Troubleshooting Guide - Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the active Pd(0) or Ni(0) species is generated in situ. Use fresh, high-purity catalyst and ligand.
Slow oxidative additionSwitch to a more electron-rich and bulky ligand (e.g., SPhos, PCy₃). Consider using a nickel catalyst system.[3][4] Increase the reaction temperature.
Low Product Yield with Starting Material Recovery Suboptimal base or solventScreen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃). Ensure adequate mixing, especially in biphasic systems.[8]
Formation of Hydrodehalogenated Product (Hexanoic acid methyl ester) β-Hydride eliminationUse a bulkier ligand to sterically disfavor this pathway. Lower the reaction temperature.
Homocoupling of the Boronic Acid/Ester Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[9]
Ester Hydrolysis Base is too strongUse a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides. Use the minimum effective amount of base.
Quantitative Catalyst Performance Data (Suzuki Coupling with Primary Alkyl Bromides)
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃K₃PO₄·H₂OToluene/H₂ORTHigh[7]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄THF60Good to Excellent[10]
NiCl₂(dme)bathophenanthrolineK₃PO₄Dioxane/H₂O80Good[11]

Note: Yields are generalized from reactions with similar primary alkyl bromides and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

A flame-dried Schlenk flask is charged with the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., dioxane/water 4:1) is added, followed by this compound (1.0 eq.) and the base (e.g., K₃PO₄, 2.0 eq.). The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. While typically used with aryl or vinyl halides, modifications have allowed for the use of alkyl halides.

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: Can this compound be used in a Heck reaction?

A1: Yes, but it is more challenging than with aryl halides due to the slower oxidative addition and the propensity for β-hydride elimination.[12] Specialized catalytic systems are often required.

Q2: What are the best catalysts and ligands for the Heck reaction with alkyl bromides?

A2: Palladium catalysts are standard.[12] The choice of ligand is critical, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often providing the best results. A notable system is Pd/P(t-Bu)₃.[13]

Q3: Which bases are suitable for this reaction?

A3: Organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or potassium acetate (B1210297) (KOAc) are commonly used.[14]

Troubleshooting Guide - Heck Reaction
Problem Potential Cause Recommended Solution
Low Conversion Catalyst deactivationUse a more robust ligand, such as a bulky phosphine or an NHC.
Poor alkene reactivityUse an electron-deficient alkene (e.g., acrylates, styrenes) to facilitate the migratory insertion step.
Isomerization of the Alkene Product Reversible β-hydride elimination and re-additionThis is a common issue. Sometimes, the use of specific ligands or additives can improve selectivity.
Formation of Reduced Alkane (from the starting bromide) Side reactionOptimize the base and temperature. A weaker base or lower temperature might suppress this pathway.
Experimental Protocol: General Procedure for Heck Reaction

To a dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tol)₃, 4 mol%), this compound (1.0 eq.), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.). The vessel is sealed and purged with an inert gas. A suitable solvent (e.g., DMF or NMP) is added, and the mixture is heated (typically 100-140 °C) for several hours.[15] Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an organic halide. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: What is the standard catalyst system for a Sonogashira coupling with an alkyl bromide?

A1: The classic system uses a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] An amine base, such as triethylamine or diisopropylamine, is also required.

Q2: Are there copper-free options for this reaction?

A2: Yes, copper-free Sonogashira couplings have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[17] These often involve the use of specific palladium catalysts and ligands, such as Pd₂(dba)₃/P(t-Bu)₃.[18][19]

Q3: Can the ester group of this compound cause problems?

A3: The amine bases used in Sonogashira couplings are generally not strong enough to cause significant ester hydrolysis, but it is a possibility to be aware of, especially with prolonged reaction times at high temperatures.

Troubleshooting Guide - Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystEnsure the use of a Pd(0) source. If using a Pd(II) precatalyst, it must be reducible in situ.
Insufficient baseUse a sufficient excess of the amine base (often used as the solvent or co-solvent).
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen with Cu(I) catalystRigorously exclude oxygen from the reaction. Consider switching to a copper-free protocol.[17]
Decomposition of Starting Materials Reaction temperature is too highPerform the reaction at a lower temperature, even room temperature if a highly active catalyst is used.
Experimental Protocol: General Procedure for Sonogashira Coupling

A reaction flask is charged with the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (1 mol%). The flask is evacuated and backfilled with an inert gas. A degassed solvent mixture of an amine (e.g., triethylamine) and another solvent (e.g., THF) is added. This compound (1.0 eq.) and the terminal alkyne (1.2 eq.) are then added. The reaction is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[20]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Setup Assemble under Inert Atmosphere Reagents->Setup Solvent Degas Solvent Solvent->Setup Glassware Flame-dry Glassware Glassware->Setup Addition Add Reagents & Solvent Setup->Addition Heating Heat & Stir Addition->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Low_Yield Start Low Product Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Optimize_Catalyst Optimize Catalyst System: - Change Ligand (bulky, e-rich) - Increase Catalyst Loading - Consider Ni Catalyst Check_Conversion->Optimize_Catalyst No Check_Side_Reactions Analyze Byproducts: - Hydrodehalogenation? - Homocoupling? - Decomposition? Check_Conversion->Check_Side_Reactions Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Screen Solvents/Bases Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Address_Side_Reactions Address Side Reactions: - Use Bulky Ligand - Thoroughly Degas - Use Milder Conditions Check_Side_Reactions->Address_Side_Reactions Address_Side_Reactions->Success

Caption: Troubleshooting decision tree for low product yield.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle center Pd(0)L₂ pd0 pd2_oad L₂Pd(II)(R)(X) pd0->pd2_oad Oxidative Addition (R-X) pd2_trans L₂Pd(II)(R)(R') pd2_oad->pd2_trans Transmetalation (R'-B(OR)₂) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with methyl 6-bromohexanoate (B1238239). Here, you will find troubleshooting guidance and frequently asked questions to help improve the rate and yield of your substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with methyl 6-bromohexanoate is very slow or not proceeding to completion. What are the likely causes and how can I increase the reaction rate?

A1: Slow or incomplete reactions are common and can often be attributed to several factors. As this compound is a primary alkyl bromide, it is well-suited for bimolecular nucleophilic substitution (SN2) reactions. The rate of these reactions is sensitive to the nucleophile, solvent, and temperature.

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Strong nucleophiles are essential for a fast reaction. If your reaction is slow, consider using a stronger nucleophile. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles.[1] Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., CH₃O⁻ is more nucleophilic than CH₃OH).[2]

  • Solvent Choice: SN2 reactions are significantly faster in polar aprotic solvents.[2][3] These solvents can dissolve the nucleophile but do not form a "solvent cage" around it through hydrogen bonding, which would otherwise hinder its reactivity.[4] If you are using a polar protic solvent like ethanol (B145695) or water, switching to a polar aprotic solvent such as DMF, DMSO, or acetone (B3395972) can dramatically increase the reaction rate.[3][4]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. If the reaction is sluggish at room temperature, heating the mixture can provide the necessary activation energy. Heating under reflux is a common technique for these types of reactions.[5]

Q2: I am observing the formation of an elimination byproduct (methyl hex-5-enoate). How can I minimize this side reaction?

A2: The formation of an alkene byproduct indicates a competing E2 elimination reaction. While less common for primary alkyl halides compared to secondary and tertiary ones, it can still occur, especially with strong, sterically hindered bases.

  • Choice of Nucleophile/Base: To favor substitution over elimination, use a good nucleophile that is a weak base. Strong, bulky bases like potassium tert-butoxide are more likely to promote elimination. Nucleophiles like azide (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻) are good nucleophiles and relatively weak bases, making them ideal for substitution.

  • Temperature: Higher temperatures can favor elimination over substitution. If you are observing a significant amount of the elimination product, try running the reaction at a lower temperature.

Q3: How does the choice of leaving group affect the reaction rate?

A3: The reactivity of the alkyl halide is dependent on the ability of the halide to act as a leaving group. For SN2 reactions, the order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.[6][7] This is because iodide is the best leaving group as it is the weakest base. While this compound is the substrate , this trend is important to consider if you have the option of using an analogous iodo- or chloro-ester.

Quantitative Data on Reaction Parameters

To illustrate the impact of different reaction conditions on SN2 reactions of primary alkyl halides, the following tables summarize relative reaction rates. While this data is for similar primary alkyl halides, the trends are directly applicable to this compound.

Table 1: Relative Rates of SN2 Reactions for a Primary Alkyl Halide with Different Nucleophiles in a Polar Aprotic Solvent (e.g., DMF)

NucleophileRelative Rate
I⁻~100,000
CN⁻~50,000
N₃⁻~30,000
Br⁻~10,000
CH₃O⁻~2,000
Cl⁻1

This data is generalized and intended for comparative purposes.

Table 2: Relative Rates of an SN2 Reaction in Different Solvents

SolventTypeRelative Rate
DMF (Dimethylformamide)Polar Aprotic~2,800,000
DMSO (Dimethyl sulfoxide)Polar Aprotic~1,300,000
AcetonePolar Aprotic~500,000
AcetonitrilePolar Aprotic~50,000
EthanolPolar Protic~200
MethanolPolar Protic~100
WaterPolar Protic1

This data is generalized and intended for comparative purposes.

Experimental Protocols

Below are detailed experimental protocols for key substitution reactions of this compound.

Protocol 1: Synthesis of Methyl 6-azidohexanoate

This protocol describes the substitution of the bromide with an azide nucleophile. Azide is an excellent nucleophile for SN2 reactions.[1]

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 6-azidohexanoate.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Methyl 6-cyanohexanoate

This protocol outlines the reaction with cyanide, a strong nucleophile that is also useful for extending the carbon chain.[5]

  • Materials:

    • This compound

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Ethanol or a polar aprotic solvent like DMSO

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or DMSO.

    • Add sodium cyanide or potassium cyanide (1.1 eq) to the solution.

    • Heat the mixture to reflux (for ethanol) or 80-100 °C (for DMSO) and maintain for 6-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove any inorganic salts.

    • If ethanol was used as the solvent, remove it under reduced pressure. If DMSO was used, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting methyl 6-cyanohexanoate by vacuum distillation.

Visualizations

Diagram 1: General Workflow for Optimizing SN2 Reactions

G start Start: Slow Reaction check_nucleophile Is the nucleophile strong? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes change_nucleophile Switch to a stronger nucleophile (e.g., N3-, CN-) check_nucleophile->change_nucleophile No increase_temp Increase Reaction Temperature check_solvent->increase_temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No analyze_results Analyze Reaction Progress (TLC, GC/MS) increase_temp->analyze_results analyze_results->start Incomplete successful_reaction Successful Reaction analyze_results->successful_reaction Complete change_nucleophile->check_solvent change_solvent->increase_temp

Caption: A logical workflow for troubleshooting and optimizing SN2 reactions.

Diagram 2: Signaling Pathway of Factors Affecting SN2 Reaction Rate

G reaction_rate SN2 Reaction Rate nucleophile Nucleophile Strength strong_nuc Strong nucleophile->strong_nuc Increases Rate weak_nuc Weak nucleophile->weak_nuc Decreases Rate solvent Solvent Type polar_aprotic Polar Aprotic solvent->polar_aprotic Increases Rate polar_protic Polar Protic solvent->polar_protic Decreases Rate temperature Temperature high_temp High temperature->high_temp Increases Rate low_temp Low temperature->low_temp Decreases Rate leaving_group Leaving Group Ability good_lg Good (e.g., I, Br) leaving_group->good_lg Increases Rate poor_lg Poor (e.g., F, Cl) leaving_group->poor_lg Decreases Rate strong_nuc->reaction_rate weak_nuc->reaction_rate polar_aprotic->reaction_rate polar_protic->reaction_rate high_temp->reaction_rate low_temp->reaction_rate good_lg->reaction_rate poor_lg->reaction_rate

Caption: Key factors influencing the rate of SN2 reactions.

References

Technical Support Center: Managing Exothermic Events with Bromo-Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with potentially exothermic reactions involving bromo-organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with large-scale reactions of bromo-organic compounds?

A1: The primary risk is a thermal runaway, where the heat generated by the reaction exceeds the cooling system's capacity to remove it.[1][2] This leads to a rapid increase in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic materials.[3] Many reactions involving bromo-organic compounds, such as Grignard formations and metal-halogen exchanges, are highly exothermic.[3][4] A significant challenge is the delayed initiation of some reactions; if the bromo-organic reagent accumulates before the reaction starts, the subsequent rapid conversion can be uncontrollable.[3][5]

Q2: Which common reactions involving bromo-organic compounds are known to be highly exothermic?

A2: Several classes of reactions are of particular concern:

  • Grignard Reagent Formation: The reaction of organic bromides with magnesium metal is notoriously exothermic and poses significant safety hazards on scale-up.[3][5]

  • Lithium-Halogen Exchange: This is a very fast and highly exothermic reaction, typically performed at very low temperatures to maintain control.[4][6] The exotherm is driven by the formation of a stable lithium halide salt.[4]

  • Electrophilic Brominations: While often viewed from a reagent toxicity perspective, these reactions can be highly exothermic, and the risk of a runaway reaction is present.[7]

  • Coupling Reactions: Certain copper-mediated cross-coupling reactions involving brominated heterocycles have shown significant exothermic events, which can trigger solvent decomposition at elevated temperatures.[8]

Q3: What is a thermal hazard assessment and why is it critical?

A3: A thermal hazard assessment is a systematic evaluation of the thermal properties of a chemical process to identify potential runaway reaction scenarios.[1][9] It is critical for ensuring safety during scale-up.[8] This assessment uses techniques like Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC), and Accelerating Rate Calorimetry (ARC) to determine key safety parameters.[1][10] These parameters include the heat of reaction, adiabatic temperature rise, and the onset temperature of decomposition, which are essential for designing safe manufacturing processes.[11][12]

Q4: How can continuous flow chemistry improve the safety of these reactions?

A4: Continuous flow chemistry offers significant safety advantages over traditional batch processing for highly exothermic reactions.[7][13] By using microreactors with a high surface-area-to-volume ratio, heat is dissipated much more efficiently, preventing dangerous temperature spikes.[14] It also minimizes the volume of hazardous material present at any given time.[7] For example, hazardous reagents like molecular bromine can be generated in situ and immediately consumed, eliminating the risks associated with their storage and handling.[7]

Troubleshooting Guide

Problem 1: My Grignard reaction is not initiating.

  • Question: I've added a portion of my aryl bromide to the magnesium turnings in THF, but I don't see the expected temperature increase. What should I do?

  • Answer: Do not add more aryl bromide. An accumulation of the unreacted halide is a classic precursor to a dangerous runaway reaction.[3][5] The immediate goal is to safely initiate the reaction.

    • Confirm Activation: Ensure the magnesium has been properly activated. If not, consider gentle heating or adding a known initiator like a small crystal of iodine or a few drops of 1,2-dibromoethane. A more reliable plant-scale method involves using diisobutylaluminum hydride (DIBAH) for activation, which allows initiation to occur at a safer, lower temperature (≤20 °C).[5][15]

    • Monitor with In-Situ Analysis: If available, use an in-situ infrared (FTIR) probe to monitor the concentration of the aryl bromide.[3][5] Initiation is confirmed by a decrease in the halide concentration.[3]

    • Controlled Addition: Once initiation is confirmed, begin the semi-batch addition of the remaining aryl bromide at a rate that allows the cooling system to comfortably manage the heat output.

Problem 2: The temperature of my lithium-halogen exchange is rising too quickly.

  • Question: I am performing a lithium-bromine exchange with n-BuLi at -78 °C, and the temperature is increasing rapidly despite my cooling bath. What's happening and what should I do?

  • Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal. Lithium-halogen exchange is an extremely fast and exothermic reaction.[6]

    • Stop Addition: Immediately stop the addition of the organolithium reagent.

    • Improve Cooling/Agitation: Ensure the reactor is sufficiently immersed in the cooling bath and that stirring is adequate for efficient heat transfer. Inadequate mixing can create localized hot spots.

    • Emergency Quench (If Necessary): If the temperature continues to rise uncontrollably towards a hazardous level (e.g., approaching the solvent boiling point), you must be prepared to quench the reaction. This should only be done as a last resort and with a pre-planned procedure. The choice of quenching agent is critical and must be non-reactive or predictably reactive with the organolithium reagent.

    • Process Re-evaluation: For future runs, reduce the addition rate, use a more dilute solution, or consider a more efficient cooling system.

Problem 3: I observed an unexpected exotherm during the workup of my reaction.

  • Question: After completing my reaction, I started to add a quenching agent and the mixture's temperature spiked unexpectedly. Why did this happen?

  • Answer: An unexpected exotherm during workup can be caused by several factors:

    • Reaction with Quenching Agent: The quenching agent itself may be reacting exothermically with unreacted starting materials or intermediates.

    • Decomposition: The change in conditions (e.g., pH, addition of water) may have initiated a decomposition of a thermally unstable intermediate or product.

    • Phase Change/Mixing: Poor mixing between an organic layer and an aqueous quench solution can lead to a delayed, rapid reaction once the phases are properly mixed.

    • Troubleshooting Steps: Always add quenching agents slowly and with efficient cooling and stirring. Perform a small-scale trial quench to assess the thermal risk before proceeding with the full batch. Use calorimetry to study the quench step during process development.

Data Presentation & Experimental Protocols

Quantitative Thermal Hazard Data

The following table summarizes reaction calorimetry data for the synthesis of Bromo-Boron Subphthalocyanine (Br-BsubPc), illustrating how reaction enthalpy can vary with temperature.

Reaction Parameter25 °C50 °C75 °C
Enthalpy of Reaction (ΔHr) -244.6 kJ/mol-BBr3-332.7 kJ/mol-BBr3-391.3 kJ/mol-BBr3
Product Yield 50%49%52%
Data sourced from a study on the reaction of phthalonitrile (B49051) with boron tribromide (BBr3).[16]
Key Experimental Protocols

Protocol 1: Thermal Hazard Screening using Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset temperature of decomposition and estimate the energy released during a thermal event for a reagent, intermediate, or final product.[10]

  • Methodology:

    • A small sample (typically 5-20 mg) is hermetically sealed in a sample pan.[10]

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min).[17]

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10]

    • An exothermic event is detected as a positive peak in the heat flow signal. The onset temperature and the integrated peak area (which corresponds to the heat of decomposition) are calculated.[10][17]

  • Interpretation: A low onset temperature combined with a high heat of decomposition indicates a significant thermal hazard that requires careful management.[17]

Protocol 2: Reaction Calorimetry for Safe Scale-Up

  • Objective: To measure the rate of heat evolution during a chemical reaction under process-relevant conditions to ensure the plant's cooling systems can handle the heat load.

  • Methodology:

    • The reaction is performed in a specialized reaction calorimeter (e.g., Mettler-Toledo RC1), which precisely measures the heat flowing into or out of the reactor.

    • Reagents are added under controlled conditions (e.g., semi-batch addition) that mimic the planned manufacturing process.[16]

    • The calorimeter continuously records the reaction temperature and the heat flow.

    • From this data, key parameters are calculated: total heat of reaction (ΔHr), heat flow over time, and the adiabatic temperature rise (ΔTad).[11] The ΔTad represents the temperature increase if cooling were to fail.[11]

  • Interpretation: The maximum heat flow rate determines the required cooling capacity of the plant reactor. The adiabatic temperature rise is used to assess the severity of a potential runaway scenario and is a key input for a Stoessel Criticality assessment.[8][11]

Visual Guides

Exotherm_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution start Unexpected Temperature Rise Detected action1 STOP ADDITION of Reagents start->action1 action2 Maximize Cooling & Agitation action1->action2 assess Is Temperature Under Control? action2->assess controlled Temperature Stabilized. Hold and Investigate Cause. assess->controlled Yes uncontrolled Temperature Continues to Rise. Initiate Emergency Protocol. assess->uncontrolled No emergency Execute Pre-planned Emergency Quench/Shutdown uncontrolled->emergency

Caption: Troubleshooting workflow for an unexpected exothermic event.

Thermal_Hazard_Assessment cluster_0 Screening Stage cluster_1 Process Simulation cluster_2 Worst-Case Scenario Analysis cluster_3 Risk Evaluation & Mitigation dsc DSC / TGA Screening (Assess Thermal Stability of Materials in Isolation) rc Reaction Calorimetry (RC1) (Measure Heat Flow of Desired Reaction) dsc->rc Proceed if stable at process temp arc Adiabatic Calorimetry (ARC, VSP2) (Simulate Cooling Failure & Measure ΔT_ad, ΔP) rc->arc Proceed if ΔH is significant risk Calculate Stoessel Criticality Class & Design Safety Measures (e.g., Vent Sizing, Quench System) arc->risk

Caption: Logical workflow for a comprehensive thermal hazard assessment.

References

Validation & Comparative

Comparative Analysis of Reactivity: Methyl 6-bromohexanoate vs. Ethyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 6-bromohexanoate (B1238239) and Ethyl 6-bromohexanoate, focusing on their performance in nucleophilic substitution reactions. This analysis is supported by established principles of organic chemistry and provides a framework for selecting the appropriate reagent in synthetic applications.

Executive Summary

Methyl 6-bromohexanoate and Ethyl 6-bromohexanoate are both primary alkyl halides commonly used as intermediates in organic synthesis.[1][2][3] Their primary mode of reaction is through nucleophilic substitution, predominantly following the SN2 pathway. The key difference in their reactivity stems from the steric hindrance imparted by the methyl versus the ethyl ester group. Due to its smaller size, the methyl group presents less steric bulk, allowing for a faster rate of nucleophilic attack. Consequently, This compound is expected to be more reactive than Ethyl 6-bromohexanoate in SN2 reactions.

Data Presentation: A Quantitative Comparison of Reactivity

FeatureThis compoundEthyl 6-bromohexanoateJustification
Structure CH₃OOC(CH₂)₅BrCH₃CH₂OOC(CH₂)₅Br-
Alkyl Halide Classification Primary (1°)Primary (1°)Both are primary bromoalkanes.[7]
Predicted Predominant Mechanism SN2SN2Primary alkyl halides strongly favor the SN2 pathway.[7][8]
Relative Rate of SN2 Reaction FasterSlowerThe larger ethyl group creates more steric hindrance at the reaction center, slowing the rate of nucleophilic attack compared to the methyl group.[4][5][6]

Factors Influencing Reactivity

The reactivity of alkyl halides in nucleophilic substitution reactions is governed by several key factors. The following diagram illustrates the logical relationship of these factors with a focus on the SN2 mechanism, which is dominant for these primary alkyl halides.

G Factors Influencing SN2 Reactivity cluster_substrate Substrate Structure cluster_reaction Reaction Conditions Steric Hindrance Steric Hindrance SN2 Reaction Rate SN2 Reaction Rate Steric Hindrance->SN2 Reaction Rate Inverse Relationship Primary Alkyl Halide Primary Alkyl Halide Primary Alkyl Halide->Steric Hindrance Methyl Ester Methyl Ester Methyl Ester->Steric Hindrance Less Hindrance Ethyl Ester Ethyl Ester Ethyl Ester->Steric Hindrance More Hindrance Nucleophile Nucleophile Nucleophile->SN2 Reaction Rate Strength Leaving Group Leaving Group Leaving Group->SN2 Reaction Rate Ability Solvent Solvent Solvent->SN2 Reaction Rate Polar Aprotic Favored

References

A Comparative Analysis of the Reactivity of Methyl 6-iodohexanoate and Methyl 6-bromohexanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common alkylating agents, methyl 6-iodohexanoate and methyl 6-bromohexanoate (B1238239), with a focus on their performance in nucleophilic substitution reactions. By presenting supporting experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and execution of chemical syntheses.

Introduction

Methyl 6-iodohexanoate and methyl 6-bromohexanoate are both valuable bifunctional molecules, possessing a terminal halogen and a methyl ester. This architecture makes them ideal building blocks for the introduction of a six-carbon chain with a reactive handle for subsequent transformations. The choice between the iodo- and bromo-analogue often hinges on the desired reactivity, with the nature of the halogen atom playing a pivotal role in the kinetics of nucleophilic substitution reactions.

Physical and Spectral Properties

A summary of the key physical and spectral properties of methyl 6-iodohexanoate and this compound is presented in Table 1. These properties are essential for reaction setup, monitoring, and product characterization.

PropertyMethyl 6-iodohexanoateThis compound
Molecular Formula C₇H₁₃IO₂C₇H₁₃BrO₂[1]
Molecular Weight 256.08 g/mol 209.08 g/mol [1]
Appearance Colorless to pale yellow liquidClear colorless to pale yellow liquid[2]
Boiling Point > 200 °C (decomposes)150 °C at 50 mmHg[2]
Density ~1.5 g/cm³1.3 g/cm³[2]
Refractive Index ~1.505~1.459
¹H NMR (CDCl₃, δ) ~3.67 (s, 3H), 3.19 (t, 2H), 2.32 (t, 2H), 1.85 (p, 2H), 1.65-1.45 (m, 4H)3.67 (s, 3H), 3.41 (t, 2H), 2.31 (t, 2H), 1.87 (p, 2H), 1.68-1.45 (m, 4H)[3]
¹³C NMR (CDCl₃, δ) ~173.8, 51.5, 33.4, 32.8, 30.0, 24.0, 6.5~173.9, 51.5, 33.6, 33.3, 32.3, 27.6, 24.3[3]

Reactivity in Nucleophilic Substitution Reactions

The primary difference in reactivity between methyl 6-iodohexanoate and this compound lies in the leaving group ability of the halide. In bimolecular nucleophilic substitution (Sₙ2) reactions, the rate is dependent on the concentration of both the substrate and the nucleophile. The nature of the leaving group significantly influences the reaction rate.

Theoretical Background

The reactivity of alkyl halides in Sₙ2 reactions generally follows the trend: R-I > R-Br > R-Cl > R-F.[4][5] This trend is attributed to two main factors:

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction.

  • Leaving Group Stability: The iodide ion (I⁻) is a larger and more polarizable ion than the bromide ion (Br⁻). This allows the negative charge to be dispersed over a larger volume, making it a more stable leaving group in solution.

Quantitative Comparison of Reaction Rates

For a hypothetical Sₙ2 reaction with a common nucleophile, such as sodium azide (B81097), we can expect a similar trend in reactivity for methyl 6-iodohexanoate and this compound.

SubstrateRelative Rate (Estimated)
Methyl 6-iodohexanoate~10
This compound1

This is an estimated relative rate based on analogous systems.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of both compounds and a representative nucleophilic substitution reaction are provided below.

Synthesis of this compound

This compound can be synthesized from 6-bromohexanoic acid via Fischer esterification.

Procedure:

  • To a solution of 6-bromohexanoic acid (10.0 g, 51.3 mmol) in methanol (B129727) (100 mL), add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.

Synthesis of Methyl 6-iodohexanoate via Finkelstein Reaction

Methyl 6-iodohexanoate can be efficiently synthesized from this compound using the Finkelstein reaction.

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 g, 23.9 mmol) in acetone (B3395972) (50 mL).

  • Add sodium iodide (5.37 g, 35.9 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours. A white precipitate of sodium bromide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-iodohexanoate.

Comparative Nucleophilic Substitution with Sodium Azide

This protocol describes a method to compare the reactivity of the two halo-esters with sodium azide. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the rate of consumption of the starting material.

Procedure:

  • Set up two parallel reactions. In one flask, dissolve methyl 6-iodohexanoate (1.0 g, 3.9 mmol) in dimethylformamide (DMF, 20 mL). In the second flask, dissolve this compound (0.81 g, 3.9 mmol) in DMF (20 mL).

  • To each flask, add sodium azide (0.38 g, 5.85 mmol).

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing by TLC or GC.

  • Compare the time taken for the complete consumption of the starting material in each reaction to assess the relative reactivity.

Visualizing the Reaction Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Generalized Sₙ2 reaction mechanism.

experimental_workflow cluster_synthesis Synthesis cluster_reaction Reactivity Comparison start Starting Materials (6-bromohexanoic acid or This compound) esterification Fischer Esterification (for bromo-ester) start->esterification finkelstein Finkelstein Reaction (for iodo-ester) start->finkelstein purification1 Purification esterification->purification1 finkelstein->purification1 reactants Reactants (Halo-ester + Nucleophile) purification1->reactants reaction_monitoring Reaction Monitoring (TLC/GC) reactants->reaction_monitoring data_analysis Data Analysis (Rate Comparison) reaction_monitoring->data_analysis

Caption: Experimental workflow for synthesis and reactivity comparison.

Conclusion

The choice between methyl 6-iodohexanoate and this compound for a nucleophilic substitution reaction should be guided by the desired reaction rate and the nature of the nucleophile. Methyl 6-iodohexanoate is the more reactive substrate due to the superior leaving group ability of iodide. This makes it the preferred choice for reactions that are sluggish with the bromo-analogue or when milder reaction conditions are required. Conversely, the lower cost and greater stability of this compound may make it a more practical option for reactions where its reactivity is sufficient. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to Ether Synthesis: Williamson vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of ether linkages is a cornerstone of organic synthesis. The Williamson ether synthesis, a venerable and widely taught reaction, has long been a workhorse in this endeavor. However, a chemist's toolkit is ever-expanding, and several alternative methods offer distinct advantages in terms of substrate scope, reaction conditions, and stereoselectivity. This guide provides an objective comparison of the Williamson ether synthesis with other key etherification strategies, supported by experimental data and detailed protocols to inform methodological choices in the laboratory.

At a Glance: A Comparative Overview of Ether Synthesis Methods

The choice of an appropriate ether synthesis method is dictated by the nature of the substrates, the desired complexity of the product, and the tolerance of other functional groups within the molecule. Below is a summary of the key characteristics of the Williamson ether synthesis and its primary alternatives.

MethodSubstrate ScopeGeneral YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Primary alkyl halides with primary, secondary, or tertiary alkoxides. Phenols.50-95%[1]Broad scope for many ethers, simple procedure, cost-effective reagents.Prone to E2 elimination with secondary and tertiary alkyl halides. Requires a strong base. Not suitable for diaryl ethers.[2]
Acid-Catalyzed Dehydration Primary alcohols for symmetrical ethers.Variable, can be high for simple symmetrical ethers.Industrially scalable for simple symmetrical ethers like diethyl ether. Uses inexpensive reagents.Limited to symmetrical ethers from primary alcohols. Risk of alkene formation at higher temperatures.[3][4]
Alkoxymercuration-Demercuration Alkenes and alcohols (primary, secondary, or tertiary).Generally high.Markovnikov addition without carbocation rearrangement. Milder conditions than acid-catalyzed addition.[5][6]Use of toxic mercury reagents. Not suitable for ditertiary ethers due to steric hindrance.[7]
Ullmann Condensation Aryl halides and phenols.Moderate to excellent (30-98%)[8][9]Effective for the synthesis of diaryl ethers, a limitation of the Williamson synthesis.[10]Often requires high temperatures and copper catalysts. Can have limitations with sterically hindered substrates.[10]
Mitsunobu Reaction Primary and secondary alcohols with phenols or other acidic nucleophiles.Generally high (can exceed 80-90%).Mild reaction conditions. Proceeds with clean inversion of stereochemistry at the alcohol center.[11][12]Requires stoichiometric amounts of reagents (phosphine and azodicarboxylate) that can be difficult to remove. The nucleophile must be sufficiently acidic (pKa < 13).[12]

Delving into the Mechanisms: A Visual Guide

The choice of an ether synthesis strategy is fundamentally a question of which chemical bonds are most strategically formed. The following diagram illustrates the decision-making process based on the desired ether linkage and the available starting materials.

EtherSynthesisDecisionTree start Desired Ether is_diaryl Diaryl Ether? start->is_diaryl is_alkyl_aryl Alkyl Aryl Ether? start->is_alkyl_aryl is_dialkyl Dialkyl Ether? start->is_dialkyl ullmann Ullmann Condensation or Buchwald-Hartwig is_diaryl->ullmann Yes williamson_phenol Williamson Synthesis (Phenoxide + Alkyl Halide) is_alkyl_aryl->williamson_phenol Primary Alkyl Halide Available mitsunobu_phenol Mitsunobu Reaction (Phenol + Alcohol) is_alkyl_aryl->mitsunobu_phenol Secondary Alcohol Inversion Needed is_symmetrical Symmetrical? is_dialkyl->is_symmetrical williamson_dialkyl Williamson Synthesis (Alkoxide + Alkyl Halide) is_dialkyl->williamson_dialkyl Asymmetrical alkoxymercuration Alkoxymercuration- Demercuration (Alkene + Alcohol) is_dialkyl->alkoxymercuration Alkene Precursor Available acid_dehydration Acid-Catalyzed Dehydration is_symmetrical->acid_dehydration Yes (Primary Alcohol) is_symmetrical->williamson_dialkyl No is_chiral Stereocenter Inversion Required? williamson_dialkyl->is_chiral mitsunobu_dialkyl Mitsunobu Reaction (Alcohol + Alcohol) is_chiral->mitsunobu_dialkyl Yes

Caption: Decision workflow for selecting an ether synthesis method.

Experimental Protocols

Below are representative experimental protocols for the key ether synthesis methods discussed. These are intended as illustrative examples and may require optimization for specific substrates.

Williamson Ether Synthesis: Synthesis of 2-Butoxynaphthalene

This procedure details the synthesis of an alkyl aryl ether.[5]

  • Alkoxide Formation: In a 5 mL conical reaction vial equipped with a spin vane, combine 150 mg of 2-naphthol (B1666908) and 2.5 mL of ethanol (B145695). Stir the mixture and add 87 mg of crushed solid sodium hydroxide. Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Alkylation: Allow the solution to cool to approximately 60 °C and then add 0.15 mL of 1-bromobutane (B133212) via syringe.

  • Reaction: Reheat the reaction mixture to reflux for 50 minutes.

  • Workup and Isolation: After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product. Collect the solid product using a Hirsch funnel and vacuum filtration. Rinse the flask with 1-2 mL of ice-cold water and add this to the funnel. Draw air through the solid for 5-10 minutes to dry. The product can be further purified by recrystallization.

Acid-Catalyzed Dehydration: Synthesis of Diethyl Ether

This method is suitable for the synthesis of symmetrical ethers from primary alcohols.[13]

  • Reaction Setup: In a distillation apparatus, place a mixture of ethanol and a strong acid catalyst, such as sulfuric acid.

  • Reaction and Distillation: Heat the mixture to approximately 140 °C. The diethyl ether and water will co-distill.

  • Workup and Purification: The distillate is collected and washed with a dilute aqueous base solution to neutralize any acidic impurities, followed by a water wash. The ether layer is then dried over an appropriate drying agent and purified by fractional distillation.

Alkoxymercuration-Demercuration: Synthesis of 2-Methoxypropane

This two-step procedure provides the Markovnikov addition product of an alcohol to an alkene.[7]

  • Alkoxymercuration: In a round-bottom flask, dissolve the alkene (e.g., propene) in an excess of the alcohol (e.g., methanol) which also serves as the solvent. Add mercuric acetate (B1210297) and stir the reaction mixture. The reaction is typically rapid.

  • Demercuration: After the initial reaction is complete, add a basic solution of sodium borohydride (B1222165) to the mixture. This reduces the organomercury intermediate.

  • Workup and Isolation: The reaction mixture is then worked up by extraction to isolate the ether product. The mercury-containing byproducts must be handled and disposed of with care.

Ullmann Condensation: Synthesis of 3,4-Dimethylphenyl-4-nitrophenyl Ether

This protocol is an example of a diaryl ether synthesis.[14]

  • Reaction Setup: In a flask under a nitrogen atmosphere, stir a mixture of thallous 4-nitrophenoxide (2.8 g, 8.2 mmol) and cuprous bromide (1.2 g, 8.3 mmol) in dry dioxane (30 mL) at room temperature for 10 minutes.

  • Addition of Aryl Component: Gradually add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g, 7.0 mmol) in dioxane (8 mL) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (95 °C) and maintain this temperature for 5 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove most of the solvent under reduced pressure. Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine, and stir for 15 minutes. Filter the mixture through Celite, and wash the organic layer successively with water, aqueous ammonium (B1175870) hydroxide, and water. Dry the organic layer over anhydrous magnesium sulfate. Removal of the solvent yields the crude product, which can be purified by crystallization or column chromatography.

Mitsunobu Reaction: General Procedure for Esterification (adaptable for Etherification)

This general protocol illustrates the typical setup for a Mitsunobu reaction.[15]

  • Reaction Setup: In a flask under an inert atmosphere, dissolve the alcohol, the acidic nucleophile (e.g., a phenol (B47542) for ether synthesis), and triphenylphosphine (B44618) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Workup and Isolation: The reaction is typically quenched with water and the product is extracted with an organic solvent. Purification often requires column chromatography to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Conclusion

The Williamson ether synthesis remains a valuable and straightforward method for the preparation of a wide range of ethers. However, for specific applications such as the synthesis of diaryl ethers, the formation of ethers from tertiary alcohols, or stereospecific inversions, alternative methods offer significant advantages. A thorough understanding of the mechanisms, scope, and limitations of each of these reactions, as detailed in this guide, is crucial for the modern synthetic chemist to select the optimal strategy for the construction of complex molecules in research and drug development.

References

A Comparative Guide to the Kinetic Studies of the Alkylation of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of the alkylation reaction of Methyl 6-bromohexanoate (B1238239), a primary alkyl halide. Due to the prevalence of the S(_N)2 mechanism in the reactions of primary alkyl halides, this document focuses on comparing the expected reaction rates with various nucleophiles under typical S(_N)2 conditions. The information presented here is synthesized from established principles of physical organic chemistry and data from analogous primary alkyl halides to provide a comprehensive overview for research and development applications.

Comparative Quantitative Data

While specific rate constants for the alkylation of Methyl 6-bromohexanoate are not extensively published, the relative rates of reaction with different nucleophiles can be predicted based on fundamental kinetic principles of S(_N)2 reactions. The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]).[1][2] The strength of the nucleophile is a critical factor in determining the reaction rate.[3]

The following table summarizes the expected relative reaction rates for the alkylation of this compound with a selection of common nucleophiles. The relative rates are normalized against the reaction with water as the nucleophile.

NucleophileChemical FormulaExpected Relative RateClassification
IodideI
^-
~100,000Strong
ThiophenoxideC(_6)H(_5)S
^-
~1,000,000Strong
CyanideCN
^-
~100,000Strong
AzideN(_3)
^-
~30,000Strong
HydroxideOH
^-
~10,000Strong
MethoxideCH(_3)O
^-
~20,000Strong
AmmoniaNH(_3)~1,000Moderate
ChlorideCl
^-
~1,000Moderate
WaterH(_2)O1Weak

Note: These are approximate relative rates based on general trends for S(_N)2 reactions of primary alkyl bromides and can be influenced by solvent and temperature.

Experimental Protocols

To determine the specific reaction kinetics for the alkylation of this compound, a series of experiments can be conducted. The following is a generalized protocol for a kinetic study using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress.

Objective: To determine the rate constant for the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Selected Nucleophile (e.g., Sodium Iodide)

  • An appropriate solvent (e.g., Acetone, a polar aprotic solvent that favors S(_N)2 reactions)

  • Internal standard for chromatography (e.g., Dodecane)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a thermostatted reaction vessel, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation of Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel and start a timer.

    • Immediately withdraw an initial sample (t=0) and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).

    • Withdraw samples at regular time intervals and quench them in the same manner.

  • Sample Analysis:

    • Analyze the quenched samples using GC or HPLC to determine the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • For an S(_N)2 reaction, if the concentration of the nucleophile is in large excess (pseudo-first-order conditions), a plot of ln[this compound] versus time should yield a straight line. The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be determined by dividing k' by the concentration of the nucleophile.

Mandatory Visualization

The following diagram illustrates the general workflow for a kinetic study of the alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare this compound Stock Solution setup Equilibrate Substrate & Internal Standard in Thermostatted Vessel prep_substrate->setup prep_nucleophile Prepare Nucleophile Stock Solution initiate Add Nucleophile to Initiate Reaction (Start Timer) prep_nucleophile->initiate prep_is Prepare Internal Standard Stock Solution prep_is->setup setup->initiate sampling Withdraw and Quench Samples at Timed Intervals initiate->sampling analysis Analyze Samples by GC or HPLC sampling->analysis plot Plot Concentration vs. Time analysis->plot kinetics Determine Rate Law and Calculate Rate Constant plot->kinetics

Caption: Experimental workflow for the kinetic analysis of this compound alkylation.

References

Illuminating Reaction Pathways: An Analysis of Byproducts in Reactions of Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction mechanisms is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of byproduct formation in reactions involving Methyl 6-bromohexanoate (B1238239), demonstrating how such analysis can be a powerful tool to confirm the prevailing reaction mechanisms.

Methyl 6-bromohexanoate is a versatile reagent frequently employed in the synthesis of a wide range of compounds, including pharmaceuticals and radiolabeled tracers. As a primary alkyl halide, it primarily undergoes nucleophilic substitution (SN2) reactions. However, under certain conditions, it can also participate in competing elimination (E2) and hydrolysis reactions, leading to the formation of characteristic byproducts. The identity and quantity of these byproducts offer a window into the underlying reaction dynamics.

Unraveling Competing Reaction Mechanisms

The principal reaction pathways for this compound in the presence of a nucleophile/base are the SN2 and E2 mechanisms.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves the direct displacement of the bromide leaving group by a nucleophile in a single, concerted step. This is generally the desired pathway for forming new carbon-nucleophile bonds.

  • E2 (Bimolecular Elimination): This pathway involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon by a base, leading to the formation of a double bond and elimination of hydrogen bromide.

A third common side reaction is hydrolysis , where the ester functionality of this compound or its products is cleaved by water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid.

The prevalence of each of these pathways, and thus the distribution of products and byproducts, is highly dependent on the reaction conditions. Key factors include the nature of the nucleophile/base, the solvent, and the temperature.

dot digraph "SN2_vs_E2_Reaction_Pathways" { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

// Nodes start [label="this compound + Nu:/Base-", shape="Mdiamond", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_product [label="Substitution Product (SN2)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_product [label="Elimination Product (E2)\nMethyl hex-5-enoate", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis_product [label="Hydrolysis Product\n6-Bromohexanoic acid", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Reaction Conditions:\n- Nucleophile/Base Strength\n- Solvent Polarity\n- Temperature", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> sn2_product [label="SN2 Pathway", color="#34A853"]; start -> e2_product [label="E2 Pathway", color="#EA4335"]; start -> hydrolysis_product [label="Hydrolysis\n(+ H2O)", color="#FBBC05"]; conditions -> start [style="dashed", arrowhead="none", color="#5F6368"]; } Caption: Competing reaction pathways for this compound.

Comparative Analysis of Byproduct Formation

To illustrate the influence of reaction conditions on byproduct distribution, the following tables summarize the expected outcomes of the Williamson ether synthesis between this compound and a generic alkoxide under various conditions. The data presented is illustrative and serves to highlight the expected trends.

Table 1: Influence of Base/Nucleophile Strength on Product Distribution

Base/NucleophileSolventTemperature (°C)SN2 Product (%)E2 Product (%)Other Byproducts (%)
Sodium Phenoxide (Weak Base, Good Nucleophile)DMF509055 (Hydrolysis)
Sodium Ethoxide (Strong Base, Strong Nucleophile)Ethanol5060355 (Hydrolysis)
Potassium tert-Butoxide (Strong, Bulky Base)tert-Butanol5010855 (Hydrolysis)

This illustrative data shows that weaker, less sterically hindered bases favor the desired SN2 reaction, while strong, bulky bases significantly promote the E2 elimination byproduct.

Table 2: Influence of Solvent on Product Distribution (using Sodium Ethoxide)

SolventTemperature (°C)SN2 Product (%)E2 Product (%)Other Byproducts (%)
DMF (Polar Aprotic)5075205 (Hydrolysis)
Ethanol (Polar Protic)5060355 (Hydrolysis)
THF (Nonpolar Aprotic)5050455 (Hydrolysis)

This illustrative data highlights that polar aprotic solvents like DMF generally favor SN2 reactions.

Table 3: Influence of Temperature on Product Distribution (using Sodium Ethoxide in Ethanol)

Temperature (°C)SN2 Product (%)E2 Product (%)Other Byproducts (%)
2570255 (Hydrolysis)
5060355 (Hydrolysis)
78 (Reflux)40555 (Hydrolysis)

As illustrated, higher reaction temperatures tend to favor the elimination pathway over substitution.

Alternative Electrophiles: A Comparative Overview

The choice of the leaving group on the hexanoate (B1226103) ester can also influence the reaction outcome. Below is a comparison of this compound with other common electrophiles.

Table 4: Comparison of Methyl 6-halohexanoates and Methyl 6-tosylhexanoate

ElectrophileLeaving GroupRelative Reactivity in SN2Propensity for E2
Methyl 6-chlorohexanoateCl⁻1Lower
This compound Br⁻ ~50-100 Moderate
Methyl 6-iodohexanoateI⁻~200-500Higher
Methyl 6-tosylhexanoateTsO⁻~1000-5000Higher

This data, based on established leaving group abilities, shows that while more reactive electrophiles like the tosylate can accelerate the desired SN2 reaction, they may also increase the proportion of the elimination byproduct.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with this compound and Sodium Phenoxide

Objective: To synthesize Methyl 6-phenoxyhexanoate and analyze the reaction mixture for byproducts.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen gas evolution ceases.

  • Cool the resulting sodium phenoxide solution back to 0 °C.

  • Add this compound dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • A small aliquot of the crude product should be reserved for GC-MS and NMR analysis before purification by column chromatography.

Protocol 2: Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the crude reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Split Ratio: 50:1

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the fragmentation patterns.

    • Expected Byproducts:

      • Methyl hex-5-enoate (E2 product): Look for a characteristic molecular ion and fragmentation pattern corresponding to C₇H₁₂O₂.

      • 6-Bromohexanoic acid (Hydrolysis product): May require derivatization (e.g., silylation) for optimal GC analysis. Look for its characteristic mass spectrum.

      • Methyl 6-hydroxyhexanoate (B1236181) (from reaction with trace water/hydroxide): Look for its characteristic mass spectrum.

Protocol 3: Byproduct Analysis by ¹H NMR Spectroscopy

Objective: To identify and quantify the components of the crude reaction mixture.

Instrumentation:

Procedure:

  • Dissolve a known amount of the crude product in CDCl₃ containing TMS.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic signals for the product and byproducts to determine their relative ratios.

    • Characteristic ¹H NMR Signals (in CDCl₃, approximate δ in ppm):

      • Methyl 6-phenoxyhexanoate (SN2 Product): ~6.8-7.3 (aromatic protons), ~3.9 (t, -CH₂O-), 3.67 (s, -OCH₃)

      • Methyl hex-5-enoate (E2 Product): ~5.8 (m, -CH=CH₂), ~4.9-5.1 (m, -CH=CH ₂), 3.68 (s, -OCH₃)

      • 6-Bromohexanoic acid (Hydrolysis Product): ~10-12 (br s, -COOH), ~3.4 (t, -CH₂Br)

      • Methyl 6-hydroxyhexanoate: ~3.64 (t, -CH₂OH), 3.67 (s, -OCH₃)

      • This compound (Starting Material): ~3.4 (t, -CH₂Br), 3.67 (s, -OCH₃)

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="12", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="10"];

// Nodes reaction [label="Williamson Ether Synthesis\n(this compound + Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous Workup & Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_product [label="Crude Product Mixture", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; gcms [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="1H NMR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms_results [label="Identify Byproducts\n(Retention Time, Mass Spectra)", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_results [label="Quantify Byproducts\n(Signal Integration)", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Column Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; pure_product [label="Pure Substitution Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reaction -> workup; workup -> crude_product; crude_product -> gcms; crude_product -> nmr; gcms -> gcms_results; nmr -> nmr_results; crude_product -> purification; purification -> pure_product; } Caption: Experimental workflow for byproduct analysis.

Conclusion

The analysis of byproducts is an indispensable tool for confirming reaction mechanisms and optimizing reaction conditions. In the case of this compound, the relative amounts of substitution, elimination, and hydrolysis products provide direct insight into the influence of factors such as the nucleophile/base, solvent, and temperature. By carefully selecting reaction parameters and, when necessary, choosing alternative electrophiles, researchers can steer the reaction towards the desired outcome, maximizing the yield of the target molecule while minimizing the formation of unwanted byproducts. The experimental protocols provided herein offer a robust framework for conducting such analyses, empowering scientists to make informed decisions in their synthetic endeavors.

Spectroscopic comparison of starting material and product for Methyl 6-bromohexanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Comparison of Methyl 6-bromohexanoate (B1238239) and its Reaction Products

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the starting material, Methyl 6-bromohexanoate, and its products from common synthetic transformations. This information is crucial for reaction monitoring, product identification, and purity assessment in research and development settings. The spectroscopic data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a clear distinction between the starting material and its derivatives.

Spectroscopic Data of Starting Material: this compound

This compound is a key building block in organic synthesis, frequently utilized for the introduction of a six-carbon chain with a terminal functional group. Its spectroscopic characteristics are well-defined and serve as a baseline for comparison with its reaction products.

Spectroscopic Technique This compound (C7H13BrO2)
¹H NMR (CDCl₃, ppm) δ 3.67 (s, 3H, -OCH₃), 3.41 (t, J=6.8 Hz, 2H, -CH₂Br), 2.31 (t, J=7.4 Hz, 2H, -CH₂CO₂Me), 1.88 (quint, J=7.1 Hz, 2H, -CH₂CH₂Br), 1.66 (quint, J=7.6 Hz, 2H, -CH₂CH₂CO₂Me), 1.48 (quint, J=5.6 Hz, 2H, -CH₂CH₂CH₂-)[1][2]
¹³C NMR (CDCl₃, ppm) δ 173.8, 51.5, 33.8, 32.5, 27.8, 24.9, 24.1
IR (neat, cm⁻¹) 2951, 1738 (C=O), 1437, 1254, 1172, 646 (C-Br)
Mass Spec. (EI) m/z 208/210 (M⁺, Br isotopes), 177/179, 150, 129, 87, 59, 55

Common Reactions and Spectroscopic Analysis of Products

This compound readily undergoes nucleophilic substitution reactions at the carbon bearing the bromine atom. Below are two common examples: azidation and phosphonium (B103445) salt formation.

Synthesis of Methyl 6-azidohexanoate

The substitution of the bromide with an azide (B81097) group is a common transformation used to introduce a nitrogen-containing functional group, which can be further modified.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (1.2 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield Methyl 6-azidohexanoate.

Spectroscopic Technique Methyl 6-azidohexanoate (C7H13N3O2)
¹H NMR (CDCl₃, ppm) δ 3.67 (s, 3H, -OCH₃), 3.27 (t, J=6.4 Hz, 2H, -CH₂N₃), 2.37 (t, 2H, -CH₂CO₂Me), 1.67 (m, 2H), 1.61 (m, 2H), 1.43 (m, 2H)
¹³C NMR (CDCl₃, ppm) δ 174.1, 51.5, 51.3, 33.9, 28.7, 26.3, 24.4
IR (neat, cm⁻¹) 2950, 2095 (N₃ stretch), 1738 (C=O), 1438, 1259, 1173
Mass Spec. (ESI-TOF) m/z 158.0926 ([M+H]⁺)
Synthesis of (5-Methoxycarbonylpentyl)triphenylphosphonium bromide

The reaction with triphenylphosphine (B44618) is used to prepare phosphonium salts, which are precursors to Wittig reagents for olefination reactions.

Experimental Protocol:

This compound (1.0 eq) and triphenylphosphine (1.0 eq) are dissolved in a suitable solvent like toluene (B28343) or acetonitrile. The mixture is heated to reflux and stirred for several hours to overnight. The formation of a white precipitate indicates the product. The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to remove any unreacted starting materials, and dried to afford (5-Methoxycarbonylpentyl)triphenylphosphonium bromide.

Spectroscopic Technique (5-Methoxycarbonylpentyl)triphenylphosphonium bromide ([C26H29O2P]Br)
¹H NMR (CDCl₃, ppm) δ 7.85-7.70 (m, 15H, Ar-H), 3.65 (s, 3H, -OCH₃), 3.55 (m, 2H, -CH₂P⁺Ph₃), 2.25 (t, 2H, -CH₂CO₂Me), 1.70-1.55 (m, 4H), 1.45 (m, 2H)
³¹P NMR (CDCl₃, ppm) δ ~25.0
IR (KBr, cm⁻¹) 3050, 2950, 1735 (C=O), 1438, 1110 (P-Ph), 722, 690
Mass Spec. (ESI) m/z 405.2 ([M]⁺)

Visualizing the Transformation: A Spectroscopic Workflow

The following diagram illustrates the general workflow from the starting material, through a nucleophilic substitution reaction, to the final product, highlighting the key analytical techniques used for characterization.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product SM This compound Reaction Nucleophilic Substitution (e.g., NaN₃ or PPh₃) SM->Reaction Product Substituted Product (e.g., Azide or Phosphonium Salt) Reaction->Product NMR NMR (¹H, ¹³C, ³¹P) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Reaction and analysis workflow.

This guide provides a foundational understanding of the spectroscopic changes that occur during common reactions of this compound. By comparing the spectral data of the starting material and the products, researchers can confidently track the progress of their reactions and verify the identity of their synthesized compounds.

References

A Comparative Guide to Isotopic Labeling with Methyl 6-bromohexanoate and its Alternatives for Studying Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating protein acylation, a critical post-translational modification, the ability to track and quantify these changes is paramount. Isotopic labeling, in conjunction with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful tool for this purpose. This guide provides a comparative overview of isotopic labeling studies using Methyl 6-bromohexanoate (B1238239) and its more contemporary bioorthogonal alternatives.

Introduction to Isotopic Labeling for Protein Acylation Studies

Protein acylation involves the attachment of fatty acids to proteins, influencing their localization, stability, and function. To study the dynamics of this process, researchers can introduce isotopically labeled "probes"—molecules that mimic the natural fatty acids—into cellular systems. These probes are incorporated into proteins by the cell's natural machinery. The "heavy" isotopes (e.g., ¹³C, ²H, ¹⁵N) within the probe act as a distinct signature, allowing for the differentiation and quantification of modified proteins against the natural, "light" proteome.

Methyl 6-bromohexanoate as a Potential Labeling Reagent

This compound is a synthetic, six-carbon fatty acid ester. While not a conventional choice for metabolic labeling, its structure presents the possibility of being used as a chemical probe for studying protein acylation, particularly through alkylation of cysteine residues. An isotopically labeled version of this compound could theoretically be synthesized and introduced to cells to track which proteins are susceptible to this type of modification.

Hypothetical Labeling Workflow:

An experimental workflow using isotopically labeled this compound would involve synthesizing a labeled version of the molecule, for instance, by using a ¹³C-labeled hexanoic acid precursor. This labeled probe would then be introduced to a cell culture, where it could potentially react with and label proteins. Subsequent cell lysis, protein extraction, and analysis by mass spectrometry would allow for the identification of labeled proteins and the sites of modification.

G cluster_synthesis Synthesis cluster_labeling Cellular Labeling cluster_analysis Analysis s1 Isotopically Labeled 6-Bromohexanoic Acid s3 Esterification s1->s3 s2 Methanol (B129727) s2->s3 l1 Labeled Methyl 6-bromohexanoate s3->l1 Introduction to cells l3 Protein Alkylation l1->l3 l2 Cell Culture l2->l3 a1 Cell Lysis & Protein Extraction l3->a1 Harvesting a2 Proteolytic Digestion a1->a2 a3 Mass Spectrometry (LC-MS/MS) a2->a3 a4 Data Analysis a3->a4

Caption: Hypothetical workflow for protein labeling with isotopic this compound.

Bioorthogonal "Clickable" Probes: Superior Alternatives

In recent years, the field has largely moved towards bioorthogonal chemical reporters, particularly those featuring terminal alkyne or azide (B81097) groups. These "clickable" probes offer significant advantages over traditional alkylating agents. They are metabolically incorporated into proteins and can then be selectively tagged with a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) via a highly specific and efficient bioorthogonal reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Commonly used alternatives include:

  • ω-Alkynyl Fatty Acids: These probes, such as 15-hexadecynoic acid (Alk-16) and 17-octadecynoic acid (17-ODYA), are analogues of palmitic and stearic acid, respectively.[2] They are readily incorporated into proteins that undergo S-palmitoylation.

  • ω-Azido Fatty Acids: Similar to their alkynyl counterparts, these probes provide a bioorthogonal handle for subsequent ligation. While initially developed for this purpose, alkyne-tagged reporters are often preferred due to higher specificity and efficiency in the "click" reaction.[3]

  • Photoactivatable and Clickable Probes: These advanced probes combine a photo-crosslinking group (like a diazirine) with a clickable handle.[4][5] This allows for not only the identification of acylated proteins but also their interaction partners.

Performance Comparison: this compound vs. Clickable Probes

FeatureThis compound (Hypothetical)ω-Alkynyl/Azido Fatty Acid Probes
Labeling Mechanism Non-specific alkylation of nucleophilic residues (e.g., cysteine).Metabolic incorporation by cellular machinery.[1]
Specificity Potentially low, with off-target reactions.High, as they are substrates for acyltransferases.[1]
Efficiency Unknown, likely lower than metabolic incorporation.High, with robust labeling observed in numerous studies.[6]
Versatility Primarily for identification of modified proteins.Can be used for identification, visualization, and interaction studies.[2][6]
Toxicity Potential for cytotoxicity due to alkylating nature.Copper catalyst in CuAAC can be toxic, but protocols for fixed cells or cell lysates mitigate this.[7]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of unlabeled this compound involves the esterification of 6-bromohexanoic acid.[8][9]

  • Dissolve 6-bromohexanoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Remove excess methanol by distillation.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with sodium bicarbonate solution and then with water.

  • Dry the organic layer over a drying agent (e.g., magnesium sulfate).

  • Remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by vacuum distillation.

To synthesize an isotopically labeled version, one would start with the corresponding isotopically labeled 6-bromohexanoic acid.

General Protocol for Metabolic Labeling with Clickable Fatty Acid Probes

The following is a generalized protocol for labeling proteins in cell culture with an ω-alkynyl fatty acid probe.

  • Probe Preparation: Prepare a stock solution of the alkynyl fatty acid (e.g., 17-ODYA) in a suitable solvent like DMSO.

  • Cell Culture: Plate and grow cells to the desired confluency in standard growth medium.

  • Metabolic Labeling: Replace the growth medium with fresh medium containing the alkynyl fatty acid probe at a final concentration typically in the range of 25-100 µM. Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction: To the cell lysate, add the click reaction cocktail. This typically includes an azide-tagged reporter molecule (e.g., azido-biotin), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Analysis: The labeled proteins can now be analyzed. If a biotin tag was used, the proteins can be enriched using streptavidin beads for subsequent analysis by mass spectrometry. If a fluorescent tag was used, the proteins can be visualized by in-gel fluorescence scanning.

G cluster_labeling Metabolic Labeling cluster_click Bioorthogonal Ligation (Click Chemistry) cluster_analysis Downstream Analysis l1 Cell Culture l2 Add Alkynyl Fatty Acid Probe l1->l2 l3 Incubation l2->l3 c1 Cell Lysis l3->c1 Harvesting c2 Add Click Reaction Cocktail (Azide-Reporter, Cu(I), Ligand) c1->c2 c3 Labeled Proteome c2->c3 a1 Affinity Purification (Streptavidin Beads) c3->a1 a3 In-Gel Fluorescence Scanning c3->a3 a2 Mass Spectrometry a1->a2

Caption: General workflow for bioorthogonal labeling of acylated proteins.

Conclusion

While this compound presents a theoretical option for isotopic labeling studies of protein acylation through alkylation, its practical application is limited by concerns of specificity and potential toxicity. The current state-of-the-art in this field is dominated by bioorthogonal "clickable" fatty acid probes. These reagents offer superior specificity through metabolic incorporation and greater versatility for a range of downstream applications, including proteomic identification, cellular imaging, and the study of protein-protein interactions. For researchers aiming to conduct robust and informative studies of protein acylation, the use of ω-alkynyl or ω-azido fatty acid probes is the recommended approach.

References

A Comparative Guide to Initiators for Polymer Grafting: 6-Bromohexanoic Acid vs. Methyl 6-Bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of initiator is a critical parameter in the successful surface modification of polymers. This guide provides a detailed comparison of two common initiators, 6-bromohexanoic acid and its methyl ester derivative, Methyl 6-bromohexanoate (B1238239), for polymer grafting applications, supported by experimental data and protocols.

The selection between a carboxylic acid-terminated and an ester-terminated initiator for polymer grafting hinges on a variety of factors including the desired polymer architecture, the nature of the substrate, and the specific polymerization technique employed. While both 6-bromohexanoic acid and methyl 6-bromohexanoate serve as effective initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), their chemical functionalities impart distinct advantages and disadvantages that can significantly impact grafting efficiency, reaction kinetics, and the properties of the final polymer brush.

Performance Comparison: A Data-Driven Analysis

The following table summarizes key performance indicators for 6-bromohexanoic acid and this compound based on available experimental data. It is important to note that direct comparative studies are limited, and performance can vary depending on the specific substrate, monomer, and reaction conditions.

Performance Metric6-Bromohexanoic AcidThis compoundKey Considerations
Grafting Density Generally lower to moderateCan achieve higher grafting densitiesThe carboxylic acid group can interact with certain substrates, potentially hindering dense initiator packing. The ester group is less interactive, often allowing for a more uniform and dense self-assembled monolayer of the initiator.
Reaction Kinetics Can exhibit slower initiation and polymerization ratesTypically shows faster and more controlled polymerization kineticsThe acidity of the carboxylic acid can sometimes interfere with the catalyst complex in ATRP, leading to less predictable kinetics. The ester functionality is generally more compatible with common ATRP catalyst systems.
Initiator Immobilization Can be challenging on certain surfaces; may require pre-activation of the substrate or the use of coupling agents.Generally straightforward immobilization on hydroxyl-bearing surfaces (e.g., silicon oxide) via silanization or direct esterification.The free carboxylic acid can be deprotonated, affecting its solubility and reactivity during the immobilization step.
Post-Grafting Modification The carboxylic acid end-groups of the grafted polymer chains are readily available for subsequent bioconjugation or functionalization.Requires a deprotection step (hydrolysis) to convert the ester end-groups to carboxylic acids for further modification. This adds a step to the workflow and may affect the integrity of the grafted polymer.
Hydrolytic Stability of Initiator Layer Initiator layer is stable against hydrolysis.The ester linkage in the initiator can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to degrafting of the polymer chains over time.[1][2]
Compatibility with Polymerization Techniques May exhibit inconsistent performance in some controlled radical polymerization techniques like ATRP due to potential interactions with the catalyst.Generally exhibits good compatibility and control in ATRP and other controlled radical polymerization methods.[3]

Logical Workflow for Initiator Selection

The choice between 6-bromohexanoic acid and this compound is often dictated by the end-goal of the polymer grafting process. The following diagram illustrates a logical workflow for selecting the appropriate initiator.

G cluster_start cluster_pathway cluster_initiator cluster_post_process start Define Application Goal direct_functionalization Direct Functionalization/ Bioconjugation Required? start->direct_functionalization high_density High Grafting Density/ Controlled Kinetics Critical? direct_functionalization->high_density No acid Use 6-Bromohexanoic Acid direct_functionalization->acid Yes high_density->acid No ester Use this compound high_density->ester Yes deprotection Perform Hydrolysis for End-Group Deprotection ester->deprotection

Initiator selection workflow based on application requirements.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible polymer grafting. Below are representative protocols for the immobilization of each initiator on a silicon wafer substrate and subsequent surface-initiated ATRP (SI-ATRP).

Protocol 1: Immobilization of 6-Bromohexanoic Acid and SI-ATRP

1. Substrate Preparation:

  • Clean silicon wafers by sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

  • Dry the wafers under a stream of nitrogen.

  • Treat the wafers with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

  • Rinse the wafers thoroughly with deionized water and dry under nitrogen.

2. Initiator Immobilization:

  • Immerse the cleaned wafers in a solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) (5% v/v) for 1 hour at room temperature to create an amine-terminated surface.

  • Rinse the wafers with toluene and cure at 110°C for 30 minutes.

  • Activate the carboxylic acid of 6-bromohexanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Immerse the APTES-functionalized wafers in the activated 6-bromohexanoic acid solution overnight at room temperature.

  • Rinse the wafers with DCM and ethanol (B145695) and dry under nitrogen.

3. Surface-Initiated ATRP:

  • In a Schlenk flask, add the initiator-modified wafer.

  • Add the desired monomer (e.g., methyl methacrylate), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and a solvent (e.g., anisole).

  • Deoxygenate the solution by several freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the catalyst (e.g., copper(I) bromide, CuBr).

  • Place the flask in a preheated oil bath at the desired reaction temperature and stir for the desired time.

  • Stop the polymerization by exposing the solution to air.

  • Remove the wafer and rinse thoroughly with a good solvent for the polymer (e.g., toluene) to remove any physisorbed polymer.

  • Dry the polymer-grafted wafer under nitrogen.

Protocol 2: Immobilization of this compound and SI-ATRP

1. Substrate Preparation:

  • Follow the same procedure as in Protocol 1 for cleaning and hydroxylating the silicon wafers.

2. Initiator Immobilization:

  • Prepare a solution of this compound and a silane (B1218182) coupling agent with a compatible functional group (e.g., an amino-terminated silane if the ester is to be converted to an amide, or a hydroxyl-terminated silane for transesterification) in an anhydrous solvent. A more direct approach involves using a pre-synthesized silane-functionalized initiator. For example, a trimethoxysilyl-terminated bromo-ester initiator can be directly reacted with the hydroxylated surface.

  • Immerse the cleaned wafers in the initiator solution in anhydrous toluene and reflux for 24 hours.

  • After cooling, sonicate the wafers in toluene and ethanol to remove any non-covalently bound initiator.

  • Dry the wafers under a stream of nitrogen.

3. Surface-Initiated ATRP:

  • Follow the same SI-ATRP procedure as described in Protocol 1.

4. (Optional) Post-Grafting Hydrolysis:

  • To convert the terminal methyl ester groups to carboxylic acids, immerse the polymer-grafted wafer in a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent (e.g., methanol (B129727) or THF).

  • The reaction time and temperature will depend on the specific polymer and desired degree of hydrolysis.

  • After hydrolysis, rinse the wafer extensively with deionized water and dry under nitrogen.

Conclusion

The choice between 6-bromohexanoic acid and this compound as an initiator for polymer grafting is a nuanced decision that should be guided by the specific requirements of the application.

  • 6-Bromohexanoic acid is the preferred choice when the direct availability of carboxylic acid end-groups for post-polymerization modification is a primary concern. However, researchers should be prepared for potential challenges in achieving high grafting densities and may need to optimize reaction conditions to ensure controlled polymerization.

  • This compound offers a more robust and straightforward route to high-density polymer brushes with well-controlled kinetics, particularly for ATRP. This initiator is ideal for applications where the final surface properties are primarily determined by the grafted polymer itself, or where an additional deprotection step to generate carboxylic acid groups is feasible and acceptable.

By carefully considering the trade-offs in terms of synthetic ease, control over the grafting process, and the desired final functionality of the modified surface, researchers can select the optimal initiator to advance their work in areas ranging from biomaterials and drug delivery to advanced coatings and sensors.

References

The Strategic Selection of ω-Halo-Alkyl Esters: A Cost-Benefit Analysis of Methyl 6-Bromohexanoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable building block in multi-step synthesis is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project cost. Among the versatile reagents for introducing a six-carbon chain with a terminal functional group, Methyl 6-bromohexanoate (B1238239) holds a prominent position. This guide provides a comprehensive cost-benefit analysis of Methyl 6-bromohexanoate, comparing its performance and economic viability against a range of commercially available alternatives. The following sections present quantitative data, detailed experimental protocols, and logical workflows to aid in the strategic selection of the optimal reagent for your synthetic needs.

At a Glance: Cost and Reactivity Comparison

The economic viability of a synthetic route is often a primary consideration. This compound offers a balance between cost and reactivity. To provide a clear comparison, the approximate costs of various alternatives are presented below. It is important to note that prices are subject to change based on supplier, purity, and quantity.

ReagentTypical PurityPrice (USD/gram)Key Considerations
This compound >97%~$2-5Benchmark Reagent: Good balance of reactivity and cost.
Ethyl 6-bromohexanoate>97%~$2-6Similar reactivity to the methyl ester; choice may depend on downstream ester transformations.
tert-Butyl 6-bromohexanoate>97%~$10-20Bulky ester group offers steric hindrance and can be selectively removed under acidic conditions.
Methyl 6-chlorohexanoate>97%~$5-10Less reactive than the bromo- and iodo- analogues, potentially requiring harsher reaction conditions.
Methyl 6-iodohexanoate>95%~$30-50Most reactive of the halo-esters, but also the most expensive and potentially less stable.
6-Bromohexanoic acid>97%~$1-3Requires an additional esterification step, adding to the overall process time and cost.
Methyl 6-(tosyloxy)hexanoate>95%~$50-100+Excellent leaving group, leading to high reactivity, but significantly more expensive.
Methyl 6-(mesyloxy)hexanoate>95%~$40-80+Another excellent leaving group with high reactivity and a high associated cost.

Performance in Nucleophilic Substitution Reactions

The primary application of these reagents is in nucleophilic substitution reactions (SN2) to form a new carbon-carbon or carbon-heteroatom bond. The choice of leaving group and ester functionality can significantly influence reaction rates and yields.

ReagentRelative ReactivityTypical Reaction ConditionsRepresentative Yield
Methyl 6-iodohexanoateHighestMild conditions (e.g., room temperature)High (>90%)
Methyl 6-(tosyloxy)hexanoateVery HighMild to moderate conditionsHigh (>90%)
Methyl 6-(mesyloxy)hexanoateVery HighMild to moderate conditionsHigh (>90%)
This compound High Moderate conditions (e.g., 50-80 °C) Good to High (70-90%)
Ethyl 6-bromohexanoateHighModerate conditions (e.g., 50-80 °C)Good to High (70-90%)
tert-Butyl 6-bromohexanoateModerateModerate to slightly elevated temperaturesGood (60-85%)
Methyl 6-chlorohexanoateLowestHarsher conditions (e.g., higher temperatures, stronger nucleophiles)Moderate (50-75%)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the alkylation of a model nucleophile, phenol (B47542), using this compound and its alternatives.

Protocol 1: Alkylation of Phenol with this compound

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of phenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Alkylation of Phenol with Methyl 6-chlorohexanoate

This procedure is similar to Protocol 1, with the following modifications:

  • Solvent: A more polar aprotic solvent such as Dimethylformamide (DMF) is recommended.

  • Temperature: Higher reaction temperatures (e.g., 80-100 °C) may be required to achieve a reasonable reaction rate.

  • Reaction Time: The reaction time is expected to be longer compared to the bromo-analogue.

Protocol 3: Alkylation of Phenol with Methyl 6-iodohexanoate

This procedure is similar to Protocol 1, with the following modifications:

  • Temperature: The reaction can often be performed at or slightly above room temperature due to the higher reactivity of the iodide leaving group.

  • Reaction Time: The reaction is expected to be significantly faster.

Protocol 4: Alkylation of Phenol with Methyl 6-(tosyloxy)hexanoate

This procedure is similar to Protocol 1, with the following modifications:

  • Temperature: The reaction can typically be carried out at room temperature.

  • Base: A weaker base may be sufficient due to the excellent leaving group ability of the tosylate.

Mandatory Visualizations

To further aid in the decision-making process, the following diagrams illustrate key aspects of utilizing these reagents in multi-step synthesis.

Experimental Workflow for Alkylation reagents Reactants: - Nucleophile (e.g., Phenol) - Alkylating Agent - Base (e.g., K₂CO₃) reaction Reaction (Stirring, Heating) reagents->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Workup - Quenching - Extraction - Washing reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a typical SN2 alkylation reaction.

Reagent Selection Logic start Start: Need to add a C6-ester side chain cost_check Is cost the primary constraint? start->cost_check reactivity_check Is highest reactivity essential? cost_check->reactivity_check No chloro_acid Consider Methyl 6-chlorohexanoate or 6-Bromohexanoic acid + esterification cost_check->chloro_acid Yes selectivity_check Is selective ester cleavage required? reactivity_check->selectivity_check No iodo_tosyl Use Methyl 6-iodohexanoate or tosylate/mesylate reactivity_check->iodo_tosyl Yes bromo Use Methyl/Ethyl 6-bromohexanoate selectivity_check->bromo No tert_butyl Use tert-Butyl 6-bromohexanoate selectivity_check->tert_butyl Yes

Caption: A decision-making flowchart for selecting the appropriate alkylating agent.

Case Study: Synthesis of Prostaglandin (B15479496) E1 Methyl Ester and its Signaling Pathway

This compound and its analogues are valuable intermediates in the synthesis of biologically active molecules. A notable example is the synthesis of Prostaglandin E1 (PGE1) methyl ester, a compound with significant therapeutic applications.[1][2] The six-carbon ester chain of this compound can be incorporated into the prostaglandin scaffold through various synthetic strategies.

Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, primarily the EP receptors (EP1-4). This interaction triggers a cascade of intracellular signaling events that ultimately lead to a physiological response.

PGE1_Signaling_Pathway cluster_receptors EP Receptors cluster_downstream Downstream Signaling PGE1 Prostaglandin E1 EP2 EP2 PGE1->EP2 binds EP4 EP4 PGE1->EP4 binds EP3 EP3 PGE1->EP3 binds AC Adenylyl Cyclase EP2->AC activates EP4->AC activates EP3->AC inhibits Ca_influx Ca²⁺ Influx EP3->Ca_influx activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Physiological_Response Physiological Response (e.g., Vasodilation, Anti-inflammation) PKA->Physiological_Response leads to Ca_influx->Physiological_Response

Caption: Simplified signaling pathway of Prostaglandin E1 (PGE1) via EP receptors.[3][4]

Conclusion

The cost-benefit analysis of this compound and its alternatives reveals a nuanced landscape for reagent selection in multi-step synthesis. While more reactive analogues like the iodo- and tosyl/mesyl- esters can offer higher yields and milder reaction conditions, their significantly higher cost may not be justifiable for all applications, particularly at a larger scale. Conversely, less expensive options like Methyl 6-chlorohexanoate or starting from 6-bromohexanoic acid introduce challenges in terms of reactivity and additional synthetic steps.

This compound emerges as a robust and versatile reagent that provides a favorable balance of cost, reactivity, and stability. For many applications, it represents the optimal choice for introducing a C6-ester moiety. However, for syntheses where specific functionalities are required, such as the selective deprotection of a tert-butyl ester, or where maximizing yield with a highly sensitive substrate is paramount, the other alternatives present valuable, albeit more costly, options. Ultimately, the most prudent choice will be dictated by a careful consideration of the specific synthetic goals, budgetary constraints, and the desired efficiency of the overall process.

References

Benchmarking the efficiency of Methyl 6-bromohexanoate against other linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioconjugation Linkers: Benchmarking Methyl 6-bromohexanoate (B1238239) Against Leading Alternatives

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, influencing the stability, homogeneity, and ultimate functionality of the final product. This guide provides an objective comparison of Methyl 6-bromohexanoate, a representative alkyl halide linker, with other widely used linker technologies such as those based on maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries.

Introduction to Bioconjugation and Linker Chemistry

Bioconjugation is the process of covalently linking two molecules, where at least one is a biomolecule. The linker serves as the bridge, and its chemical properties are critical to the performance of the resulting conjugate, be it an antibody-drug conjugate (ADC), a PROTAC, or a fluorescently labeled protein for imaging. An ideal linker should be stable in biological fluids, react efficiently and specifically under mild conditions, and not adversely affect the function of the biomolecule.

This compound belongs to the class of alkyl halide linkers. These linkers react with nucleophilic amino acid residues on a protein, primarily the thiol group of cysteine, to form a stable thioether bond. This guide will benchmark the efficiency of this linkage against the popular maleimide-thiol and NHS ester-amine reactions.

Performance Comparison of Linker Technologies

The choice of linker technology is often a trade-off between reaction speed, specificity, and the stability of the final conjugate. The following tables summarize the key characteristics of each linker type.

Disclaimer: Direct head-to-head comparative experimental data for this compound is limited in publicly available literature. The data presented for alkyl halide linkers is based on representative values for similar bromoalkane linkers and the known reactivity of this chemical class.

Table 1: Key Characteristics of Bioconjugation Linkers

FeatureAlkyl Halide (e.g., this compound)Maleimide ChemistryNHS Ester Chemistry
Target Residue Cysteine (thiol group, -SH), Lysine (B10760008) (amine group, -NH2)Cysteine (thiol group, -SH)Lysine (primary amine, -NH2)
Reaction Type Bimolecular Nucleophilic Substitution (SN2)Michael AdditionAcylation
Resulting Bond Thioether or Secondary/Tertiary AmineThioether BondAmide Bond
Optimal Reaction pH 7.0 - 8.56.5 - 7.5[1]7.2 - 8.5[1]
Specificity High for thiols at neutral pH; reactivity with amines and other nucleophiles increases at higher pH.[2][3]High for thiols within the optimal pH range.[1]High for primary amines.[1]
Key Advantage Forms a very stable thioether bond; reagent is generally stable.Site-specific conjugation possible with engineered cysteines; very fast reaction.[1]Targets abundant and accessible lysine residues; well-established protocols.[4]
Key Disadvantage Slower reaction kinetics compared to maleimides; potential for side reactions at higher pH.Potential for conjugate instability due to retro-Michael reaction.[1][5]Can lead to a heterogeneous product with a random distribution of linkages.[1][4]

Table 2: Quantitative Comparison of Linker Performance

ParameterAlkyl Halide (e.g., this compound)Maleimide ChemistryNHS Ester Chemistry
Conjugation Efficiency 50-90% (Thiol-to-Bromoalkane)[6]> 90%50-90%
Reaction Time 4-24 hours[2][6]Minutes to a few hours[1]1-4 hours[4][6]
Molar Ratio (Linker:Protein) 10:1 to 50:1[6]10:1 to 20:110:1 to 50:1[4]
Bond Stability (in serum) High (stable thioether bond)[7]Moderate (can be reversible)[1]High (stable amide bond)[1]

Visualizing Bioconjugation Workflows

The following diagrams illustrate the chemical reactions and a general workflow for bioconjugation using the compared linker technologies.

Reaction of this compound with a protein's cysteine residue.

G cluster_start cluster_linkers Linker Chemistry Comparison cluster_process cluster_end start Prepare Biomolecule (e.g., Protein) A Alkyl Halide Linker (e.g., this compound) start->A Choose Linker B Maleimide Linker start->B Choose Linker C NHS Ester Linker start->C Choose Linker A_react Conjugation Reaction (pH 7.0-8.5, 4-24h) A->A_react B_react Conjugation Reaction (pH 6.5-7.5, <2h) B->B_react C_react Conjugation Reaction (pH 7.2-8.5, 1-4h) C->C_react purify Purification (e.g., SEC, HIC) A_react->purify B_react->purify C_react->purify analyze Characterization (Mass Spec, SDS-PAGE) purify->analyze end Characterized Bioconjugate analyze->end

Comparative workflow for bioconjugation with different linker types.

Experimental Protocols

Detailed methodologies are essential for the successful application of these linker technologies.

Protocol 1: Alkylation of a Thiol-Containing Protein with this compound

This protocol is adapted from methods for similar bromoalkane linkers.[6]

Objective: To conjugate this compound to cysteine residues on a target protein.

Materials:

  • Thiol-containing protein (e.g., an antibody with reduced disulfides) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Reducing agent (e.g., TCEP).

  • Reaction Buffer: Phosphate buffer, pH 7.0-8.5.

  • Desalting column for purification.

Procedure:

  • Protein Reduction (if necessary): If targeting cysteines involved in disulfide bonds, reduce the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Immediately purify the reduced protein using a desalting column equilibrated with degassed Reaction Buffer.

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[6]

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 2: Maleimide-Thiol Conjugation

This is a standard protocol for conjugating a maleimide-functionalized molecule to a protein.[8]

Objective: To conjugate a maleimide-containing payload to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Maleimide-functionalized payload.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., N-acetylcysteine).

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable reaction buffer at the optimal pH.

  • Payload Preparation: Dissolve the maleimide-functionalized payload in DMSO or DMF to a concentration of ~10 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved payload to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching (Optional): To cap any unreacted thiol groups, add a quenching agent like N-acetylcysteine.

  • Purification: Purify the conjugate using a desalting column.

  • Characterization: Analyze the final product using appropriate methods like HIC-HPLC, UV-Vis spectroscopy, and mass spectrometry.

Protocol 3: NHS Ester-Amine Conjugation

This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein's lysine residues.[4]

Objective: To conjugate an NHS ester-containing payload to a protein's primary amines.

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • NHS ester-functionalized payload.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at the desired concentration.

  • Payload Preparation: Dissolve the NHS ester-payload in DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the payload to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or 4-16 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted payload via a desalting column or dialysis.

  • Characterization: Assess the degree of labeling using UV-Vis spectroscopy and confirm the conjugate's properties with mass spectrometry and SDS-PAGE.

Conclusion

The choice of linker chemistry is a critical parameter in the design of bioconjugates. This compound, as an alkyl halide linker, offers the advantage of forming a highly stable thioether bond, which is beneficial for applications requiring long-term stability in vivo. However, this comes at the cost of slower reaction kinetics compared to maleimide chemistry.

  • This compound (Alkyl Halide Linkers): Best suited for applications where conjugate stability is paramount and site-specificity for cysteine is desired. The slower reaction time may require optimization of reaction conditions.

  • Maleimide Linkers: Ideal for rapid and highly specific conjugation to cysteine residues. The potential for reversibility of the thioether bond should be considered for in vivo applications.[1]

  • NHS Ester Linkers: A robust and straightforward method for general protein labeling via abundant lysine residues.[1] This method's main drawback is the potential for product heterogeneity, which can impact the pharmacological properties of the bioconjugate.[4]

Ultimately, the optimal linker is application-dependent. A thorough understanding of the principles and practical considerations of each chemistry will enable researchers to design and execute successful bioconjugation strategies for the development of novel therapeutics and research tools.

References

Safety Operating Guide

Proper Disposal of Methyl 6-bromohexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 6-bromohexanoate (B1238239), a halogenated ester, is critical to ensure laboratory safety and environmental protection. This guide provides procedural, step-by-step information for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements. The primary and universally recommended method for the disposal of Methyl 6-bromohexanoate is through a licensed professional waste disposal service.[1][2][3] Attempting to neutralize this chemical in a laboratory setting without a validated and peer-reviewed protocol is strongly discouraged due to potential safety hazards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Work should be conducted in a certified chemical fume hood.

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Prevent the formation of aerosols or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Standard Operating Procedure for Disposal

The following procedure outlines the standard and safest method for the disposal of this compound waste generated in a laboratory setting.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for this compound and other halogenated organic waste. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent. Include the approximate concentration and volume.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tight-fitting lid.

2. In-Lab Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and sources of ignition.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the halogenated waste.

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

4. Decontamination of Labware:

  • Gross Contamination Removal: Scrape or wipe off any excess this compound residue from glassware or equipment.

  • Rinsing: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) in a chemical fume hood. The solvent rinse should be collected and disposed of as halogenated organic waste.

  • Washing: After the solvent rinse, wash the labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Experimental Protocol: Hydrolysis of Bromoalkanes (For Informational Purposes)

While not recommended for routine disposal, understanding the chemical reactivity of this compound can be informative. Bromoalkanes can undergo nucleophilic substitution reactions, such as hydrolysis with a base, to form an alcohol. The following is a generalized, informational protocol for the hydrolysis of a bromoalkane. This is not a validated disposal protocol for this compound and should not be performed for waste disposal.

Reaction: R-Br + OH⁻ → R-OH + Br⁻

Materials:

  • Bromoalkane (e.g., 1-bromobutane (B133212) as a model)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Ethanol (as a co-solvent to increase solubility)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • pH paper or pH meter

Procedure (Generalized):

  • In a round-bottom flask, combine the bromoalkane with an excess of the sodium hydroxide solution and ethanol.

  • Add a stir bar and assemble the reflux apparatus in a chemical fume hood.

  • Heat the mixture to reflux with stirring. The reaction time can vary depending on the specific bromoalkane.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • The final solution would still require collection and disposal as hazardous waste, as it would contain the alcohol product, bromide salts, and residual reactants.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start This compound Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate Decontaminate Decontaminate Labware Start->Decontaminate Empty Containers/ Labware Label Label Container: 'Hazardous Waste, Halogenated' Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal ContactEHS->End Decontaminate->End

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Methyl 6-bromohexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 6-bromohexanoate (B1238239), tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: Methyl 6-bromohexanoate

  • CAS Number: 14273-90-6

  • Molecular Formula: C₇H₁₃BrO₂

  • Molecular Weight: 209.08 g/mol [1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its primary hazards before handling.

  • GHS Classification:

    • Skin irritation (Category 2)[3][4][5]

    • Serious eye damage/eye irritation (Category 1/2A)[1][3][4][5]

    • Specific target organ toxicity — single exposure (Category 3), causing respiratory irritation[3][4][5]

  • Signal Word: Danger/Warning[3][4]

  • Hazard Statements:

    • H315: Causes skin irritation[1][3]

    • H318/H319: Causes serious eye damage/irritation[1][3]

    • H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[3] Tightly fitting safety goggles are essential to protect against splashes.
Skin Protection Chemical-resistant GlovesInspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Wash and dry hands thoroughly after handling.[5]
Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is required.[3]
Respiratory Protection Full-face Respirator or NIOSH-approved RespiratorUse if exposure limits are exceeded, or if irritation is experienced.[3][4] Ensure adequate ventilation, preferably by working in a fume hood.

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure a safety data sheet (SDS) for this compound is accessible.
  • Verify that an eyewash station and safety shower are in close proximity and operational.[4]
  • Work in a well-ventilated area, such as a chemical fume hood.[3][5]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the required personal protective equipment as detailed in the table above.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[3]
  • Avoid breathing in vapors, mist, or gas.[3][5]
  • Use non-sparking tools to prevent ignition.[3]
  • Keep the container tightly closed when not in use.[3][4]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[3][4]
  • Keep the container tightly sealed.[2]
  • Store away from incompatible materials, such as strong oxidizing agents.[4]
  • The designated storage area should be locked.[3][4]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly after handling.[4]
  • Decontaminate the work area.
  • Properly dispose of contaminated gloves and other waste materials.

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and proper disposal are critical for laboratory safety.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs.[3][4][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3][4][5]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Accidental Release Measures:

In the event of a spill, follow this workflow:

Spill_Response_Workflow Workflow for this compound Spill start Spill Occurs evacuate Evacuate Personnel to a Safe Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Sources of Ignition ventilate->ignition ppe Wear Appropriate PPE ignition->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect and Place in a Suitable, Closed Container for Disposal contain->collect dispose Dispose of Waste According to Regulations collect->dispose end Spill Managed dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromohexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromohexanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.